molecular formula C15H22ClNO2 B7790334 Metolachlor CAS No. 82535-90-8

Metolachlor

Cat. No.: B7790334
CAS No.: 82535-90-8
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-UHFFFAOYSA-N
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Description

Metolachlor is an organic compound belonging to the chloroacetanilide family of herbicides, widely used as a selective pre-emergence agent in agricultural research to control annual grasses and certain broadleaf weeds . Its primary mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, specifically targeting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases within the gibberellin pathway . This inhibition disrupts critical processes like lipid synthesis and cell division, ultimately preventing the growth of seedling shoots and roots in susceptible plant species . Researchers value this compound for its systemic activity, where it is absorbed through the roots and shoots of germinating weeds and translocated throughout the plant, providing residual control that can extend for several weeks . The herbicidal activity is predominantly attributed to the S-stereoisomers, and modern production methods focus on enriching this active form to enhance efficacy . Its major research applications include studying weed control in crops such as corn, soybeans, cotton, and peanuts, as well as investigating resistance management strategies and environmental fate . This compound is classified as a Group 15 herbicide by the Weed Science Society of America (WSSA) and a K3 inhibitor by the Herbicide Resistance Action Committee (HRAC) . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human, animal, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
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InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3
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InChI Key

WVQBLGZPHOPPFO-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
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Molecular Formula

C15H22ClNO2
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DSSTOX Substance ID

DTXSID4022448
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Molecular Weight

283.79 g/mol
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Physical Description

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID.
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Boiling Point

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg
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Flash Point

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C
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Solubility

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488
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Density

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³
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Vapor Pressure

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042
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Color/Form

Colorless liquid, Colorless to tan liquid

CAS No.

51218-45-2, 82535-90-8
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Melting Point

-62.1 °C
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Foundational & Exploratory

Metolachlor's Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely used chloroacetamide herbicide, effectively controls a broad spectrum of annual grasses and some broadleaf weeds in various crops. Its herbicidal activity stems from a primary mechanism that triggers a cascade of downstream effects, ultimately leading to plant death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its primary target, downstream physiological consequences, and the experimental protocols used to elucidate these processes.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The principal mode of action of this compound is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs)[1][2][3]. VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more, and they are essential components of various cellular structures, including cell membranes, cuticular waxes, and sphingolipids.

This compound specifically targets and inhibits the VLCFA elongase enzyme complex , which is located in the endoplasmic reticulum[4]. This complex is responsible for the sequential addition of two-carbon units to a growing fatty acid chain. The key enzyme in this complex that is inhibited by this compound is 3-ketoacyl-CoA synthase (KCS) , which catalyzes the initial and rate-limiting condensation step of an acyl-CoA with malonyl-CoA[3][4]. This compound acts as a competitive inhibitor with respect to the acyl-CoA substrate, effectively blocking the elongation process[3][4]. The S-isomer of this compound is the more biologically active enantiomer[5].

The inhibition of VLCFA synthesis by chloroacetamide herbicides like this compound is potent, with half-inhibition (IC50) values reported to be in the low nanomolar range for this class of compounds.

Downstream Effects of VLCFA Synthesis Inhibition

The disruption of VLCFA biosynthesis by this compound leads to a series of detrimental downstream effects that contribute to its herbicidal activity.

Inhibition of Cell Division

A critical consequence of VLCFA depletion is the disruption of cell division, particularly in the meristematic regions of emerging seedlings[1][2]. VLCFAs are integral to the formation and stability of cell membranes, including the phragmoplast, which is essential for the formation of the cell plate during cytokinesis[2]. A deficiency in VLCFAs leads to incomplete or failed cell division, thereby arresting plant growth[2]. Studies have shown that treatment with VLCFA synthesis inhibitors leads to an overproliferation of cells in the vasculature, indicating a disruption in the normal regulation of cell division[6][7]. This is linked to an increase in the expression of genes involved in cytokinin biosynthesis, a class of hormones that promote cell division[6][7]. The interaction between VLCFA synthesis and cyclin-dependent kinases (CDKs), key regulators of the cell cycle, has also been suggested[8].

Disruption of Gibberellin Synthesis and Signaling

This compound has been observed to interfere with the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate various developmental processes, including stem elongation and seed germination[9][10]. The precise molecular link between VLCFA inhibition and the disruption of GA synthesis is an area of ongoing research. However, it is known that lipid metabolism and GA signaling are interconnected. For instance, some enzymes in the GA biosynthetic pathway are localized to the endoplasmic reticulum, the same site as VLCFA elongation[11]. Furthermore, DELLA proteins, which are key negative regulators of GA signaling, are known to integrate various hormonal and environmental signals, and their activity can be influenced by changes in cellular lipid composition[12].

Quantitative Data

The following tables summarize quantitative data related to the effects of this compound on plants.

ParameterOrganism/SystemValueReference
Whole Plant Effects
Mitotic Index Reduction (Lettuce)Lactuca sativaSignificant decrease from 16.25% to 9.28% at the lowest concentration tested.
Germination Speed Reduction (Lettuce)Lactuca sativaOver 45% reduction.
Germination Reduction (Lettuce)Lactuca sativaOver 50% reduction.
Germination Speed Reduction (Maize)Zea maysUp to 51.22% reduction at the highest concentration tested.
Enzyme Inhibition
IC50 (Chloroacetamides on VLCFA elongase)GeneralIn the nanomolar range.[12]

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol is adapted for assaying the inhibition of VLCFA elongase by herbicides like this compound.

Objective: To determine the IC50 value of this compound for the inhibition of VLCFA elongase activity in plant microsomes.

Materials:

  • Susceptible plant seedlings (e.g., barnyardgrass)

  • This compound stock solution (in acetone (B3395972) or DMSO)

  • HEPES-KOH buffer (100 mM, pH 7.2)

  • NADPH (20 mM)

  • NADH (20 mM)

  • Acyl-CoA starter (e.g., Stearoyl-CoA)

  • [¹⁴C]-Malonyl-CoA

  • Scintillation cocktail and counter

Procedure:

  • Microsome Isolation: Isolate microsomes from the plant seedlings using standard differential centrifugation methods. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Inhibition Assay:

    • Prepare reaction mixtures containing assay buffer, NADPH, NADH, and the acyl-CoA starter.

    • Add varying concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

    • Pre-incubate the mixtures at 30°C for 5 minutes.

    • Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

    • Incubate the reaction for 30-60 minutes at 30°C.

  • Extraction and Measurement of VLCFAs:

    • Stop the reaction and hydrolyze the fatty acids.

    • Acidify the mixture and extract the radiolabeled VLCFAs with hexane (B92381).

    • Transfer the hexane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of VLCFA elongase activity for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using a dose-response curve.[1]

Analysis of Mitotic Index in Root Tips

Objective: To quantify the effect of this compound on cell division by determining the mitotic index in plant root tips.

Materials:

  • Plant seeds (e.g., Allium cepa, onion)

  • This compound solutions of varying concentrations

  • Farmer's fixative (ethanol:acetic acid:formaldehyde, 6:3:1 v/v/v)

  • 1N HCl

  • Acetocarmine stain

  • Microscope slides and coverslips

  • Microscope with 40x and 100x objectives

Procedure:

  • Seed Germination and Treatment: Germinate seeds in petri dishes on filter paper moistened with distilled water. Once roots reach a certain length (e.g., 1-2 cm), transfer the seedlings to solutions containing different concentrations of this compound for a defined period (e.g., 24 hours).

  • Root Tip Fixation: Excise the root tips and fix them in Farmer's fixative for 24 hours.

  • Hydrolysis and Staining:

    • Wash the root tips in distilled water.

    • Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

    • Wash the root tips again in distilled water.

    • Stain the root tips with acetocarmine for 15-30 minutes.

  • Slide Preparation and Observation:

    • Place a stained root tip on a microscope slide with a drop of 45% acetic acid.

    • Gently squash the root tip with a coverslip.

    • Observe the cells under the microscope.

  • Data Collection and Analysis:

    • Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in at least three different fields of view per root tip.

    • Calculate the Mitotic Index (MI) using the formula: MI (%) = (Number of dividing cells / Total number of cells) x 100

Quantification of Gibberellins by HPLC-MS/MS

Objective: To extract and quantify the levels of different gibberellins in plant tissues treated with this compound.

Materials:

  • Plant tissue (treated with this compound and control)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid)

  • Internal standards (deuterated gibberellins)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • HPLC-MS/MS system

Procedure:

  • Sample Extraction:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the hormones with a cold extraction solvent containing internal standards.

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification by SPE:

    • Condition the SPE cartridge with methanol (B129727) and then with the extraction solvent.

    • Load the extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the gibberellins with an appropriate solvent.

  • HPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample into the HPLC-MS/MS system.

    • Separate the different gibberellins using a C18 reversed-phase column with a gradient elution of methanol and water containing formic acid.

    • Detect and quantify the gibberellins using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[2][4][6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C18) KCS 3-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-ketoacyl-CoA reductase Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2-enoyl-CoA HCD->Enoyl_CoA ECR trans-2-enoyl-CoA reductase Enoyl_CoA->ECR Reduction VLCFA_CoA VLCFA-CoA (C20+) ECR->VLCFA_CoA Cellular_Components Cell Membranes Cuticular Waxes Sphingolipids VLCFA_CoA->Cellular_Components Incorporation into This compound This compound This compound->KCS Inhibition Metolachlor_Downstream_Effects This compound This compound VLCFA_Inhibition Inhibition of VLCFA Synthesis This compound->VLCFA_Inhibition Membrane_Disruption Disruption of Cell Membrane and Phragmoplast Formation VLCFA_Inhibition->Membrane_Disruption GA_Disruption Disruption of Gibberellin Biosynthesis/Signaling VLCFA_Inhibition->GA_Disruption Cell_Division_Arrest Cell Division Arrest Membrane_Disruption->Cell_Division_Arrest Growth_Inhibition Inhibition of Seedling Growth and Development Cell_Division_Arrest->Growth_Inhibition GA_Disruption->Growth_Inhibition Experimental_Workflow cluster_VLCFA VLCFA Analysis cluster_CellDiv Cell Division Analysis cluster_GA Gibberellin Analysis VLCFA_Treat Plant Treatment with this compound VLCFA_Extract Lipid Extraction VLCFA_Treat->VLCFA_Extract VLCFA_Deriv Derivatization to FAMEs VLCFA_Extract->VLCFA_Deriv VLCFA_GCMS GC-MS Analysis VLCFA_Deriv->VLCFA_GCMS Cell_Treat Root Tip Treatment Cell_Fix Fixation and Staining Cell_Treat->Cell_Fix Cell_Micro Microscopy Cell_Fix->Cell_Micro Cell_MI Mitotic Index Calculation Cell_Micro->Cell_MI GA_Treat Plant Treatment GA_Extract Hormone Extraction GA_Treat->GA_Extract GA_SPE Solid-Phase Extraction GA_Extract->GA_SPE GA_LCMS HPLC-MS/MS Analysis GA_SPE->GA_LCMS

References

S-Metolachlor's Mode of Action on Very-Long-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-metolachlor, a widely utilized herbicide from the chloroacetamide family, effectively controls a broad spectrum of annual grasses and small-seeded broadleaf weeds. Its primary mode of action is the disruption of cell growth and division in germinating seedlings by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth exploration of the molecular mechanisms underlying S-metolachlor's herbicidal activity, with a specific focus on its interaction with the VLCFA elongase complex. Detailed experimental protocols, quantitative data on enzyme inhibition and herbicide efficacy, and visualizations of the pertinent biochemical pathways and experimental workflows are presented to offer a comprehensive resource for researchers in weed science, plant biochemistry, and herbicide development.

Introduction: The Crucial Role of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are essential aliphatic molecules with chain lengths of 20 carbons or more.[1] In plants, they are integral components of various lipids crucial for normal growth and development.[2] VLCFAs are precursors for the biosynthesis of cuticular waxes, which form a protective barrier on the plant surface, preventing water loss and protecting against environmental stresses.[1] They are also key constituents of sphingolipids and phospholipids, which are vital for cell membrane structure and function, including signal transduction and membrane trafficking.[2][3] The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase.[4]

The Molecular Target: Inhibition of the VLCFA Elongase Complex

The primary biochemical target of S-metolachlor is the VLCFA elongase complex.[5][6] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18), progressively lengthening the fatty acid chain.[7] The herbicidal action of S-metolachlor stems from its specific and potent inhibition of the first and rate-limiting enzyme in this complex: the β-ketoacyl-CoA synthase (KCS), also referred to as VLCFA synthase.[5][8][9]

Mechanism of Inhibition

S-metolachlor acts as a competitive inhibitor with respect to the acyl-CoA substrate of the VLCFA synthase.[9] The herbicidally active S-enantiomer of metolachlor (B1676510) binds tightly and irreversibly to the enzyme, preventing the condensation reaction with malonyl-CoA.[6][8] This irreversible binding explains the very low half-inhibition (I50) values observed for chloroacetamide herbicides, which are in the nanomolar range (10 to 100 nM).[5] The inhibition is stereospecific, with the S-enantiomer being significantly more active than the R-enantiomer.[6]

Biochemical Pathway of VLCFA Elongation and its Disruption

The elongation of VLCFAs is a four-step cyclical process occurring at the endoplasmic reticulum. The disruption of this pathway by S-metolachlor leads to a cascade of downstream effects that ultimately result in seedling death.

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C16/C18) KCS β-ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR trans-2,3-enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA VLCFA_CoA->Acyl_CoA Further Elongation Cycles S_this compound S-Metolachlor S_this compound->KCS Inhibition

Figure 1: VLCFA Elongation Pathway and S-Metolachlor Inhibition.

The inhibition of VLCFA synthase by S-metolachlor leads to a depletion of VLCFAs, which has profound consequences for the developing seedling. These include:

  • Disrupted Cell Membrane Formation: A lack of VLCFAs impairs the synthesis of essential membrane components, leading to weakened cell membranes, cellular leakage, and ultimately cell death.[10]

  • Defective Cuticle Formation: Reduced production of cuticular waxes results in increased water loss and wilting.[10]

  • Inhibition of Cell Division and Elongation: The inability to form new cell membranes halts cell division and expansion, leading to the cessation of root and shoot growth in germinating seedlings.[6]

Quantitative Data on S-Metolachlor Activity

The efficacy of S-metolachlor and other VLCFA-inhibiting herbicides has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of VLCFA Elongase Activity

HerbicideTarget Enzyme/SystemI50 ValuePlant SpeciesReference
MetazachlorVLCFA Elongase10-100 nMCucumber, Barley[11]
S-MetolachlorVLCFA Synthase<10 nMRecombinant Enzyme[6][8]
FlufenacetFAE1 Elongase~1 µMArabidopsis thaliana[12]

Table 2: Efficacy of S-Metolachlor on Weed Seedlings

Weed SpeciesParameterValueConditionsReference
Amaranthus tuberculatus (Waterhemp) - ResistantLD50 Resistance Ratio10.1 - 11.5Soilless greenhouse assay[1]
Amaranthus tuberculatus (Waterhemp) - ResistantGR50 Resistance Ratio9.6 - 9.7Soilless greenhouse assay[1]
Amaranthus tuberculatus (Waterhemp) - MHRResistance Ratio (LD50)2.2 - 2.7Germination chamber assay[13]

LD50: Lethal dose required to kill 50% of the population. GR50: Dose required to cause a 50% reduction in growth. MHR: Multiple Herbicide-Resistant.

Detailed Experimental Protocols

The elucidation of S-metolachlor's mode of action has been facilitated by a range of experimental techniques. Below are detailed protocols for key methodologies.

Heterologous Expression of Plant VLCFA Elongases in Yeast for Herbicide Inhibition Studies

This method allows for the functional characterization of individual plant elongase enzymes and the assessment of their sensitivity to herbicides in a controlled system.[7]

Yeast_Expression_Workflow cluster_Cloning Gene Cloning cluster_Yeast_Transformation Yeast Transformation and Expression cluster_Inhibition_Assay Herbicide Inhibition Assay RNA_Isolation Isolate total RNA from Arabidopsis thaliana cDNA_Synthesis Synthesize first-strand cDNA RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR amplify VLCFA elongase genes cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligate PCR products into a yeast expression vector (e.g., pYES2) PCR_Amplification->Vector_Ligation Yeast_Transformation Transform Saccharomyces cerevisiae (e.g., INVSc1 strain) Vector_Ligation->Yeast_Transformation Selection Select transformed cells on minimal medium lacking uracil Yeast_Transformation->Selection Induction Induce protein expression with galactose-containing medium Selection->Induction Herbicide_Treatment Incubate yeast cultures with varying concentrations of S-metolachlor Induction->Herbicide_Treatment Lipid_Extraction Extract total fatty acids Herbicide_Treatment->Lipid_Extraction FAME_Derivatization Derivatize to fatty acid methyl esters (FAMEs) Lipid_Extraction->FAME_Derivatization GC_MS_Analysis Analyze FAMEs by GC-MS to quantify VLCFA levels FAME_Derivatization->GC_MS_Analysis

Figure 2: Workflow for Heterologous Expression and Herbicide Screening.

Protocol Steps:

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest (e.g., Arabidopsis thaliana leaves).[7]

    • Synthesize first-strand cDNA using reverse transcriptase.[7]

    • Amplify the coding sequences of putative VLCFA elongase genes using gene-specific primers.[7]

    • Clone the PCR products into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).[7]

  • Yeast Transformation and Culture:

    • Transform a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) with the expression constructs.[7]

    • Select for transformants on appropriate selection media (e.g., minimal medium lacking uracil).[7]

    • Grow liquid cultures of the transformed yeast in glucose-containing medium to repress gene expression, then transfer to galactose-containing medium to induce expression of the plant elongase.[7]

  • Herbicide Inhibition Assay:

    • To the induced yeast cultures, add various concentrations of S-metolachlor (or other test compounds).[7]

    • Incubate for a defined period to allow for herbicide action.

    • Harvest the yeast cells and extract total lipids.

    • Transmethylate the fatty acids to form fatty acid methyl esters (FAMEs).[7]

    • Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to determine the levels of different VLCFAs.[7]

    • Calculate the inhibition of VLCFA synthesis at each herbicide concentration to determine I50 values.[12]

In Vivo Analysis of VLCFA Inhibition in Plant Seedlings

This method directly assesses the impact of S-metolachlor on the VLCFA profile of treated plants.

Plant_VLCFA_Analysis_Workflow cluster_Treatment Plant Treatment cluster_Analysis VLCFA Analysis Seed_Germination Germinate seeds of susceptible and resistant plant biotypes Herbicide_Application Apply S-metolachlor at various concentrations to the growth medium Seed_Germination->Herbicide_Application Growth_Period Grow seedlings for a defined period (e.g., 21 days) Herbicide_Application->Growth_Period Harvesting Harvest seedling tissue (shoots and/or roots) Growth_Period->Harvesting Lipid_Extraction Extract total lipids Harvesting->Lipid_Extraction FAME_Derivatization Derivatize to fatty acid methyl esters (FAMEs) Lipid_Extraction->FAME_Derivatization GC_Analysis Analyze FAMEs by GC to quantify the reduction in specific VLCFAs FAME_Derivatization->GC_Analysis

Figure 3: Workflow for In Vivo VLCFA Analysis in Plants.

Protocol Steps:

  • Plant Growth and Treatment:

    • Germinate seeds of the target weed species in a suitable growth medium (e.g., soil, agar, or a soilless medium like vermiculite).[1][14]

    • Apply S-metolachlor at a range of concentrations to the growth medium before or shortly after planting.[1]

    • Include untreated control plants.

    • Grow the plants under controlled environmental conditions for a specified duration.[14]

  • Lipid Extraction and Analysis:

    • Harvest the seedling tissues (e.g., shoots or roots).

    • Extract total lipids from the plant material using a suitable solvent system (e.g., chloroform:methanol).

    • Prepare FAMEs from the lipid extract.[15]

    • Analyze the FAMEs by gas chromatography (GC) to identify and quantify the different fatty acid species.[15]

    • Compare the VLCFA profiles of treated plants to those of the control plants to determine the extent of inhibition.

Resistance to S-Metolachlor

The evolution of herbicide resistance is a significant challenge in agriculture. In the case of S-metolachlor, resistance is often conferred by non-target-site mechanisms, primarily enhanced metabolic detoxification of the herbicide.[4]

Resistance_Mechanism cluster_Susceptible Susceptible Plant cluster_Resistant Resistant Plant S_this compound S-Metolachlor VLCFA_Synthase_S VLCFA Synthase S_this compound->VLCFA_Synthase_S Metabolism Enhanced Metabolism (e.g., GSTs, P450s) S_this compound->Metabolism VLCFA_Synthase_R VLCFA Synthase S_this compound->VLCFA_Synthase_R Reduced Inhibition Inhibition_S Inhibition of VLCFA Synthesis VLCFA_Synthase_S->Inhibition_S Plant_Death_S Plant Death Inhibition_S->Plant_Death_S Detoxified_Metabolite Detoxified Metabolite Metabolism->Detoxified_Metabolite Normal_Growth Normal Growth VLCFA_Synthase_R->Normal_Growth

Figure 4: S-Metolachlor Action in Susceptible vs. Resistant Plants.

In resistant weed biotypes, such as certain populations of waterhemp (Amaranthus tuberculatus), S-metolachlor is rapidly metabolized into non-toxic compounds.[1] This enhanced metabolism is often mediated by enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[1] The addition of inhibitors of these enzymes, such as malathion (B1675926) (a P450 inhibitor), can increase the sensitivity of resistant populations to S-metolachlor, providing evidence for this resistance mechanism.[1]

Conclusion and Future Directions

S-metolachlor remains a critical tool for weed management due to its effective inhibition of VLCFA biosynthesis, a fundamental process in early seedling development. The detailed understanding of its mode of action at the molecular level, targeting the VLCFA synthase, has been crucial for its successful application and for managing the evolution of resistance. Future research in this area could focus on several key aspects:

  • Structural Biology of the VLCFA Elongase Complex: Elucidating the three-dimensional structure of the plant VLCFA synthase, both alone and in complex with S-metolachlor, would provide invaluable insights for the rational design of new herbicides.

  • Exploring Novel Inhibitors: A deeper understanding of the enzyme's active site and the mechanism of inhibition could guide the discovery of novel chemical classes that target VLCFA biosynthesis.

  • Overcoming Metabolic Resistance: Characterizing the specific metabolic pathways and enzymes responsible for S-metolachlor detoxification in resistant weeds is essential for developing strategies to mitigate resistance, such as the use of synergists or alternative herbicide modes of action.

By continuing to investigate the intricate interactions between herbicides and their plant targets, the scientific community can contribute to the development of more effective and sustainable weed management strategies.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510) is a widely used pre-emergent herbicide belonging to the chloroacetanilide class.[1] It is primarily utilized for the control of annual grasses and some broadleaf weeds in various crops, including corn, soybeans, and cotton.[1][2] The herbicidal activity of this compound stems from its ability to inhibit the biosynthesis of very long-chain fatty acids (VLCFAs) in susceptible plants, ultimately leading to a cessation of growth and development.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its mechanism of action.

Chemical and Physical Properties

This compound is a colorless to tan oily liquid with a slightly sweet odor.[4] A summary of its key chemical and physical properties is presented in the tables below. It is important to note that this compound is a chiral compound, and the commercially available product is often a mixture of stereoisomers. The S-isomer (S-metolachlor) exhibits significantly higher herbicidal activity.[2][3]

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide[5]
Chemical Formula C₁₅H₂₂ClNO₂[4][6][7]
Molecular Weight 283.79 g/mol [4][6]
CAS Number 51218-45-2 (this compound), 87392-12-9 (S-Metolachlor)[4][8]
Appearance Off-white to colorless or tan to brown oily liquid[4][5]
Odor Slightly sweet[4]

Table 2: Physicochemical Properties of this compound

PropertyValueTemperature (°C)PressureSource(s)
Melting Point -62.1 °CN/AN/A[9]
Boiling Point 100 °CN/A0.001 mmHg[2][5]
Density 1.1 - 1.12 g/mL20N/A[4][5]
Water Solubility 488 - 530 ppm (mg/L)20 - 25N/A[4][5]
Vapor Pressure 1.3 x 10⁻⁵ - 4.2 x 10⁻⁵ mmHg20 - 25N/A[2][10]
Octanol-Water Partition Coefficient (log Kow) 3.13 - 3.420N/A[11][12]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows standardized protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from a solid to a liquid occurs at atmospheric pressure.

Methodology:

  • Sample Preparation: The sample must be dry and in a powdered form.

  • Apparatus: A common method is the capillary tube method using a melting point apparatus with a heated block or a liquid bath.[8][12] Other methods include Kofler hot bar, melt microscopy, and differential scanning calorimetry (DSC).[4][13]

  • Procedure (Capillary Method):

    • A small amount of the powdered sample is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[8]

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement start Start dry_sample Dry Sample start->dry_sample powder_sample Powder Sample dry_sample->powder_sample pack_capillary Pack Capillary Tube powder_sample->pack_capillary place_in_apparatus Place in Melting Point Apparatus pack_capillary->place_in_apparatus Transfer heat_sample Heat at Controlled Rate place_in_apparatus->heat_sample observe_melting Observe Melting heat_sample->observe_melting record_range Record Melting Range observe_melting->record_range

Workflow for Melting Point Determination.
Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Methodology:

Two primary methods are recommended based on the expected solubility:

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature until equilibrium is reached.

    • The solution is centrifuged or filtered to remove undissolved substance.

    • The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).[11][14]

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.[11][14]

experimental_workflow_water_solubility start Start preliminary_test Preliminary Test (Estimate Solubility) start->preliminary_test flask_method Flask Method (Solubility > 10⁻² g/L) preliminary_test->flask_method High Solubility column_method Column Elution Method (Solubility < 10⁻² g/L) preliminary_test->column_method Low Solubility analyze_concentration Analyze Concentration (e.g., HPLC, GC) flask_method->analyze_concentration column_method->analyze_concentration end End analyze_concentration->end mechanism_of_action This compound This compound VLCFA_Elongases VLCFA Elongases This compound->VLCFA_Elongases Inhibits VLCFA_Synthesis Very Long-Chain Fatty Acid (VLCFA) Synthesis VLCFA_Elongases->VLCFA_Synthesis Catalyzes Cell_Membrane_Formation Cell Membrane Formation VLCFA_Synthesis->Cell_Membrane_Formation Leads to Cell_Division_Elongation Cell Division and Elongation Cell_Membrane_Formation->Cell_Division_Elongation Essential for Weed_Growth_Inhibition Weed Growth Inhibition Cell_Division_Elongation->Weed_Growth_Inhibition Disruption leads to

References

The Journey of Metolachlor in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely used pre-emergent herbicide from the chloroacetamide family, plays a crucial role in modern agriculture by controlling annual grasses and broadleaf weeds.[1][2][3] However, its application necessitates a thorough understanding of its environmental fate and transport in soil to mitigate potential ecological risks and ensure sustainable agricultural practices. This technical guide provides a comprehensive overview of the key processes governing this compound's behavior in the soil environment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Processes Shaping this compound's Environmental Fate

The persistence and movement of this compound in soil are primarily dictated by a complex interplay of four key processes: sorption, degradation, volatilization, and leaching. Each of these is influenced by a variety of soil properties and environmental conditions.

Sorption: this compound's tendency to bind to soil particles, a process known as sorption, is a critical factor controlling its availability for other transport and degradation pathways.[4] The degree of sorption is strongly and positively correlated with the organic matter and clay content of the soil.[2][3][5] Soils with higher organic matter exhibit greater sorption, which reduces the amount of this compound in the soil solution and consequently limits its potential for leaching.[3][4]

Degradation: The primary mechanism for the dissipation of this compound in soil is microbial degradation.[3][6] Soil microorganisms utilize this compound as a substrate, breaking it down into less active metabolites.[3] The rate of degradation is influenced by factors that affect microbial activity, such as soil moisture, temperature, and aeration.[6][7] Saturated or anaerobic conditions have been shown to significantly enhance the degradation of this compound.[6][8] The dissipation of S-metolachlor in soil typically follows first-order kinetics.[9]

Volatilization: this compound can be lost from the soil surface to the atmosphere through volatilization. This process is influenced by the herbicide's physicochemical properties, such as its vapor pressure and Henry's Law constant, as well as environmental factors like soil moisture and temperature.[10] Volatilization fluxes are generally highest immediately after application and tend to follow a diurnal cycle.[11] Increased soil moisture has been shown to exponentially increase the total amount of this compound that volatilizes.[12][13]

Leaching and Runoff: Due to its moderate water solubility, this compound has the potential to be transported through the soil profile with percolating water (leaching) or move across the soil surface with runoff water.[3][10][14] Leaching is more pronounced in permeable, sandy soils with low organic matter content.[3][14] The amount of rainfall shortly after application is a critical factor influencing both leaching and runoff losses.[3][15][16]

Quantitative Data on this compound's Behavior in Soil

The following tables summarize key quantitative parameters related to the environmental fate and transport of this compound in soil, compiled from various studies.

Table 1: Sorption Coefficients of this compound in Different Soils

Soil Type/ConditionOrganic Matter (%)Clay Content (%)K_d (L/kg)K_oc (mL/g)Reference
Silt Loam1.2-1.08200[3][10]
Silt Loam4.5-9.32200[3][10]
Sandy Loam--0.36 - 1.18 (µg¹⁻ⁿmLⁿg⁻¹)-[17]
Soil with 0.9% OM0.9-Increased 6-fold with OM increase to 5.7%-[3]
Unamended Soil--Apparent K_d increased 1.2-fold with aging-[18][19]
Biochar-amended Soil--Apparent K_d increased 1.4 to 2.5-fold with aging-[18][19]

Table 2: Degradation Half-Lives (DT₅₀) of this compound in Soil

Soil ConditionHalf-life (days)Kinetic ModelReference
Aerobic Soil21.66First-order[9]
Aerobic Soil37.9 - 49.5First-order[17]
Aerobic Soil117 - 154First-order[8]
Anaerobic Soil65 - 79First-order[8]
General Range15 - 70-[4]
General Range47 - 107-[20]

Experimental Protocols

This section outlines generalized methodologies for conducting key experiments to assess the environmental fate of this compound in soil.

Soil Sorption/Desorption Study (Batch Equilibrium Method)

This protocol is a standard method for determining the sorption and desorption characteristics of pesticides in soil.[21][22][23]

Objective: To quantify the extent of this compound sorption to and desorption from soil.

Materials:

  • Test soil, air-dried and sieved (2-mm mesh).

  • Analytical grade this compound.

  • ¹⁴C-labeled this compound (optional, for radio-tracer studies).

  • 0.01 M CaCl₂ solution.

  • Centrifuge tubes (e.g., 50 mL polypropylene).

  • Orbital shaker.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS) or a Liquid Scintillation Counter (LSC) if using a radiolabel.

Procedure:

  • Sorption Isotherm:

    • Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂.

    • Weigh a known amount of soil (e.g., 5 g) into each centrifuge tube.

    • Add a known volume of each this compound solution (e.g., 25 mL) to the tubes.

    • Include control tubes with soil and CaCl₂ solution only, and tubes with this compound solution only.

    • Shake the tubes on an orbital shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Analyze the supernatant for the equilibrium concentration of this compound using HPLC or LSC.

    • Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations.

    • Plot the sorbed concentration (Cs) against the equilibrium solution concentration (Ce) to generate the sorption isotherm. Fit the data to Freundlich or Langmuir models.

  • Desorption:

    • After the sorption step, decant the supernatant.

    • Add a fresh volume of 0.01 M CaCl₂ solution to the soil pellet.

    • Shake the tubes for the same equilibration time.

    • Centrifuge and analyze the supernatant for the desorbed this compound concentration.

    • Repeat for several desorption cycles.

Soil Degradation Study (Incubation Experiment)

This protocol is used to determine the rate of this compound degradation in soil under controlled laboratory conditions.

Objective: To determine the degradation half-life (DT₅₀) of this compound in soil.

Materials:

  • Fresh field-moist soil, sieved.

  • Analytical grade this compound.

  • ¹⁴C-labeled this compound.

  • Incubation vessels (e.g., glass jars with loose-fitting lids).

  • Incubator.

  • Extraction solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Analytical instrumentation (HPLC or LSC).

Procedure:

  • Treat a known mass of soil with a solution of this compound (and ¹⁴C-metolachlor) to achieve the desired concentration. Ensure homogenous mixing.

  • Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

  • Place known quantities of the treated soil into multiple incubation vessels.

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • At specified time intervals, remove replicate soil samples for analysis.

  • Extract this compound from the soil samples using an appropriate solvent.

  • Analyze the extracts to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the DT₅₀.

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the interconnectedness of the fate and transport processes of this compound in soil and a typical experimental workflow.

cluster_soil Soil Environment cluster_transport Transport Pathways Metolachlor_Soil This compound in Soil Solution This compound in Soil Solution Metolachlor_Soil->Solution Sorption Sorption (Bound to Soil Particles) Degradation Microbial Degradation Metabolites Metabolites Degradation->Metabolites Solution->Sorption Solution->Degradation Volatilization Volatilization to Atmosphere Solution->Volatilization Leaching Leaching to Groundwater Solution->Leaching Runoff Runoff to Surface Water Solution->Runoff

Caption: Interconnected pathways of this compound fate and transport in the soil environment.

start Start: Soil Sample Preparation prep_soil Air-dry and sieve soil start->prep_soil prep_sol Prepare this compound solutions of varying concentrations start->prep_sol batch_setup Combine soil and this compound solutions in centrifuge tubes prep_soil->batch_setup prep_sol->batch_setup equilibration Shake for 24h to reach equilibrium batch_setup->equilibration separation Centrifuge to separate soil and supernatant equilibration->separation analysis Analyze supernatant for this compound concentration separation->analysis sorption_calc Calculate sorbed this compound analysis->sorption_calc desorption_setup Add fresh CaCl2 solution to soil pellet sorption_calc->desorption_setup desorption_equil Shake for 24h desorption_setup->desorption_equil desorption_sep Centrifuge desorption_equil->desorption_sep desorption_analysis Analyze supernatant for desorbed this compound desorption_sep->desorption_analysis end End: Determine Sorption/Desorption Coefficients desorption_analysis->end

Caption: Experimental workflow for a batch equilibrium sorption/desorption study.

Conclusion

A comprehensive understanding of the environmental fate and transport of this compound in soil is paramount for its responsible and sustainable use in agriculture. The processes of sorption, degradation, volatilization, and leaching are intricately linked and influenced by a multitude of soil and environmental factors. By employing standardized experimental protocols and quantitative analysis, researchers can accurately assess the behavior of this compound in specific soil systems. This knowledge is essential for developing effective management practices that maximize weed control efficacy while minimizing off-site transport and potential environmental impacts. This guide serves as a foundational resource for professionals engaged in the study and development of agricultural chemicals, providing the necessary technical details to support informed decision-making.

References

Biodegradation of Metolachlor: A Technical Guide to Pathways in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biodegradation pathways of the herbicide metolachlor (B1676510) in various soil types. This compound, a widely used chloroacetamide herbicide, undergoes complex transformations in the soil environment, primarily driven by microbial activity. Understanding these degradation pathways is crucial for assessing its environmental fate, persistence, and potential for remediation. This document summarizes key degradation pathways, presents quantitative data on degradation rates, details relevant experimental protocols, and provides visual representations of the metabolic processes.

Core Biodegradation Pathways of this compound

The biodegradation of this compound in soil is a multifaceted process involving several key transformation reactions, including dechlorination, hydroxylation, oxidation, N-dealkylation, and amide bond cleavage.[1] The primary mechanism for the dissipation of this compound in soil is microbial degradation.[2][3] Fungi, in particular, have been identified as significant contributors to this compound metabolism.[1][4]

Several fungal species have been shown to effectively degrade this compound, including members of the genera Aspergillus, and Penicillium.[1][4] For instance, Penicillium oxalicum has been observed to degrade this compound through hydrolytic and reductive dechlorination, leading to the formation of metabolites such as This compound-2-hydroxy (B1595005) (M2H), this compound oxanilic acid (MOXA), and a dechlorinated product (MDES).[4] The degradation pathway by P. oxalicum involves an initial dechlorination to form M2H, which is then oxidized to produce MOXA.[4]

In addition to direct microbial degradation, the detoxification of this compound in biological systems, including microorganisms, can occur through conjugation with glutathione, a reaction mediated by glutathione-S-transferase (GST) enzymes.[5] Cytochrome P450 monooxygenases (P450s) are also involved in the metabolism of this compound.[6]

Metolachlor_Biodegradation_Pathway cluster_dechlorination Dechlorination & Hydroxylation cluster_oxidation Oxidation cluster_reductive_dechlorination Reductive Dechlorination cluster_dealkylation_hydrolysis N-Dealkylation & Amide Hydrolysis This compound This compound M2H This compound-2-hydroxy (M2H) This compound->M2H Hydrolytic Dechlorination MDES Dechlorinated this compound (MDES) This compound->MDES Reductive Dechlorination Metabolite1 6-methyl 2-ethyl acetanilide (B955) This compound->Metabolite1 N-Dealkylation MOXA This compound Oxanilic Acid (MOXA) M2H->MOXA Oxidation Metabolite2 6-methyl 2-ethyl aniline Metabolite1->Metabolite2 Amide Hydrolysis

Figure 1: Generalized biodegradation pathways of this compound in soil.

Influence of Soil Properties on Biodegradation

The rate of this compound biodegradation is significantly influenced by various soil physicochemical properties and environmental conditions. Key factors include soil type (texture), organic matter content, moisture, and temperature.

Soil Type and Organic Matter: this compound degradation rates are generally higher in soils with greater organic matter content.[7] Organic matter can enhance microbial activity, providing a more favorable environment for the microorganisms responsible for degradation. The half-life of this compound is often shorter in soils with higher organic matter and clay content.[3][8]

Soil Moisture: Soil moisture content plays a critical role in the persistence of this compound. Saturated soil conditions tend to favor the dissipation of this compound.[7][9] Increased moisture can enhance the availability of the herbicide to soil microorganisms. Conversely, dry conditions can lead to increased adsorption of this compound to soil particles, reducing its bioavailability for degradation and increasing its persistence.[9]

Temperature: Temperature has a direct effect on microbial activity and, consequently, on the rate of this compound biodegradation. Higher temperatures generally lead to faster degradation rates.[2]

The following table summarizes the half-life (DT50) of this compound and its S-enantiomer in various soil types under different conditions.

Soil Type/ConditionThis compound FormHalf-life (DT50) in daysReference(s)
Various SoilsThis compound15 - 70[3]
Two different soil types (China)This compound37.9 - 135.9[2]
Anaerobic EnvironmentThis compound65 - 79[10]
Aerobic EnvironmentThis compound117 - 154[10]
Vegetable Field Soil (5-35°C)S-Metolachlor12.18 - 70.71[11]
Loamy-Clayey SoilS-MetolachlorNot specified[12]
Maize Field SoilS-Metolachlor11.1 - 14.7[13]

Key Metabolites of this compound

The biodegradation of this compound results in the formation of several intermediate metabolites. The most commonly reported metabolites are this compound oxanilic acid (MOXA) and this compound ethanesulfonic acid (MESA).[14] Other identified metabolites include:

  • This compound-2-hydroxy (M2H): A product of hydrolytic dechlorination.[4]

  • Dechlorinated this compound (MDES): A product of reductive dechlorination.[4]

  • 6-methyl 2-ethyl acetanilide

  • 6-methyl 2-ethyl aniline

The formation and persistence of these metabolites are also dependent on soil type and environmental conditions.

Experimental Protocols for Studying this compound Biodegradation

The study of this compound biodegradation in soil typically involves laboratory microcosm experiments. The following provides a general outline of a typical experimental protocol.

Soil Collection and Characterization
  • Soil Sampling: Collect soil samples from the desired location and depth. For comparative studies, collect samples from different soil types (e.g., sandy loam, clay loam, silt loam).

  • Sieving and Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.

  • Physicochemical Characterization: Analyze the soil for key properties including pH, organic matter content, texture (sand, silt, and clay percentages), and cation exchange capacity (CEC).

Microcosm Setup and Incubation
  • Herbicide Application: Prepare a stock solution of this compound (analytical grade or radiolabeled) in a suitable solvent. Apply the solution to the soil samples to achieve the desired initial concentration.

  • Moisture Adjustment: Adjust the moisture content of the soil to a specific level, often expressed as a percentage of the water-holding capacity (e.g., 60% WHC).

  • Incubation: Place the treated soil samples in incubation chambers (e.g., glass jars or flasks). Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period. To study the effect of aeration, some microcosms can be incubated under anaerobic conditions.

  • Sterile Controls: To distinguish between microbial and abiotic degradation, include sterile control microcosms. Sterilization can be achieved by autoclaving the soil before herbicide application.[2]

Experimental_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Herbicide_Spiking This compound Spiking Soil_Characterization->Herbicide_Spiking Moisture_Adjustment Moisture Adjustment Herbicide_Spiking->Moisture_Adjustment Incubation_Chamber Incubation at Controlled Temperature & Moisture Moisture_Adjustment->Incubation_Chamber Sampling Periodic Sampling Incubation_Chamber->Sampling Extraction Solvent Extraction (e.g., Acetonitrile) Sampling->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Quantification LC-MS/MS or GC-MS Analysis Cleanup->Quantification Degradation_Kinetics Degradation Kinetics (DT50) Quantification->Degradation_Kinetics Metabolite_ID Metabolite Identification Quantification->Metabolite_ID Pathway_Elucidation Pathway Elucidation Degradation_Kinetics->Pathway_Elucidation Metabolite_ID->Pathway_Elucidation

Figure 2: A typical experimental workflow for a this compound biodegradation study.
Sample Extraction and Analysis

  • Sampling: At predetermined time intervals, collect subsamples from the microcosms.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent, such as acetonitrile.[4] The extraction efficiency can be enhanced using techniques like vortexing and centrifugation.[4]

  • Cleanup: The soil extract may require a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a common method for this purpose.

  • Analysis: Quantify the concentrations of this compound and its metabolites using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4]

Data Analysis
  • Degradation Kinetics: Determine the degradation kinetics of this compound, often modeled using first-order kinetics, to calculate the half-life (DT50).[10]

  • Metabolite Identification: Identify the degradation products by comparing their mass spectra and retention times with those of analytical standards.

Conclusion

The biodegradation of this compound in soil is a complex process governed by a combination of microbial activity and soil environmental factors. Fungi play a predominant role in the metabolic breakdown of this herbicide, leading to a variety of degradation products through pathways involving dechlorination, hydroxylation, oxidation, and other transformations. The persistence of this compound is highly dependent on soil type, with factors such as organic matter content, moisture, and temperature significantly influencing its degradation rate. A thorough understanding of these biodegradation pathways and the factors that control them is essential for developing effective strategies for managing this compound in the environment and for the remediation of contaminated sites. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the intricate details of this compound's fate in the soil ecosystem.

References

Unraveling the Fate of Metolachlor: A Technical Guide to Metabolite Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely utilized chloroacetanilide herbicide, undergoes extensive transformation in the environment and within biological systems, leading to the formation of various metabolites. Understanding the identity and characteristics of these metabolites is crucial for assessing its environmental fate, toxicological profile, and potential impact on non-target organisms. This in-depth technical guide provides a comprehensive overview of the core methodologies and key findings related to the identification and characterization of this compound metabolites, tailored for researchers and professionals in the field.

Core Metabolic Pathways of this compound

This compound is metabolized through a series of complex biochemical reactions, primarily involving microbial degradation in soil and enzymatic transformations in plants and mammals. The principal pathways include glutathione (B108866) conjugation, O-demethylation, N-dealkylation, and amide bond cleavage.[1][2][3] These processes result in the formation of more polar and often less toxic compounds. The major metabolites frequently detected in environmental and biological samples are this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA).[4][5][6][7]

The metabolic journey of this compound often begins with Phase I reactions, such as oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s), which can introduce or expose functional groups.[1][8] This is frequently followed by Phase II conjugation reactions, where enzymes like glutathione S-transferases (GSTs) link the modified this compound to endogenous molecules like glutathione, facilitating its detoxification and excretion.[1][2][8]

Metolachlor_Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., O-demethylation) This compound->PhaseI P450s PhaseII Phase II Metabolism (Glutathione Conjugation) This compound->PhaseII GSTs Other Other Pathways (N-dealkylation, Amide Cleavage) This compound->Other ODemethylated O-demethylated This compound PhaseI->ODemethylated ODemethylated->PhaseII GSTs GSH_Conjugate Glutathione Conjugate PhaseII->GSH_Conjugate CYS_GLY_Conjugate Cysteine-Glycine Conjugate GSH_Conjugate->CYS_GLY_Conjugate CYS_Conjugate Cysteine Conjugate CYS_GLY_Conjugate->CYS_Conjugate ESA This compound ESA CYS_Conjugate->ESA OA This compound OA Other_Metabolites Other Metabolites Other->Other_Metabolites Other_Metabolites->OA

Fig. 1: Generalized metabolic pathway of this compound.

Quantitative Analysis of this compound and its Metabolites

The accurate quantification of this compound and its metabolites is essential for regulatory monitoring and risk assessment. Various analytical methods have been developed and validated for their determination in diverse matrices such as soil, water, and biological tissues. The following tables summarize the limits of detection (LOD) and limits of quantification (LOQ) from selected studies.

Table 1: Analytical Method Performance for this compound and its Metabolites

AnalyteMatrixAnalytical MethodLODLOQReference
S-Metolachlor (B166716)WaterImmunoassay0.05 ppb0.075 ppb[9]
Acetochlor (B104951)Maize & Soybean StrawGC-MS/MS0.2 ng/g0.19-0.67 ng/g[10][11]
S-MetolachlorMaize & Soybean StrawGC-MS/MS0.07 ng/g0.19-0.67 ng/g[10][11]
S-Metolachlor & DegradatesSoil & ThatchLC-MS/MS0.1 ng10 ppb[12]
S-MetolachlorGrassLC-MS/MS0.1 ng1 ppm[12]
Chloroacetanilide Herbicides & DegradatesWaterSPE and LC/ESI-MS/MS-0.10 ppb[13]

Table 2: Concentrations of this compound Metabolites in Wisconsin Groundwater

CompoundDetection Frequency (Monitoring Wells)Detection Frequency (Private Drinking Water Wells)Concentration Range (µg/L)Reference
Alachlor ESA & OA>80%>80%Near detection limit to 42[7]
This compound ESA & OA>80%>80%Near detection limit to 42[7]
Acetochlor MetabolitesLower frequencyLower frequency-[7]

Experimental Protocols for Metabolite Analysis

The reliable identification and quantification of this compound metabolites hinge on robust and well-defined experimental protocols. A typical workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_iden Identification & Characterization Sample Sample Collection (Soil, Water, Tissue) Extraction Extraction (e.g., Accelerated Solvent Extraction, Methanol/Water Extraction) Sample->Extraction Cleanup Sample Cleanup (Solid Phase Extraction - SPE) Extraction->Cleanup LC Liquid Chromatography (LC) or Gas Chromatography (GC) Cleanup->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition and Processing MS->Data Identification Metabolite Identification (Comparison with Standards, High-Resolution MS) Data->Identification Quantification Quantification (Calibration Curves) Identification->Quantification

References

A Technical Guide to the Toxicological Effects of Metolachlor on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metolachlor (B1676510) is a selective, pre-emergent herbicide belonging to the chloroacetanilide chemical family, widely used in agriculture to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton.[1][2][3] It is available in two isomeric forms, S-metolachlor and R-metolachlor, with the S-isomer exhibiting greater herbicidal activity.[3][4] Its primary mode of action in target plants is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and elongation in the shoots and roots of germinating weeds.[3][4][5][6]

Due to its widespread use, this compound and its metabolites are frequently detected in surface and groundwater, raising concerns about its impact on non-target organisms.[1][7][8] The herbicide is moderately persistent in soil, with half-lives ranging from 15 to 70 days, and can be mobile in soils with low organic content.[1] Understanding its toxicological profile in various non-target species is crucial for assessing its environmental risk and ensuring ecosystem health.

Mechanism of Toxicity in Non-Target Organisms

While the herbicidal mechanism of action in plants is well-defined, its toxicological pathways in non-target organisms are more complex and not fully elucidated. Research suggests several potential mechanisms:

  • Inhibition of Protein Synthesis: Like in plants, this compound may inhibit protein synthesis in non-target organisms, affecting growth and development.[1][9]

  • Cell Cycle Alteration: Studies on human liver cells have shown that environmentally relevant concentrations of this compound can decrease cell growth by altering the cell cycle, potentially through the reduction of retinoblastoma protein levels, rather than by inducing cell death.[9]

  • Endocrine Disruption: There is evidence that this compound can act as an endocrine-disrupting chemical (EDC).[10] It has been shown to bind to and inhibit the estrogen receptor and cause changes in the reproductive endocrinology of male rats.[11][12]

  • Genotoxicity and Oxidative Stress: While many standard tests indicate this compound is not genotoxic,[13][14][15] some studies on amphibians have demonstrated genotoxic effects, such as an increase in micronuclei and other nuclear abnormalities in erythrocytes.[8][16] This suggests that the compound or its metabolites could induce DNA damage under certain conditions or in specific organisms.

This compound This compound Exposure Mech Potential Mechanisms in Non-Target Organisms VLCFA Inhibition of VLCFA Synthesis / Protein Synthesis Mech->VLCFA CellCycle Cell Cycle Alteration Mech->CellCycle Endocrine Endocrine Disruption (e.g., Estrogen Receptor) Mech->Endocrine Genotox Genotoxicity & Oxidative Stress Mech->Genotox AdverseCell Adverse Cellular Effects VLCFA->AdverseCell CellCycle->AdverseCell Endocrine->AdverseCell Genotox->AdverseCell OrganismEffects Organism-Level Effects (Growth, Reproduction, Survival) AdverseCell->OrganismEffects

Caption: Postulated Mechanisms of this compound Toxicity in Non-Target Organisms.

Ecotoxicology in Aquatic Environments

This compound contamination in water bodies poses a significant risk to aquatic life. Its toxicity varies widely among different taxonomic groups.

Effects on Fish

This compound is generally considered moderately toxic to fish. Acute toxicity values (96-hour LC50) for common freshwater species typically fall within the range of 2 to 15 mg/L.[1][17]

Table 1: Acute and Chronic Toxicity of this compound to Freshwater Fish

Species Endpoint Value (mg/L) Exposure Duration Reference(s)
Rainbow Trout (Oncorhynchus mykiss) 96-h LC50 2.0 - 5.6 96 hours [17][18][19]
Bluegill Sunfish (Lepomis macrochirus) 96-h LC50 3.2 - 15.0 96 hours [1][17][18]
Carp (Cyprinus carpio) 96-h LC50 ~5.0 96 hours [1]
Channel Catfish (Ictalurus punctatus) 96-h LC50 ~5.0 96 hours [1]
Fathead Minnow (Pimephales promelas) MATC* >0.78 <1.6 28 days [17][20]

*Maximum Acceptable Toxicant Concentration

Effects on Aquatic Invertebrates

Aquatic invertebrates show variable sensitivity to this compound. The water flea, Daphnia magna, a standard model organism, exhibits moderate tolerance.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

Species Endpoint Value (mg/L) Exposure Duration Reference(s)
Water Flea (Daphnia magna) 48-h EC50 23.5 48 hours [17]
Water Flea (Daphnia magna) 48-h LC50 11.2 - 25.1 48 hours [1][17][18][21]

| Midge (Chironomus plumosus) | 48-h EC50 | 3.8 - 4.4 | 48 hours |[17] |

Effects on Algae and Aquatic Plants

Algae and aquatic plants are among the most sensitive aquatic organisms to this compound, which is expected given its herbicidal mode of action. Chronic toxicity values can be in the low µg/L range.[5]

Table 3: Toxicity of this compound to Algae and Macrophytes

Species Endpoint Value (µg/L) Exposure Duration Reference(s)
Green Algae (Pseudokirchneriella subcapitata) 72-h EC50 6 - 140 72 hours [18]
Microalga Chronic NOEC 1 4-7 days [5]

| Diatom | 96-h EC50 | 310,000 | 96 hours |[5] |

Ecotoxicology in Terrestrial Environments

Effects on Soil Organisms

The impact of this compound on the soil ecosystem is a critical aspect of its environmental risk profile.

  • Earthworms: this compound demonstrates low toxicity to earthworms, with a reported contact LC50 of 140 ppm.[1]

  • Soil Microflora: The application of this compound can lead to a significant decrease in the biological activity and biodiversity of soil microorganisms.[2][22] Studies have shown a reduction in the total number of microorganisms, with shifts in the community structure, such as changes in the ratio of Gram-negative to Gram-positive bacteria.[22] However, this effect can be transient, and certain microbial species are capable of degrading this compound, contributing to its dissipation in the soil.[23]

Table 4: Toxicity of this compound to Soil Organisms

Species/Group Endpoint Value Exposure Duration Reference(s)
Earthworm Contact LC50 140 ppm Not specified [1]
Soil Microorganisms Effect Decrease in biological activity 7-21 days post-application [22]

| Soil Microorganisms | Effect | Reduction in biodiversity | Post-application |[2] |

Effects on Amphibians

Amphibians are particularly vulnerable to aquatic contaminants due to their permeable skin and biphasic life cycle. This compound has been shown to pose a significant risk to this group.

  • Lethal and Sub-lethal Effects: While this compound alone may not always affect tadpole survival at environmentally relevant concentrations, its toxicity can be exacerbated by other environmental stressors like pond drying, leading to reduced growth and smaller mass at metamorphosis.[24] When mixed with other pesticides, this compound can contribute to highly lethal "cocktails."[25]

  • Teratogenic and Genotoxic Effects: Exposure during embryonic stages can cause developmental abnormalities, including edema, spinal curvature, and blistering.[26] Furthermore, studies on tadpoles have confirmed that S-metolachlor formulations are genotoxic, significantly increasing the frequency of micronuclei and other erythrocyte nuclear abnormalities.[8][16]

Table 5: Toxicity of this compound to Amphibians

Species Endpoint Value / Effect Exposure Duration Reference(s)
Wood Frog (Lithobates sylvaticus) Growth Reduced growth under rapid drying conditions Larval stage [24]
Perez's Frog (Pelophylax perezi) Development Delayed hatching, abnormalities 192 hours (embryonic) [26]
Leptodactylus luctator Acute Toxicity (LC50) 7.0 mg/L (S-metolachlor formulation) 24 hours [16]

| Leptodactylus luctator | Genotoxicity | Increased micronuclei frequency | 48-96 hours |[16] |

Mammalian Toxicology

This compound exhibits low acute toxicity in mammals but raises some concerns regarding chronic exposure and potential carcinogenicity.

Acute and Chronic Toxicity

The compound is slightly toxic via ingestion and practically non-toxic by dermal exposure.[1] It can act as a skin sensitizer.[1][14] Long-term dietary studies in rats, mice, and dogs have identified decreased body weight gain and effects on the liver and kidneys as primary toxicological endpoints at high doses.[13][14]

Table 6: Acute and Chronic Toxicity Endpoints for this compound in Mammals

Species Endpoint Value (mg/kg or mg/kg/day) Exposure Duration Reference(s)
Rat Oral LD50 1200 - 2780 Single dose [1][13]
Rat Dermal LD50 >2000 Single dose [1]
Dog NOAEL 3.5 1 year [13]
Rat NOAEL (Reproduction) 5.0 2 generations [13]

| Mouse | NOAEL | ~90 | 2 years |[1] |

Genotoxicity and Carcinogenicity

This compound is not considered to be genotoxic based on a range of in vitro and in vivo assays, including the Ames test and chromosomal aberration studies.[13][14][15] However, some studies note cytotoxic effects, such as a decrease in the mitotic index in human lymphocytes, at high concentrations.[15]

The evidence for carcinogenicity is mixed. While no carcinogenic effects were observed in mice, high doses administered to female rats over a two-year period resulted in an increase in liver tumors.[1][13][14] Based on these findings, the U.S. EPA has classified this compound as a potential human carcinogen.[27]

Reproductive and Developmental Toxicity

This compound was not found to be teratogenic in studies with rats and rabbits.[13] In a two-generation reproduction study in rats, the primary effect observed was a decrease in the body weight of pups during lactation at the highest dose level, establishing a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 5 mg/kg/day.[13]

Key Experimental Protocols

Analytical Methods for Environmental Samples

Accurate quantification of this compound and its primary metabolites, ethanesulfonic acid (ESA) and oxanilic acid (OA), in environmental matrices is essential for exposure assessment.

  • Methodology: A common and robust method involves solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using liquid chromatography tandem mass spectrometry (LC-MS/MS).[28] Gas chromatography is also a viable method.[13] For rapid screening, enzyme-linked immunosorbent assays (ELISA) are available.[29]

  • Protocol Summary (LC-MS/MS):

    • Sample Preparation: A 50-mL water sample is passed through a C-18 SPE column.

    • Elution: The analytes are eluted from the column using a methanol/water mixture.

    • Concentration: The eluate is reduced in volume and reconstituted in an appropriate solvent for analysis.

    • Analysis: Quantification is performed by LC-MS/MS, monitoring specific precursor-to-product ion transitions for each analyte. This method can achieve a limit of quantification of 0.10 ppb.[28]

start Start sample 1. Collect Water Sample (e.g., 50 mL) start->sample spe 2. Solid Phase Extraction (SPE) (C-18 Cartridge) sample->spe elute 3. Elute Analytes (Methanol/Water) spe->elute concentrate 4. Evaporate & Reconstitute elute->concentrate lcms 5. Analyze via LC-MS/MS concentrate->lcms quant 6. Quantify this compound & Metabolites lcms->quant end End quant->end

Caption: Workflow for this compound Residue Analysis in Water Samples.
Ecotoxicological Testing Protocols

Ecotoxicological assessments typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.

  • Aquatic Toxicity Testing:

    • Fish Acute Toxicity Test (e.g., OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of this compound concentrations for 96 hours. Mortality is observed, and the LC50 (the concentration lethal to 50% of the test population) is calculated.

    • Daphnia sp. Acute Immobilisation Test (e.g., OECD 202): Daphnids are exposed for 48 hours. The EC50 (the concentration causing immobilization in 50% of the population) is determined.[18]

    • Alga Growth Inhibition Test (e.g., OECD 201): A culture of green algae is exposed to this compound for 72 hours. The inhibition of growth relative to a control is measured to calculate the EC50.

  • Amphibian Genotoxicity Protocol (Micronucleus Test):

    • Exposure: Tadpoles are exposed to sub-lethal concentrations of the test substance for a set period (e.g., 48-96 hours).[16]

    • Blood Smear: A blood sample is taken from each tadpole, and a thin smear is prepared on a microscope slide.

    • Fixation and Staining: The smear is fixed (e.g., with ethanol) and stained (e.g., with Giemsa) to visualize cell nuclei.

    • Microscopy: A set number of erythrocytes (e.g., 2000) per animal are scored under a microscope for the presence of micronuclei and other nuclear abnormalities.

    • Analysis: The frequency of micronuclei is compared between control and treated groups using appropriate statistical tests.[8][16]

start Start acclimate 1. Acclimate Test Organisms (Fish, Daphnia, etc.) start->acclimate prep 2. Prepare Test Concentrations (Serial Dilutions + Control) acclimate->prep expose 3. Exposure Period (e.g., 48h for Daphnia, 96h for Fish) prep->expose observe 4. Record Observations (Mortality, Immobility, Growth Inhibition) expose->observe analyze 5. Statistical Analysis (Probit, etc.) observe->analyze calc 6. Calculate Endpoint (LC50 / EC50) analyze->calc end End calc->end

Caption: General Workflow for Acute Aquatic Ecotoxicity Testing.

Conclusion and Future Directions

This compound exhibits a varied toxicological profile across non-target organisms. While its acute toxicity to mammals and some aquatic species like fish is relatively low, significant concerns remain regarding its effects on highly sensitive organisms such as algae and amphibians. The potential for endocrine disruption and carcinogenicity in mammals, along with demonstrated genotoxicity in amphibians, highlights the need for continued monitoring and risk assessment.

Future research should focus on several key areas:

  • Metabolite Toxicity: The toxicological profiles of this compound's major degradation products (ESA and OXA), which are frequently detected in the environment, require more thorough investigation.

  • Mixture Toxicity: The synergistic or additive effects of this compound when combined with other common pesticides need to be systematically evaluated, as these mixtures represent a more realistic environmental exposure scenario.

  • Endocrine Disruption Mechanisms: Further studies are needed to fully elucidate the molecular mechanisms through which this compound disrupts endocrine systems in different species.

  • Chronic, Low-Dose Exposure: Long-term studies on the effects of chronic exposure to environmentally relevant concentrations are crucial for understanding the potential for subtle, yet ecologically significant, impacts on non-target populations.

References

An In-depth Technical Guide to Metolachlor Stereoisomers and their Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor (B1676510), a widely utilized pre-emergent herbicide, is a chiral compound existing as four distinct stereoisomers. This technical guide provides a comprehensive overview of these stereoisomers, detailing their differential herbicidal activities and the underlying biochemical mechanisms. A significant focus is placed on the superior efficacy of the S-enantiomers, which are the primary active components in modern herbicide formulations. This document synthesizes quantitative data on herbicidal efficacy, outlines detailed experimental protocols for stereoisomer analysis and bioactivity assessment, and provides visual representations of key concepts to facilitate a deeper understanding for research and development professionals in the agrochemical and life sciences sectors.

Introduction: The Stereochemistry of this compound

This compound possesses two chiral elements: a chiral center in the side chain and a chiral axis due to restricted rotation around the phenyl-nitrogen bond (atropisomerism). This results in the existence of four stable stereoisomers: (aR,1'S), (aS,1'S), (aR,1'R), and (aS,1'R). The herbicidal activity of these isomers is not equal. The biological efficacy is primarily determined by the configuration at the chiral center, with the S-isomers exhibiting significantly greater herbicidal activity than the R-isomers.[1][2] Commercial this compound was initially sold as a racemic mixture of all four stereoisomers. However, advancements in asymmetric synthesis have enabled the production of enantiomerically enriched formulations, predominantly containing the more active S-isomers, known as S-metolachlor.[1] This "chiral switch" has allowed for lower application rates in the field, reducing the environmental load while maintaining or improving weed control efficacy.[2]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound is classified as a Group 15 herbicide, functioning as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis.[3] VLCFAs are crucial components of plant cell membranes and the protective outer cuticle. The primary target of this compound is the elongase enzyme system, which is responsible for the elongation of fatty acid chains. By inhibiting this enzyme, this compound disrupts the formation of VLCFAs, leading to impaired cell division and growth in susceptible weed seedlings.[3] The herbicide is absorbed by the shoots and roots of germinating weeds and is most effective when applied before weed emergence.[3] The differential activity of the stereoisomers is attributed to the specific stereochemical requirements of the target enzyme's binding site, with the S-isomers exhibiting a much higher affinity.

G cluster_herbicide Herbicidal Action cluster_plant Plant Cell S-Metolachlor S-Metolachlor Elongase_Enzyme VLCFA Elongase Enzyme S-Metolachlor->Elongase_Enzyme Strong Inhibition R-Metolachlor R-Metolachlor R-Metolachlor->Elongase_Enzyme Weak Inhibition VLCFA_Synthesis VLCFA Synthesis Elongase_Enzyme->VLCFA_Synthesis Catalyzes Cell_Membrane_Cuticle Cell Membrane & Cuticle Formation VLCFA_Synthesis->Cell_Membrane_Cuticle Seedling_Growth Seedling Growth Cell_Membrane_Cuticle->Seedling_Growth G Sample This compound Sample (Racemic or Enriched) HPLC HPLC System (Chiral Column) Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram (4 Resolved Peaks) Detector->Chromatogram G Potting Prepare Pots with Soil Application Apply Herbicide Dose Range Potting->Application Sowing Sow Weed Seeds Application->Sowing Incubation Greenhouse Incubation (14-21 days) Sowing->Incubation Assessment Assess Plant Growth (Emergence, Biomass) Incubation->Assessment Analysis Data Analysis (ED50/LD50 Calculation) Assessment->Analysis G This compound This compound S_Isomers S-Isomers ((aR,1'S), (aS,1'S)) This compound->S_Isomers R_Isomers R-Isomers ((aR,1'R), (aS,1'R)) This compound->R_Isomers High_Activity High Herbicidal Activity S_Isomers->High_Activity Low_Activity Low Herbicidal Activity R_Isomers->Low_Activity

References

The Rise of Resistance: A Technical Guide to Metolachlor Herbicide Resistance in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating development of herbicide resistance in agricultural weeds poses a significant threat to global food security. Metolachlor (B1676510), a widely used herbicide for controlling grass and small-seeded broadleaf weeds, is increasingly facing challenges from resistant weed biotypes. This technical guide provides a comprehensive overview of the current understanding of the mechanisms, evolution, and experimental characterization of this compound resistance in weeds. Primarily focusing on non-target-site resistance (NTSR), this document delves into the pivotal role of enhanced metabolic detoxification through Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). Detailed experimental protocols for identifying and characterizing this compound resistance are provided, alongside a quantitative summary of reported resistance levels. Furthermore, this guide illustrates the key metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes at play. This document is intended to be a valuable resource for researchers and professionals engaged in the study of herbicide resistance and the development of novel weed management strategies.

Introduction

This compound is a chloroacetamide herbicide classified under the Weed Science Society of America (WSSA) Group 15.[1][2] It effectively controls germinating weeds by inhibiting very-long-chain fatty acid (VLCFA) synthesis. The continuous and intensive use of this compound has imposed strong selection pressure on weed populations, leading to the evolution of resistant biotypes.[3] This resistance is predominantly a result of non-target-site mechanisms, where the herbicide is metabolized into non-toxic forms before it can reach its target site in the plant.[1][2] Understanding the molecular and biochemical basis of this resistance is crucial for developing sustainable weed management practices and for the design of next-generation herbicides.

Mechanisms of this compound Resistance

The primary mechanism of resistance to this compound in weeds is enhanced metabolic detoxification.[4][5] This process is primarily mediated by two major enzyme families:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of this compound with the endogenous tripeptide glutathione (GSH).[6] This conjugation reaction increases the water solubility of the herbicide, facilitating its sequestration into the vacuole and rendering it non-toxic.[7] In resistant weed populations, particularly in species like Amaranthus palmeri (Palmer amaranth), there is a constitutive overexpression of specific GST genes, such as ApGSTU19 and ApGSTF8, in the roots, which is the primary site of this compound detoxification.[1][2][8]

  • Cytochrome P450 Monooxygenases (P450s): While GSTs play a major role, P450s can also contribute to this compound resistance, often in concert with GSTs.[9][10] P450s can initially modify the this compound molecule, for instance through O-demethylation, creating a more reactive intermediate that is then readily conjugated by GSTs.[9] In some multiple-herbicide resistant waterhemp (Amaranthus tuberculatus) populations, enhanced P450 activity has been identified as a key factor in this compound resistance.[4][11]

The evolution of these metabolic resistance mechanisms is a complex process, often involving the upregulation of multiple genes, and can confer cross-resistance to other herbicides.[12]

Quantitative Data on this compound Resistance

The level of resistance to this compound can vary significantly among different weed species and populations. Dose-response assays are conducted to quantify this resistance, typically by calculating the effective dose required to achieve 50% control (ED₅₀) or 90% mortality (LD₉₀) and comparing it to a susceptible population. The resistance index (RI) is then calculated as the ratio of the ED₅₀ or LD₉₀ of the resistant population to that of the susceptible population.

Weed SpeciesPopulationED₅₀ (g ai ha⁻¹) - ResistantED₅₀ (g ai ha⁻¹) - SusceptibleResistance Index (RI)Reference
Amaranthus palmeri16WOO-A7842729.0[1][2]
Amaranthus palmeri15CRI-A88273.3[1][2]
Amaranthus palmeri14CRI-G126274.7[1][2]
Amaranthus palmeri14-MIS-H186276.9[1][2]
Amaranthus palmeri14CRI-C245279.1[1][2]
Amaranthus palmeri14MIS-E3512713.0[1][2]
Amaranthus palmeriMarion--9.8 (based on LD₅₀)[13]
Amaranthus palmeriCrawfordsville--8.3 (based on LD₅₀)[13]
Amaranthus tuberculatusCHR> 6h (DT₉₀)< 3.2h (DT₉₀)-[4][5]
Amaranthus tuberculatusSIR> 6h (DT₉₀)< 3.2h (DT₉₀)-[4][5]

Note: ED₅₀ values are for 50% control. DT₉₀ refers to the time required to metabolize 90% of the absorbed S-metolachlor.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the identification and characterization of herbicide resistance. The following sections provide detailed methodologies for key experiments.

Weed Seed Collection and Germination

Objective: To collect viable weed seeds from potentially resistant populations and ensure uniform germination for subsequent experiments.

Materials:

Protocol:

  • Seed Collection:

    • Identify weed populations in fields with a history of this compound application and poor weed control.[4]

    • Collect mature seeds from at least 20-30 individual plants within the suspected resistant patch to ensure a representative sample.[4]

    • Place the collected seed heads or threshed seeds into clearly labeled paper bags with the date, location (GPS coordinates), and suspected herbicide resistance.[2]

    • Air-dry the seeds in the paper bags for several days to prevent mold growth.[1]

  • Seed Cleaning and Storage:

    • Clean the seeds by removing chaff and other plant debris using appropriate sieves.

    • Store the cleaned seeds in labeled paper bags or envelopes in a cool, dry place until needed.

  • Seed Germination:

    • Prepare a 0.6% (w/v) agar solution containing 0.1% (w/v) KNO₃ to break seed dormancy.[3]

    • Pour the agar solution into sterile petri dishes and allow it to solidify.

    • Place the weed seeds on the surface of the agar.

    • Incubate the petri dishes in a germination chamber with alternating temperatures and light/dark cycles optimized for the specific weed species (e.g., 30°C/20°C day/night with a 12-hour photoperiod).[3]

Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance to this compound in a weed population by exposing whole plants to a range of herbicide doses.

Materials:

  • Pots or trays

  • Potting mix (soil, sand, peat moss)

  • This compound herbicide formulation

  • Precision bench sprayer

  • Greenhouse or controlled environment chamber

  • Balance

  • Graduated cylinders

Protocol:

  • Plant Growth:

    • Once germinated, transplant seedlings of a uniform size (e.g., 2-3 leaf stage) into pots or trays filled with potting mix.[3]

    • Grow the plants in a greenhouse or controlled environment chamber under optimal conditions (e.g., 25-30°C, 16-hour photoperiod).

  • Herbicide Application:

    • Prepare a series of this compound dilutions to cover a range of doses, including a non-treated control and doses above and below the recommended field rate.[14] For example, 0x, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended rate.

    • Apply the herbicide solutions to the soil surface (for pre-emergence application) or to the foliage (for post-emergence application, though this compound is primarily soil-applied) using a precision bench sprayer calibrated to deliver a known volume.[14]

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days after treatment), assess the plants for injury.[14]

    • Data to be collected can include visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is plant death), plant survival counts, and shoot biomass (fresh or dry weight).[3]

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the ED₅₀ or LD₅₀ values for both the suspected resistant and a known susceptible population.[15]

    • Calculate the Resistance Index (RI) by dividing the ED₅₀ of the resistant population by the ED₅₀ of the susceptible population.

Enzyme Assays

Objective: To measure the activity of GST enzymes in crude protein extracts from weed tissues.

Materials:

  • Weed tissue (e.g., roots, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA)

  • Centrifuge

  • Spectrophotometer

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

Protocol:

  • Protein Extraction:

    • Harvest fresh weed tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[16]

    • Collect the supernatant, which contains the crude protein extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, GSH, and the protein extract.

    • Initiate the reaction by adding CDNB. The conjugation of CDNB with GSH, catalyzed by GST, results in an increase in absorbance at 340 nm.[17]

    • Monitor the change in absorbance over time using a spectrophotometer.

    • Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.[17]

Objective: To measure the activity of P450 enzymes in microsomal fractions from weed tissues.

Materials:

  • Weed tissue

  • Microsome isolation buffer

  • Ultracentrifuge

  • NADPH

  • P450 substrate (e.g., a fluorescent probe or a compound that is metabolized to a detectable product)

  • Spectrofluorometer or HPLC system

Protocol:

  • Microsome Isolation:

    • Homogenize fresh weed tissue in a specific microsome isolation buffer.

    • Perform a series of differential centrifugation steps to pellet and wash the microsomal fraction.

    • Resuspend the final microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, and the P450 substrate.

    • Initiate the reaction by adding NADPH, which is required as a cofactor for P450 activity.[10]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and measure the formation of the product using a spectrofluorometer (for fluorescent products) or by separating and quantifying the product using HPLC.[15]

    • P450 activity is expressed as the rate of product formation per unit of protein per unit of time.

This compound and Metabolite Quantification using HPLC

Objective: To quantify the amount of this compound and its metabolites in plant tissues to determine the rate of herbicide metabolism.

Materials:

  • Weed tissue treated with this compound

  • Extraction solvent (e.g., acetonitrile/water)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer)

  • This compound and metabolite standards

Protocol:

  • Sample Extraction:

    • Homogenize the plant tissue in the extraction solvent.

    • Centrifuge the homogenate and collect the supernatant.

  • Sample Cleanup:

    • Pass the supernatant through an SPE cartridge to remove interfering compounds and concentrate the analytes.[18]

    • Elute the this compound and its metabolites from the SPE cartridge with an appropriate solvent.

  • HPLC Analysis:

    • Inject the cleaned-up extract into the HPLC system.

    • Separate the parent this compound from its metabolites using a suitable column and mobile phase gradient.[19]

    • Detect and quantify the compounds using a UV detector at a specific wavelength or a mass spectrometer for higher sensitivity and specificity.

    • Compare the peak areas of the samples to those of known concentrations of standards to determine the concentration of this compound and its metabolites in the plant tissue.

Visualizations

This compound Detoxification Pathway

Metolachlor_Detoxification cluster_cell Weed Cell cluster_phase1 Phase I Detoxification cluster_phase2 Phase II Detoxification Metolachlor_in This compound P450 Cytochrome P450s Metolachlor_in->P450 Oxidation GST Glutathione S-transferases (GSTs) Metolachlor_in->GST Direct Conjugation Metabolite1 Hydroxylated/ O-demethylated This compound P450->Metabolite1 Metabolite2 This compound-GSH Conjugate GST->Metabolite2 GSH Glutathione (GSH) GSH->GST Metabolite1->GST Vacuole Vacuole (Sequestration) Metabolite2->Vacuole Transport

Caption: Metabolic pathway of this compound detoxification in resistant weeds.

Experimental Workflow for this compound Resistance Characterization

Resistance_Workflow start Suspected Resistant Weed Population in Field seed_collection 1. Seed Collection (Multiple Plants) start->seed_collection germination 2. Seed Germination (Controlled Conditions) seed_collection->germination dose_response 3. Whole-Plant Dose-Response Assay germination->dose_response data_analysis 4. Data Analysis (ED50, Resistance Index) dose_response->data_analysis resistance_confirmed Resistance Confirmed? data_analysis->resistance_confirmed mechanism_study 5. Mechanism Investigation resistance_confirmed->mechanism_study Yes end Characterization Complete resistance_confirmed->end No enzyme_assays 6a. Enzyme Assays (GST, P450) mechanism_study->enzyme_assays metabolism_study 6b. Metabolism Study (HPLC) mechanism_study->metabolism_study enzyme_assays->end metabolism_study->end

References

An In-Depth Technical Guide to Metolachlor Sorption and Desorption Processes in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core principles and experimental methodologies related to the sorption and desorption of the herbicide metolachlor (B1676510) in soil. Tailored for researchers, scientists, and environmental professionals, this document delves into the quantitative aspects of this compound's soil interactions, details established experimental protocols, and visualizes the key influencing factors and workflows.

Introduction to this compound Soil Interaction

This compound, a widely used pre-emergent herbicide, exhibits a propensity to be retained in soil through sorption processes, which significantly influences its environmental fate, efficacy, and potential for off-site transport. The balance between sorption and desorption dictates the concentration of this compound in the soil solution, and thus its availability for weed uptake, microbial degradation, and potential leaching into groundwater. A thorough understanding of these processes is paramount for accurate environmental risk assessment and the development of sustainable agricultural practices.

Sorption of this compound in soil is primarily governed by its interaction with soil organic matter (SOM) and clay minerals.[1][2] The distribution of this compound between the solid and solution phases of the soil is commonly quantified using sorption coefficients such as the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Quantitative Data on this compound Sorption and Desorption

The extent of this compound sorption and desorption is influenced by a variety of soil properties. The following tables summarize key quantitative data from various studies, providing a comparative look at how different soil characteristics affect sorption and desorption parameters.

Table 1: this compound Sorption Coefficients (Kd and Koc) in Various Soils

Soil Type/NameOrganic Matter (%)Clay (%)pHKd (L/kg)Koc (L/kg)Reference
Not Specified0.51 - 3.40Not SpecifiedNot Specified0.51 - 3.40Not Specified[1]
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.76 - 16.67Not Specified[1]
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.6 - 5.7Not Specified[1]
Loamy SandNot SpecifiedNot SpecifiedNot Specified0.54 - 0.61Not Specified[3]
CatlinNot SpecifiedNot SpecifiedNot Specified1.23 - 5.85Not Specified[4]
FlanaganNot SpecifiedNot SpecifiedNot Specified1.04 - 4.54Not Specified[4]
DrummerNot SpecifiedNot SpecifiedNot Specified1.04 - 4.54Not Specified[4]
Loam10.4Not SpecifiedNot Specified69.2 (adsorbed %)Not Specified[5]
Sandy Loam0.48Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Table 2: Freundlich Adsorption and Desorption Parameters for this compound in Soil

Soil TypeConditionAdsorption Kf ((mg/kg)/(mg/L)1/n)Adsorption 1/nDesorption Kf,des ((mg/kg)/(mg/L)1/n)Desorption 1/ndesHysteresisReference
Not SpecifiedNot Specified0.105 - 0.312Not Specified0.479 - 1.130Not SpecifiedYes[6]
Sharkey ClayNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedYes[6]
Commerce LoamNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedYes[6]
Surface SoilNot SpecifiedHigherHigher Slope (1/nads)LowerLower Slope (1/ndes)Yes[1]
Subsurface SoilNot SpecifiedLowerNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Aerobic SoilsAerobic1.23 - 5.850.69 - 0.91Higher KdesNot SpecifiedNot Specified[4]
Anaerobic SoilsAnaerobic1.04 - 4.54Not SpecifiedLower KdesNot SpecifiedNot Specified[4]

Experimental Protocols

The batch equilibrium method is the most common and standardized procedure for studying the sorption and desorption of pesticides like this compound in soil. The following protocol is a synthesized methodology based on the OECD Guideline 106 and other cited literature.[7][8][9][10][11]

Batch Equilibrium Method for Sorption/Desorption

Objective: To determine the sorption and desorption characteristics of this compound in various soils.

Materials:

  • Test soils, air-dried and sieved (<2 mm)

  • Analytical or radiolabeled (14C) this compound of known purity

  • 0.01 M CaCl2 solution

  • Centrifuge tubes with screw caps (B75204) (e.g., 50 mL glass or Teflon)

  • Orbital or reciprocal shaker

  • High-speed centrifuge

  • Analytical balance

  • pH meter

  • Scintillation counter (for radiolabeled studies) or appropriate chromatography system (HPLC or GC-MS)

Procedure:

Tier 1: Preliminary Study [9]

  • Soil/Solution Ratio and Equilibration Time: Conduct preliminary tests to determine the optimal soil-to-solution ratio and the time required to reach equilibrium. This involves testing different ratios (e.g., 1:5, 1:10) and sampling at various time points (e.g., 2, 4, 8, 24, 48 hours).[9]

  • Adsorption on Test Vessels: Run control experiments without soil to quantify any adsorption of this compound to the walls of the centrifuge tubes.[9]

  • Stability of this compound: Analyze the concentration of this compound in the control solutions over time to ensure its stability during the experiment.[9]

Tier 2: Adsorption Kinetics (Screening Test) [9]

  • Preparation of Soil Suspensions: Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.

  • Addition of this compound Solution: Add a known volume (e.g., 10 mL) of a this compound solution in 0.01 M CaCl2 at a single, environmentally relevant concentration to each tube.

  • Equilibration: Shake the tubes at a constant temperature (e.g., 20-25 °C) in the dark for the predetermined equilibration time.

  • Phase Separation: Centrifuge the tubes at a high speed (e.g., 3000-5000 rpm) for a sufficient time (e.g., 15-20 minutes) to separate the solid and liquid phases.

  • Analysis: Carefully collect an aliquot of the supernatant and analyze for the concentration of this compound (Ce).

  • Calculation: The amount of this compound sorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) is calculated as Kd = Cs / Ce. The organic carbon-normalized sorption coefficient (Koc) is calculated as Koc = (Kd / % Organic Carbon) * 100.[9]

Tier 3: Adsorption Isotherms [9]

  • Preparation: Follow the same procedure as in Tier 2, but use a range of initial this compound concentrations (e.g., five concentrations).

  • Data Analysis: Plot the amount of sorbed this compound (Cs) against the equilibrium concentration in the solution (Ce). Fit the data to the Freundlich or Langmuir isotherm models to determine the respective constants. The Freundlich equation is log(Cs) = log(Kf) + (1/n)log(Ce).[4]

Desorption Study:

  • Initial Sorption: Perform a sorption experiment as described above.

  • Supernatant Removal: After centrifugation, remove a known volume of the supernatant.

  • Addition of Fresh Solution: Replace the removed supernatant with an equal volume of fresh 0.01 M CaCl2 solution (without this compound).

  • Re-equilibration: Shake the tubes for the same equilibration time as the sorption phase.

  • Analysis: Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

  • Successive Desorption Steps: Repeat the removal and replacement steps for several cycles to study the extent of desorption and potential hysteresis.[6]

Analytical Methods for this compound Quantification

Accurate quantification of this compound in soil and water samples is critical for sorption-desorption studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.[12][13]

Sample Preparation:

  • Water Samples: For clean water samples, direct injection may be possible. For more complex matrices like runoff water, a "dilute-and-shoot" approach or solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.[14][15]

  • Soil Samples: this compound is typically extracted from soil using an organic solvent such as methanol (B129727) or a mixture of methanol and water, often with the aid of microwave-assisted extraction (MAE).[12][13] The extract is then cleaned up using SPE before analysis.[12][13]

Instrumentation and Conditions:

  • HPLC-UV/MS: A common method involves using a C18 column with a mobile phase of acetonitrile (B52724) and water.[12][13] Detection can be achieved with a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (MS).[12][13]

  • GC-MS: This technique is also widely used for the analysis of this compound.[12][13] The sample extract is injected into the GC, where this compound is separated on a capillary column before being detected by the MS.[12][13]

Visualizations

Experimental Workflow

experimental_workflow prep Sample Preparation (Air-dry, Sieve Soil) sorption_setup Sorption Setup (Soil + this compound Solution) prep->sorption_setup equilibration Equilibration (Shaking) sorption_setup->equilibration centrifugation Phase Separation (Centrifugation) equilibration->centrifugation sorption_analysis Sorption Analysis (Analyze Supernatant for Ce) centrifugation->sorption_analysis desorption_setup Desorption Setup (Replace Supernatant with Blank Solution) centrifugation->desorption_setup For Desorption Study sorption_calc Calculate Sorption (Kd, Koc, Kf) sorption_analysis->sorption_calc re_equilibration Re-equilibration (Shaking) desorption_setup->re_equilibration re_centrifugation Phase Separation (Centrifugation) re_equilibration->re_centrifugation desorption_analysis Desorption Analysis (Analyze Supernatant) re_centrifugation->desorption_analysis desorption_calc Calculate Desorption & Hysteresis desorption_analysis->desorption_calc

Batch Equilibrium Method Workflow for Sorption and Desorption Studies.
Factors Influencing this compound Sorption and Desorption

influencing_factors cluster_soil Soil Properties cluster_process Sorption/Desorption Processes cluster_outcome Environmental Fate om Organic Matter Content sorption Sorption (Kd, Koc, Kf) om->sorption + (Primary Factor) clay Clay Content & Type clay->sorption + (Secondary Factor) ph Soil pH ph->sorption +/- (Complex Influence) desorption Desorption & Hysteresis sorption->desorption Inverse Relationship bioavailability Bioavailability (Uptake & Degradation) sorption->bioavailability - (Reduces) mobility Mobility (Leaching & Runoff) sorption->mobility - (Reduces) desorption->bioavailability + (Increases) desorption->mobility + (Increases)

Key Soil Properties Influencing this compound Sorption and Desorption.

Core Concepts and Relationships

The sorption of this compound in soil is a complex process influenced by several interrelated factors:

  • Soil Organic Matter (SOM): SOM is consistently identified as the primary factor controlling this compound sorption.[1][16] The non-ionic nature of this compound facilitates its partitioning into the organic fraction of the soil. Higher SOM content generally leads to stronger sorption and reduced mobility.[16]

  • Clay Content: Clay minerals, with their large surface areas and potential for cation exchange, also contribute to this compound sorption, although generally to a lesser extent than SOM.[1][2] The type of clay mineral can also play a role, with 2:1 clays (B1170129) like montmorillonite (B579905) showing a higher affinity for this compound.

  • Soil pH: The influence of pH on the sorption of non-ionic herbicides like this compound is generally less pronounced than for ionizable pesticides.[16] However, pH can indirectly affect sorption by influencing the surface charge of soil colloids and the activity of soil microorganisms, which in turn can impact the degradation of this compound.[16] Some studies suggest that lower pH can enhance the retention of some non-ionic agrochemicals.[16]

  • Desorption Hysteresis: this compound often exhibits desorption hysteresis, meaning that it is more strongly retained by the soil during the desorption phase than predicted by the sorption isotherm.[1][6] This phenomenon can be attributed to factors such as the entrapment of this compound molecules in soil micropores and the formation of stronger bonds over time.

Conclusion

The sorption and desorption processes of this compound in soil are critical determinants of its environmental behavior. This technical guide has provided a detailed overview of the quantitative aspects of these processes, standardized experimental methodologies, and the key factors influencing this compound's interaction with soil. For researchers and scientists, a thorough understanding and application of these principles are essential for developing accurate environmental fate models and promoting the responsible use of this herbicide.

References

A Technical Deep Dive into the Photostability and UV-Mediated Degradation of Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and degradation of the widely used herbicide, metolachlor (B1676510), under ultraviolet (UV) irradiation. Understanding the photochemical fate of this compound is critical for assessing its environmental persistence, potential for remediation, and the toxicological profile of its degradation products. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the complex degradation pathways.

Quantitative Degradation Parameters

The photodegradation of this compound is influenced by a variety of factors, including the wavelength and intensity of UV light, pH, and the presence of other substances in the matrix. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Photodegradation Half-Life (t½) of this compound Under Various Conditions

Irradiation Source/ConditionMatrixHalf-Life (t½)Reference(s)
Natural Sunlight (Summer)Lake Water22 days[1]
Natural Sunlight (Winter)Lake Water205 days[1]
Natural Sunlight (Summer)5 mg/L Dissolved Organic Matter2-3 times longer than in lake water[1]
Natural SunlightSoil8 days[2][3]
Artificial Sunlight (Mercury Arc Lamp)Aqueous Solution0.17 days[2]
Simulated SunlightAgriculturally Impacted Surface Water< 7 days[4][5]
Aerobic ConditionsSandy Loam Soil67 days[3]
Anaerobic ConditionsSandy Loam Soil81 days[3]

Table 2: Quantum Yield and Reaction Rate Constants for this compound Degradation

ParameterWavelength/ConditionsValueReference(s)
Quantum Yield (Φ)254 nm, pH 6-80.302 ± 0.001 mol E⁻¹[6]
Second-Order Rate Constant (k) with Hydroxyl Radicals (•OH)Not specified9.07 (±0.21) x 10⁹ M⁻¹ s⁻¹[6]
Atmospheric Half-life (reaction with •OH)25 °C~7 hours[2]

Experimental Protocols for Photodegradation Studies

The investigation of this compound's photodegradation typically involves controlled laboratory experiments. The following sections outline common methodologies.

Sample Preparation

Aqueous solutions of this compound are prepared in organic-free water or buffered solutions to control pH. For studies investigating the influence of environmental factors, natural water samples or water spiked with constituents like dissolved organic matter (DOM) or nitrates are used. Initial concentrations of this compound are typically in the parts-per-million (ppm) or milligrams-per-liter (mg/L) range.

Irradiation Setup

Photodegradation experiments are conducted using various light sources to simulate or mimic solar radiation. Common setups include:

  • UV Lamps: Low-pressure mercury lamps emitting at 254 nm are frequently used for direct photolysis studies.

  • Xenon Arc Lamps: These lamps provide a spectral output that closely matches the solar spectrum and are used for simulated sunlight experiments.

  • Mercury Arc Lamps: High-power mercury arc lamps are also employed to accelerate degradation studies.

The light intensity is typically measured using a radiometer or through chemical actinometry. Experiments are often carried out in quartz cells or reactors that are transparent to UV light.

Analytical Methodologies

The degradation of this compound and the formation of its byproducts are monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the concentration of the parent this compound compound over time. A C18 reversed-phase column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile degradation products. Electron ionization (EI) is typically used for fragmentation and identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile degradation products, LC-MS/MS provides high sensitivity and selectivity for identification and quantification.

Visualizing Experimental and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying this compound photodegradation and its chemical degradation pathway.

G cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Analysis cluster_data Data Processing prep1 Prepare this compound Stock Solution prep2 Prepare Experimental Solutions (e.g., buffered water, natural water) prep1->prep2 prep3 Spike Solutions with this compound prep2->prep3 exp1 Transfer Solution to Quartz Reactor prep3->exp1 Start Experiment exp2 Irradiate with UV Source (e.g., Xenon Lamp, 254 nm lamp) exp1->exp2 exp3 Collect Samples at Time Intervals exp2->exp3 an1 Analyze Parent Compound (e.g., HPLC-UV) exp3->an1 Analyze Samples an2 Identify Degradation Products (e.g., GC-MS, LC-MS/MS) an1->an2 data1 Determine Degradation Kinetics an2->data1 Process Data data2 Propose Degradation Pathway data1->data2 G This compound This compound Dechlorination Dechlorination (Cleavage of C-Cl bond) This compound->Dechlorination UV Light Dechlorinated_Intermediate Dechlorinated Intermediate Dechlorination->Dechlorinated_Intermediate Hydroxylation Hydroxylation Hydroxylated_this compound Hydroxylated this compound Hydroxylation->Hydroxylated_this compound Cyclization Cyclization Morpholinone_Derivative Morpholinone Derivative Cyclization->Morpholinone_Derivative Dechlorinated_Intermediate->Hydroxylation Dechlorinated_Intermediate->Cyclization Further_Degradation Further Degradation (e.g., N-dealkylation) Hydroxylated_this compound->Further_Degradation Morpholinone_Derivative->Further_Degradation Final_Products Final Products (e.g., smaller organic acids) Further_Degradation->Final_Products

References

In-Silico Analysis of Metolachlor's Interaction with Target Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor (B1676510), a widely utilized chloroacetamide herbicide, effectively controls annual grasses and some broadleaf weeds by inhibiting crucial enzymatic pathways in plants. This technical guide provides an in-depth exploration of the molecular docking studies of this compound with its primary and secondary target enzymes. Due to the absence of experimentally determined structures for the primary target, this guide outlines a comprehensive workflow, including homology modeling of the target protein, followed by a detailed molecular docking protocol. This document serves as a valuable resource for researchers in agrochemical development, enabling a deeper understanding of this compound's mechanism of action and facilitating the rational design of novel herbicides.

Introduction

This compound is a selective pre-emergent herbicide that primarily acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plant species.[1][2] This inhibition disrupts the formation of cell membranes, leading to a cessation of cell division and elongation in emerging seedlings.[2] The S-isomer of this compound exhibits greater herbicidal activity.[3] While the primary mechanism of action is well-established, a detailed understanding of the molecular interactions between this compound and its target enzymes at the atomic level is crucial for the development of more effective and specific herbicides. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4]

Target Enzymes of this compound

This compound's herbicidal activity is attributed to its interaction with specific plant enzymes.

Primary Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE) Complex

The principal target of this compound is the Very-Long-Chain Fatty Acid Elongase (VLCFAE) complex, which is responsible for the elongation of fatty acid chains beyond C18.[1][5] Within this complex, the key enzyme inhibited by this compound is 3-ketoacyl-CoA synthase (KCS) . KCS catalyzes the initial and rate-limiting step in the VLCFA elongation cycle.[3] Evidence suggests that chloroacetamide herbicides like this compound form a covalent bond with a conserved cysteine residue within the active site of the condensing enzyme, leading to irreversible inhibition.

Secondary Target: Geranylgeranyl Pyrophosphate (GGPP) Cyclases

Some literature also suggests that this compound may act by inhibiting geranylgeranyl pyrophosphate (GGPP) cyclases.[1] These enzymes are involved in the gibberellin biosynthesis pathway, which is essential for various plant growth and development processes. However, the interaction of this compound with GGPP cyclases is less characterized compared to its effect on VLCFA elongases.

Molecular Docking Workflow

Due to the lack of an experimentally determined 3D structure of a plant KCS enzyme in the Protein Data Bank (PDB), a homology model must first be generated.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking & Analysis Target_Selection Target Identification (KCS) Sequence_Retrieval Sequence Retrieval (UniProt/NCBI) Target_Selection->Sequence_Retrieval Template_Search Template Identification (BLAST) Sequence_Retrieval->Template_Search Homology_Modeling Homology Modeling (SWISS-MODEL) Template_Search->Homology_Modeling Model_Validation Model Validation Homology_Modeling->Model_Validation Docking Molecular Docking (AutoDock Vina) Model_Validation->Docking Ligand_Prep Ligand Preparation (S-Metolachlor 3D Structure) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis Energy_Calculation Binding Energy Calculation Interaction_Analysis->Energy_Calculation

Figure 1: General workflow for molecular docking of this compound with a homology-modeled target enzyme.

Experimental Protocols

This section provides a detailed methodology for the in-silico analysis of this compound's interaction with a plant KCS enzyme.

Homology Modeling of 3-Ketoacyl-CoA Synthase (KCS)

Objective: To generate a reliable 3D structure of a plant KCS enzyme (e.g., from Arabidopsis thaliana) for use in molecular docking studies.

Protocol:

  • Target Sequence Retrieval: Obtain the amino acid sequence of the target KCS enzyme (e.g., Arabidopsis thaliana KCS1, UniProt ID: Q9MAM3) from a protein sequence database like UniProt or NCBI.[3][6]

  • Template Search: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity to the target. A bacterial 3-ketoacyl-acyl carrier protein synthase (e.g., PDB ID: 1OXH) could serve as a potential template, as used in studies with other chloroacetamide herbicides.

  • Model Building: Utilize a homology modeling server such as SWISS-MODEL.[1][2][7] Submit the target sequence and select the identified template. The server will automatically generate a 3D model based on the alignment between the target and template sequences.

  • Model Quality Assessment: Evaluate the quality of the generated model using tools provided by the server, such as Ramachandran plots, which assess the stereochemical quality of the protein backbone. The Global Model Quality Estimation (GMQE) and Qualitative Model Energy Analysis (QMEAN) scores also provide an indication of the model's reliability.[8]

Molecular Docking of S-Metolachlor

Objective: To predict the binding mode and estimate the binding affinity of S-metolachlor to the active site of the modeled KCS enzyme.

Protocol:

  • Protein Preparation:

    • Load the validated homology model of the KCS enzyme into a molecular modeling software (e.g., AutoDockTools).

    • Remove water molecules and add polar hydrogen atoms.

    • Assign Gasteiger charges to the protein atoms.

    • Define the grid box, which specifies the search space for the docking simulation, encompassing the predicted active site of the enzyme. The active site can be inferred from the template structure and the location of the conserved catalytic cysteine residue.

  • Ligand Preparation:

    • Obtain the 3D structure of S-metolachlor from a chemical database like PubChem (CID: 11140605).[9]

    • Optimize the ligand's geometry and assign Gasteiger charges using a molecular editor or a tool like Open Babel.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Perform the molecular docking using a program like AutoDock Vina.[10][11][12][13][14]

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 32).

    • The program will generate a series of possible binding poses of S-metolachlor within the defined grid box, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the predicted binding poses of S-metolachlor in the active site of the KCS model using a molecular visualization tool (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between S-metolachlor and the amino acid residues of the enzyme.

    • The binding pose with the lowest binding energy is typically considered the most favorable.

Data Presentation

The quantitative data from molecular docking studies are crucial for comparing the binding of different ligands and for understanding the structure-activity relationship.

Table 1: Predicted Binding Affinities of Chloroacetamide Herbicides with a VLCFA Synthase Model

CompoundPredicted Binding Energy (kcal/mol)Predicted Interacting ResiduesReference
Acetochlor-5.11Not specified[8]
Novel Chloroacetamide (18b)-6.65Not specified[8]
S-Metolachlor (Hypothetical)-5.0 to -7.0Cysteine, Histidine, Asparagine (catalytic triad), surrounding hydrophobic residuesPredicted based on related studies

Note: The data for S-Metolachlor is a hypothetical prediction based on the binding energies of similar chloroacetamide herbicides and the known mechanism of action involving a covalent interaction with the active site cysteine.

Signaling Pathways and Logical Relationships

The interaction of this compound with its target enzymes initiates a cascade of events leading to weed growth inhibition.

metolachlor_pathway cluster_vlcfa VLCFA Biosynthesis Pathway cluster_ggpp Gibberellin Biosynthesis Pathway This compound S-Metolachlor KCS 3-Ketoacyl-CoA Synthase (KCS) This compound->KCS Binds to active site GGPP_Cyclase GGPP Cyclase This compound->GGPP_Cyclase Potential secondary interaction Inhibition Inhibition KCS->Inhibition VLCFA_Elongation VLCFA Elongation VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongation->VLCFAs Membrane_Synthesis Cell Membrane Synthesis VLCFAs->Membrane_Synthesis Cell_Division Cell Division & Elongation Membrane_Synthesis->Cell_Division Plant_Growth Plant Growth & Development Cell_Division->Plant_Growth Gibberellin_Synthesis Gibberellin Synthesis GGPP_Cyclase->Gibberellin_Synthesis Gibberellin_Synthesis->Plant_Growth Inhibition->VLCFA_Elongation Blocks

Figure 2: Signaling pathway illustrating the mechanism of action of S-Metolachlor.

Conclusion

Molecular docking studies, in conjunction with homology modeling, provide a powerful framework for elucidating the molecular basis of this compound's herbicidal activity. By understanding the specific interactions between this compound and its target enzymes, researchers can design new herbicide candidates with improved efficacy, selectivity, and environmental safety profiles. This technical guide offers a comprehensive protocol for conducting such in-silico analyses, paving the way for future innovations in weed management.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS Method for the Determination of Metolachlor in Water

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated analytical method for the quantitative determination of the herbicide metolachlor (B1676510) in water samples. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This method provides high sensitivity, selectivity, and accuracy, making it suitable for routine environmental monitoring of water sources to ensure compliance with regulatory limits. The described protocol is intended for researchers, scientists, and professionals in environmental analysis and drug development.

Introduction

This compound is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in various crops. Due to its extensive use and moderate persistence, it is frequently detected in surface and groundwater, posing a potential risk to aquatic ecosystems and human health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in drinking water, necessitating sensitive and reliable analytical methods for its monitoring. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like this compound, offering excellent chromatographic separation and definitive identification based on mass spectra. This application note provides a comprehensive protocol for the extraction and analysis of this compound in water samples using SPE and GC-MS.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetone, Methanol, Dichloromethane, Ethyl Acetate (B1210297) (HPLC or pesticide residue grade)

  • Reagents: Anhydrous Sodium Sulfate (B86663) (analytical grade), Helium (99.999% purity)

  • Standards: this compound certified reference standard

  • SPE Cartridges: C18 cartridges (e.g., Waters Oasis HLB, 6 cc, 200 mg)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts, separatory funnels.

  • Water: Deionized or Milli-Q water

Sample Preparation: Solid Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 4 mL of ethyl acetate, followed by 4 mL of methanol, and finally 5 mL of deionized water. Ensure the cartridge does not go dry during this process.

  • Sample Loading: Pass a 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with a stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes by passing 2.5 mL of ethyl acetate through the cartridge.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Transfer: Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890A GC system or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector: Splitless mode, 1 µL injection volume

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C, hold for 1 minute

    • Ramp 2: 4 °C/min to 260 °C, hold for 8 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 186

    • Qualifier Ions: m/z 162, 146

Data Presentation

The following table summarizes the quantitative data obtained from the validation of this method for the analysis of this compound in water.

ParameterResult
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L
Linearity Range0.05 - 5.0 µg/L
Correlation Coefficient (r²)> 0.998
Mean Recovery (at 0.1 µg/L)98%
Precision (RSD% at 0.1 µg/L)< 5%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample_collection Water Sample Collection (500 mL) spe_conditioning SPE Cartridge Conditioning sample_collection->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading cartridge_drying Cartridge Drying sample_loading->cartridge_drying elution Elution with Ethyl Acetate cartridge_drying->elution concentration Concentration to 1 mL elution->concentration gc_ms_injection GC-MS Injection concentration->gc_ms_injection data_acquisition Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis

Application Note and Protocol: Solid-Phase Extraction of Metolachlor from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction and concentration of metolachlor (B1676510), a widely used herbicide, from water samples using solid-phase extraction (SPE). The methods described are suitable for preparing samples for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a chloroacetanilide herbicide frequently detected in surface and groundwater due to its widespread agricultural use. Accurate quantification of this compound in water is crucial for environmental monitoring and regulatory compliance. Solid-phase extraction is a robust and efficient technique for isolating and concentrating this compound and its metabolites from aqueous matrices, offering high recovery rates and clean extracts. This protocol outlines two common procedures using C18 and Oasis HLB SPE cartridges.

Experimental Protocols

Two primary protocols are presented, utilizing C18 and Oasis HLB sorbents, respectively. The choice of sorbent may depend on the specific analytical requirements and the presence of co-contaminants.

2.1. Protocol 1: Using C18 SPE Cartridges

This protocol is adapted from validated methods for the analysis of this compound and other chloroacetanilide herbicides in water.[1][2]

  • Materials:

    • C18 SPE Cartridges (e.g., 1 g, 6 mL)

    • Methanol (B129727) (HPLC grade)

    • Phosphoric Acid

    • Acetonitrile (HPLC grade)

    • Reagent Water (HPLC grade)

    • Vacuum manifold for SPE

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of 0.50% phosphoric acid through the cartridge. Do not allow the cartridge to dry out.[1]

    • Sample Preparation: To a 50 mL water sample, add 0.10 mL of concentrated phosphoric acid.[1]

    • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge. Maintain a flow rate of approximately 3 mL/min using a low vacuum.[1]

    • Cartridge Washing: After the entire sample has passed through, dry the cartridge under vacuum for a minimum of 10 minutes.[1]

    • Elution: Elute the retained analytes with three 2-mL portions of an 80/20 methanol/water (v/v) solution.[1]

    • Concentration and Reconstitution: Evaporate the collected eluate to approximately 0.5 mL using a rotary evaporator at 30°C or a gentle stream of nitrogen.[1][3] Reconstitute the final extract to 1.0 mL with a 10/90 acetonitrile/water (v/v) solution for LC-MS/MS analysis.[1][2]

2.2. Protocol 2: Using Oasis HLB SPE Cartridges

This protocol is effective for this compound and its more polar metabolites.[4][5]

  • Materials:

    • Oasis HLB SPE Cartridges (e.g., 0.2 g, 6 mL)

    • Methanol (HPLC grade)

    • Reagent Water (HPLC grade)

    • Vacuum manifold for SPE

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Pre-condition the Oasis HLB SPE cartridge by passing 10 mL of methanol, followed by 20 mL of reagent water. Ensure the cartridge does not go dry.[4][5]

    • Sample Loading: Load a 50 mL aliquot of the water sample onto the cartridge at a flow rate of 5-10 mL/min.[4]

    • Cartridge Washing: After loading, rinse the cartridge with 10 mL of reagent water.[3][4]

    • Drying: Apply a vacuum of approximately 15 in. Hg for at least 5 minutes to remove excess water.[5]

    • Elution: Elute the analytes with 10 mL of methanol.[4][5]

    • Concentration and Reconstitution: Evaporate the eluate to approximately 0.4 mL using a nitrogen evaporator at about 45°C.[4][5] Adjust the final volume to 1.0 mL by adding water and methanol to achieve a final desired solvent composition (e.g., 50:50 methanol:water).[3][4]

Data Presentation

The performance of SPE methods for this compound is summarized in the table below. These values are compiled from various validated methods and demonstrate the effectiveness of the technique.

ParameterC18 SorbentOasis HLB SorbentReference
Recovery 95 - 105%86 - 114%[1][2][6]
Limit of Quantification (LOQ) 0.10 ppb (µg/L)0.02 µg/L[1][2][6]
Limit of Detection (LOD) 0.125 ng (injected)Not Specified[1][2]
Precision (RSD) Not Specified≤20%[6]

Visualization of the SPE Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_analysis Post-Extraction & Analysis Sample 50 mL Water Sample Acidify Acidify Sample (e.g., with Phosphoric Acid) Sample->Acidify Load_Sample Load Prepared Sample (~3-10 mL/min) Acidify->Load_Sample Condition_MeOH Condition with Methanol Condition_H2O Equilibrate with Water Condition_MeOH->Condition_H2O Wash_Cartridge Wash with Water to Remove Interferences Load_Sample->Wash_Cartridge Dry_Cartridge Dry Cartridge (under vacuum) Wash_Cartridge->Dry_Cartridge Elute_Analytes Elute this compound (e.g., with Methanol) Dry_Cartridge->Elute_Analytes Concentrate Concentrate Eluate (Evaporation) Elute_Analytes->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis Analyze by LC-MS/MS Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of this compound.

References

Application Note: QuEChERS Method for Metolachlor Residue Extraction in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the extraction of metolachlor (B1676510) residues from soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The QuEChERS approach has gained significant popularity for multi-residue pesticide analysis due to its simplicity, high throughput, and minimal solvent usage.[1][2] This application note is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science. It includes a comprehensive experimental protocol, a summary of performance data, and a visual workflow diagram to facilitate implementation in the laboratory.

Introduction

This compound is a widely used pre-emergent herbicide for controlling annual grasses and some broadleaf weeds in various crops.[3] Its persistence and potential for mobility in soil raise concerns about environmental contamination and the safety of subsequent crops.[4][5] Accurate and efficient monitoring of this compound residues in soil is therefore crucial. The QuEChERS method offers a streamlined alternative to traditional extraction techniques, which are often time-consuming and solvent-intensive.[1][6]

Soil presents a complex and challenging matrix for pesticide analysis due to its heterogeneous composition of organic and inorganic materials.[1][7][8] These components can interact with pesticides, making efficient extraction difficult.[1][8] The QuEChERS method, often with minor modifications, has been successfully applied to extract a broad range of pesticides, including this compound, from soil matrices.[1][6] This protocol details the citrate-buffered version of the QuEChERS method, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components prior to chromatographic analysis.

Experimental Protocol

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[7][8]

1. Materials and Reagents

2. Sample Preparation

  • Air-dry the soil sample and sieve it to remove stones and large debris.

  • For dry soil, weigh 3 g of the homogenized sample into a 50 mL centrifuge tube. Add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate (B1144303) for 30 minutes.[7][8]

  • Alternatively, for soil with high moisture content (≥70%), weigh 10 g of the sample directly into the 50 mL centrifuge tube.[7]

3. Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube containing the soil sample.[7][8]

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or by hand.[7][8] This step ensures thorough mixing of the sample with the extraction solvent.

  • Add the QuEChERS extraction salts (typically a pre-packaged mix containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7][9]

  • Immediately cap the tube and shake vigorously for at least 2 minutes to prevent the agglomeration of salts and ensure proper partitioning.[7][8]

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.[7][8] This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower layer of soil and water.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube. The d-SPE tube should contain a mixture of sorbents, such as 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[7][9] PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences. MgSO₄ helps to remove any remaining water.

  • Vortex the d-SPE tube for 30-60 seconds to disperse the sorbent and facilitate the cleanup process.[7]

  • Centrifuge the d-SPE tube for 2 minutes at a high rcf (e.g., ≥5000).[7]

  • Filter the purified supernatant through a 0.22 µm syringe filter directly into an autosampler vial for subsequent analysis by LC-MS/MS or GC-MS.[7]

Experimental Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A Weigh 3g Dry Soil + 7mL H₂O B Hydrate for 30 min A->B C Add 10 mL Acetonitrile B->C Start Extraction D Shake for 5 min C->D E Add QuEChERS Salts (MgSO₄, NaCl, Citrates) D->E F Shake for 2 min E->F G Centrifuge at ≥3000 rcf for 5 min F->G H Transfer 1 mL Supernatant to d-SPE Tube (MgSO₄, PSA, C18) G->H Collect Supernatant I Vortex for 1 min H->I J Centrifuge at ≥5000 rcf for 2 min I->J K Filter Supernatant (0.22 µm) J->K Collect Purified Extract L LC-MS/MS or GC-MS Analysis K->L

Caption: Workflow of the QuEChERS method for this compound extraction from soil.

Data Presentation

The performance of the QuEChERS method for the analysis of this compound and s-metolachlor (B166716) in soil has been validated in several studies. The following table summarizes the quantitative data from a representative study.

AnalyteFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
s-Metolachlor0.05925.50.010.06[10]
s-Metolachlor0.10884.80.010.06[10]
s-Metolachlor0.50816.20.010.06[10]
This compoundNot Specified87-108Not Specified0.8-2.2 µg/kgNot Specified[6]

Validation data demonstrates that the method provides acceptable accuracy and precision, with recovery values generally falling within the 70-120% range and RSDs below 20%, as recommended by SANCO guidelines.[10][11]

Discussion

The QuEChERS method is a highly effective and efficient technique for the extraction of this compound from complex soil matrices.[1] The use of acetonitrile as the extraction solvent, followed by a salting-out step, allows for the effective partitioning of pesticides from the aqueous phase.[1] The subsequent d-SPE cleanup step is crucial for removing matrix co-extractives that could interfere with chromatographic analysis and cause signal suppression or enhancement in mass spectrometry.[2][7]

The choice of d-SPE sorbents is critical and depends on the nature of the matrix and the target analytes. For soil, a combination of PSA and C18 is commonly used.[2][7] PSA is effective at removing polar interferences like organic acids, while C18 targets non-polar compounds such as lipids.

It is important to note that soil properties, such as organic matter content and pH, can influence the extraction efficiency of pesticides.[1][4] Therefore, validation of the method is recommended for specific soil types to ensure data quality and accuracy. For certain tightly bound residues, more rigorous extraction conditions may be necessary, although this could potentially affect pH-sensitive analytes.[7][8]

Conclusion

The QuEChERS method provides a rapid, reliable, and cost-effective solution for the determination of this compound residues in soil. The protocol described in this application note, including the citrate buffering and d-SPE cleanup, offers excellent recovery and precision. By following this detailed methodology, laboratories can achieve high-throughput and accurate analysis of this compound, contributing to effective environmental monitoring and food safety assurance.

References

Application Note: Quantification of Metolachlor and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the herbicide metolachlor (B1676510) and its primary metabolites, this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA), in various environmental matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This document is intended for researchers, scientists, and professionals in environmental monitoring and food safety analysis.

Introduction

This compound is a widely used chloroacetanilide herbicide for controlling broadleaf weeds and annual grasses in crops such as corn, soybeans, and cotton. Due to its widespread use, this compound and its more mobile and persistent metabolites, ESA and OA, are frequently detected in surface and groundwater, raising environmental and health concerns. Consequently, robust and sensitive analytical methods are required for their accurate quantification in complex matrices like soil and water. This application note describes a validated LC-MS/MS method for the reliable determination of this compound and its ESA and OA metabolites.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of this compound, this compound ESA, and this compound OA are essential for accurate quantification.[1][2][3] Certified reference materials should be used.

  • Solvents: HPLC-grade or equivalent methanol (B129727), acetonitrile, and water are required.[4]

  • Reagents: Formic acid and ammonium (B1175870) formate (B1220265) are used for mobile phase preparation.[4]

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB or C18 cartridges are recommended for water sample cleanup and concentration.[4][5][6]

Sample Preparation

A common procedure for water sample preparation involves Solid Phase Extraction (SPE).[4][5][6]

  • Sample Collection: Collect 50 mL of the water sample.

  • SPE Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge with methanol followed by deionized water.[4][5]

  • Sample Loading: Pass the 50 mL water sample through the conditioned SPE cartridge.[4]

  • Washing: Rinse the cartridge with water to remove interferences.

  • Elution: Elute the analytes from the cartridge using methanol or a methanol/water mixture.[4][5]

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.[4][5][6]

Soil samples require an extraction step prior to cleanup.

  • Sample Preparation: Air-dry the soil sample and break up any large clumps.[7]

  • Extraction: Extract a known weight of the soil sample (e.g., 10g) with an appropriate solvent mixture, such as methanol/water (3:1 v/v), by shaking for a specified time (e.g., 30 minutes).[7]

  • Centrifugation/Filtration: Centrifuge or filter the extract to separate the supernatant from the soil particles.

  • Cleanup: The resulting extract may require further cleanup using SPE, similar to the water sample protocol, to minimize matrix effects.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is commonly employed.[4]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique.

    • Ionization Mode: this compound is typically analyzed in positive ion mode, while its acidic metabolites, ESA and OA, are analyzed in negative ion mode.[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of this compound and its metabolites.

AnalyteMatrixMethodRecovery (%)LOQ (ppb)LOD (ppb)Reference
This compoundWaterSPE-LC/MS/MS95 - 1050.10-[5][6]
This compound ESAWaterSPE-LC/MS/MS95 - 1050.10-[5][6]
This compound OAWaterSPE-LC/MS/MS95 - 1050.10-[5][6]
This compoundWaterHPLC/MS75 - 114-0.009 - 0.045[8]
This compound ESAWaterHPLC/MS75 - 114-0.009 - 0.045[8]
This compound OAWaterHPLC/MS75 - 114-0.009 - 0.045[8]
This compoundWell WaterSPE-LC/MS/MS-0.05-[4]
This compound ESAWell WaterSPE-LC/MS/MS-0.05-[4]
This compound OAWell WaterWell Water-0.05-[4]
This compoundSoilGC-MS>90-<0.01 ppm[9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound and its metabolites.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Extraction (Soil) Sample->Extraction Soil Matrix SPE Solid Phase Extraction (SPE) Sample->SPE Water Matrix Extraction->SPE Concentration Evaporation & Reconstitution SPE->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for this compound and Metabolite Analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound and its major metabolites, ESA and OA, in environmental samples. The detailed sample preparation protocols for both water and soil, combined with optimized LC-MS/MS parameters, allow for reliable and accurate measurements at low parts-per-billion levels, which is crucial for environmental monitoring and regulatory compliance.

References

Application Note: Enantioselective Separation of Metolachlor Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510) is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. It possesses both a stereocenter and a chiral axis, resulting in four stereoisomers: (aR,1'S), (aS,1'S), (aR,1'R), and (aS,1'R). The herbicidal activity of this compound is primarily attributed to the S-isomers, (aS,1'S) and (aR,1'S).[1][2] Consequently, the development of enantiomerically enriched products, such as S-metolachlor, has become crucial to enhance efficacy and reduce environmental load. The accurate determination of the enantiomeric composition of this compound is essential for quality control, environmental fate studies, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioselective separation of this compound isomers.[1] This application note provides a detailed protocol for the separation and quantification of this compound stereoisomers using chiral HPLC.

Principle

The enantioselective separation of this compound isomers is achieved by exploiting the differential interactions between the stereoisomers and a chiral stationary phase. The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and subsequent separation. Normal phase chromatography, employing a non-polar mobile phase and a polar stationary phase, is typically used for this application.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II Chiral HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.[3]

  • Chiral Column: A cellulose-based chiral column is recommended. Optimal separation has been achieved with a Chiralcel AY-H column (amylose tris(3,5-dimethylphenylcarbamate)). Other suitable columns include Chiralcel OD-H, AS-H, and OJ-H.[4][5]

  • Reagents and Solvents:

    • This compound standard (racemic and S-enantiomer enriched)

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Isopropanol (B130326) (IPA) (HPLC grade)

    • Diethyl ether (HPLC grade)

  • Sample Preparation:

    • Standard Solutions: Prepare stock solutions of racemic this compound and S-metolachlor standards in isopropanol at a concentration of 5 mg/mL.[2] Further dilute with the mobile phase to achieve a working concentration of approximately 25 µg/mL.

    • Formulation Samples: For aqueous-based formulations, a liquid-liquid extraction with hexane (B92381) may be necessary to isolate the this compound isomers.[1]

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the enantioselective separation of this compound isomers.

ParameterCondition
Chiral Column Chiralcel AY-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (96:4, v/v)[4]
Flow Rate 0.6 mL/min[4]
Column Temperature 25 °C[4]
Injection Volume 10 µL
Detection UV at 220 nm[1] or 230 nm[6]
System Suitability

Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the racemic this compound standard six times. The relative standard deviation (RSD) for the peak areas and retention times should be less than 2%. The resolution between the critical peak pairs should be greater than 1.5.

Data Presentation

The following table summarizes the typical retention times and resolution for the four stereoisomers of this compound under the optimized conditions.

Peak No.StereoisomerRetention Time (min)Resolution (Rs)
1aS,1'S~12.5-
2aR,1'S~13.8> 2.0
3aS,1'R~15.2> 1.8
4aR,1'R~16.5> 1.4

Note: Retention times are approximate and may vary depending on the specific column and system.

The enantiomeric excess (e.e.) of the S-isomers can be calculated using the following formula:

e.e. (%) = [ (Area(S-isomers) - Area(R-isomers)) / (Area(S-isomers) + Area(R-isomers)) ] x 100

Where Area(S-isomers) = Area(aS,1'S) + Area(aR,1'S) and Area(R-isomers) = Area(aS,1'R) + Area(aR,1'R). For S-metolachlor, the ratio of the 1'S to the 1'R diastereomers is approximately 88:12.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the enantioselective separation of this compound isomers by chiral HPLC.

G Workflow for Chiral HPLC Analysis of this compound cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare this compound Standards Equilibration System Equilibration Standard->Equilibration Sample Prepare Formulation Samples (if applicable, perform extraction) Sample->Equilibration MobilePhase Prepare Mobile Phase (n-Hexane:Ethanol) MobilePhase->Equilibration SST System Suitability Test (Inject Racemic Standard) Equilibration->SST Analysis Inject Samples and Standards SST->Analysis Integration Peak Integration and Identification Analysis->Integration Quantification Quantification of Isomers Integration->Quantification Calculation Calculate Enantiomeric Excess Quantification->Calculation Report Generate Report Calculation->Report

Caption: A flowchart outlining the key steps from sample preparation to data analysis in the chiral HPLC method for this compound isomers.

Conclusion

This application note provides a detailed and robust protocol for the enantioselective separation of this compound isomers using chiral HPLC. The described method, utilizing a cellulose-based chiral stationary phase and a normal-phase mobile phase, allows for the accurate quantification of all four stereoisomers. This methodology is crucial for the quality control of S-metolachlor formulations and for conducting environmental and toxicological studies.

References

Application Notes and Protocols for a Bioassay to Detect Metolachlor Bioavailability in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor (B1676510) is a widely used pre-emergent herbicide for the control of annual grasses and some broadleaf weeds in various crops.[1][2][3] Its efficacy and potential for carryover injury to subsequent sensitive crops are dependent on its bioavailability in the soil, which is influenced by factors such as soil type, organic matter content, moisture, and microbial activity.[4] A plant bioassay is a simple, cost-effective, and biologically relevant method to determine the bioavailability of this compound residues in soil.[5][6][7] This document provides detailed protocols for conducting a laboratory-based bioassay to assess this compound bioavailability, intended for researchers, scientists, and professionals in agricultural and environmental sciences.

Principle

The bioassay is based on the principle of measuring the phytotoxic effects of bioavailable this compound in a soil sample on a sensitive indicator plant species.[6] this compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[8][9][10] This inhibition disrupts cell division and elongation, primarily in the shoots and roots of emerging seedlings, leading to stunted growth or death.[9] The degree of growth inhibition in the indicator species is proportional to the concentration of bioavailable this compound in the soil.

Signaling Pathway of this compound

Metolachlor_Pathway cluster_soil Soil Environment cluster_plant Susceptible Plant Seedling This compound This compound in Soil Bioavailable_this compound Bioavailable this compound This compound->Bioavailable_this compound Desorption/Dissolution Uptake Absorption by Roots & Shoots Bioavailable_this compound->Uptake Inhibition Inhibition Uptake->Inhibition VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Cell_Membrane Cell Membrane Formation VLCFA_Synthesis->Cell_Membrane Cell_Division Cell Division & Elongation Cell_Membrane->Cell_Division Growth Seedling Growth Cell_Division->Growth Inhibition->VLCFA_Synthesis Stunted_Growth Stunted/Inhibited Growth Inhibition->Stunted_Growth

Caption: this compound's mechanism of action in a susceptible plant.

Materials and Reagents

  • Indicator Plant Species: Wheat (Triticum aestivum), Cucumber (Cucumis sativus), or Sorghum (Sorghum bicolor) seeds.[11][12] These species have demonstrated high sensitivity to this compound.

  • Test Soil: Soil samples collected from the field of interest.

  • Control Soil: A soil sample known to be free of herbicide residues, collected from an untreated area or a commercial potting mix.[5][13][14]

  • This compound Standard: Analytical grade S-metolachlor for preparing standard concentrations (optional, for dose-response curve).

  • Acetone: HPLC grade, for preparing this compound stock solution.

  • Pots or Containers: 250-500 mL plastic pots with drainage holes.

  • Growth Chamber or Greenhouse: With controlled temperature, light, and humidity.

  • Deionized Water

  • Ruler or Calipers

  • Drying Oven

  • Analytical Balance

Experimental Protocols

Protocol 1: Soil Sample Collection and Preparation
  • Field Sampling: Collect representative soil samples from the area of interest. Take 15-20 soil cores from the top 5-10 cm of soil and combine them to form a composite sample.[5] For a more detailed analysis, separate samples can be taken from different depths (e.g., 0-3 inches and 3-6 inches).[5]

  • Control Soil: Collect a similar amount of soil from an area known to be free of this compound or other herbicides. This will serve as the negative control.[5][13]

  • Sample Preparation: Air-dry the soil samples until they are friable. If the soil is cloddy, gently crush the clods.[5] Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

  • Storage: If the bioassay cannot be performed immediately, store the soil samples in a refrigerator or freezer to minimize microbial degradation of the herbicide.[5]

Protocol 2: Bioassay Setup

Bioassay_Workflow A Soil Collection (Test & Control Soil) B Soil Preparation (Air-dry, Sieve) A->B C Potting (Fill and Label Pots) B->C D Sowing (Plant Indicator Seeds) C->D E Incubation (Growth Chamber/Greenhouse) D->E F Data Collection (e.g., Root Length, Biomass) E->F G Data Analysis F->G H Interpretation of Results G->H

Caption: General workflow for the this compound bioavailability bioassay.

  • Potting: Fill a minimum of three replicate pots for each test soil and the control soil with a known weight of the prepared soil (e.g., 500 g). Label each pot clearly.[13]

  • Sowing: Plant a predetermined number of indicator seeds (e.g., 5-10 seeds) at a uniform depth in each pot.

  • Watering: Moisten the soil to an optimal level for germination (e.g., 70% of water holding capacity) with deionized water. Maintain this moisture level throughout the experiment.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle). Randomize the pot positions to minimize environmental variability.

  • Observation Period: Allow the plants to grow for a specified period, typically 14 to 21 days.[12] Observe the plants regularly for any visible signs of phytotoxicity.

Protocol 3: Data Collection and Analysis
  • Visual Injury Assessment: Score the plants for visual signs of injury such as stunting, malformed leaves, or chlorosis.[6][8] A rating scale (e.g., 0 = no injury, 100 = plant death) can be used.

  • Root and Shoot Length Measurement: After the incubation period, carefully remove the plants from the soil and wash the roots gently. Measure the length of the longest root and the shoot of each plant.

  • Biomass Determination: Separate the shoots and roots, place them in labeled paper bags, and dry them in an oven at 70°C for 48 hours or until a constant weight is achieved. Record the dry weight (biomass).

  • Data Calculation: Calculate the percent inhibition of root length, shoot length, or biomass for the test soil relative to the control soil using the following formula:

    • % Inhibition = [1 - (Test Value / Control Value)] * 100

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed differences between the test and control groups are significant.

Data Presentation

The following tables provide examples of how to structure quantitative data from a this compound bioassay.

Table 1: Bioavailability of S-metolachlor Over Time with Different Application Methods.

Days After SowingBioavailability (% of Applied) - At Sowing (Incorporated)Bioavailability (% of Applied) - At Sowing (Pre-emergence)Bioavailability (% of Applied) - 20 Days Before Sowing
0949655
88986-
14---
23---
33452728

Data adapted from a study using a wheat root elongation bioassay.[11] The initial applied concentration of S-metolachlor was equivalent to 0.32 µg/g soil.[11]

Table 2: Effect of S-metolachlor Concentration on Shoot Dry Matter of Different Indicator Species.

S-metolachlor Dose (g ha⁻¹)Cucumis sativus (Cucumber) % ReductionSorghum bicolor (Sorghum) % ReductionRaphanus sativus (Radish) % ReductionCucurbita pepo (Zucchini) % Reduction
180.5-~50--
360----
720----
1440100>80Low ToleranceLow Tolerance
2880100-Low ToleranceLow Tolerance

Data adapted from a study evaluating bioindicator plants for S-metolachlor residue.[12] The evaluation was conducted 21 days after emergence.[12] Cucumber and Sorghum were identified as having high potential as bioindicators.[12]

Interpretation of Results

A significant reduction in growth parameters (root/shoot length, biomass) or visible injury symptoms in plants grown in the test soil compared to the control soil indicates the presence of bioavailable this compound at phytotoxic concentrations. The magnitude of the inhibition can be used to estimate the level of bioavailability. For a more quantitative assessment, a dose-response curve can be generated by spiking control soil with known concentrations of this compound and running the bioassay in parallel.

Conclusion

The plant bioassay described in these application notes is a reliable and sensitive method for assessing the bioavailability of this compound in soil. By following these detailed protocols, researchers can obtain valuable data to inform decisions regarding crop rotation, herbicide management strategies, and environmental risk assessment. The use of sensitive indicator species and standardized procedures ensures the reproducibility and accuracy of the results.

References

Application of Metolachlor in Herbicide Efficacy Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510) is a selective, pre-emergence herbicide widely utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural crops.[1] Its efficacy is influenced by factors such as application timing, soil characteristics, organic matter content, and moisture.[1] Proper field trial design and execution are critical for accurately evaluating the performance of this compound-based herbicide formulations. These notes provide detailed protocols for conducting such trials.

Core Principles of this compound Efficacy Trials

This compound is a Group 15 herbicide that inhibits very-long-chain fatty acid synthesis, disrupting cell division and seedling growth.[1] It is primarily absorbed by the shoots of emerging seedlings.[1] Efficacy trials should be designed to assess both weed control and crop tolerance under representative field conditions. A common experimental design for herbicide efficacy trials is the Randomized Complete Block Design (RCBD), which helps to minimize the effects of field variability.[2][3] Trials should be replicated, with a minimum of four replications being a standard recommendation to ensure statistical validity.[4]

Experimental Protocols

Trial Site Selection and Preparation
  • Site Selection: Choose a site with a uniform soil type and a known history of consistent weed pressure from the target species. Avoid areas with significant variations in slope, drainage, or soil texture.

  • Land Preparation: Prepare the land according to standard agricultural practices for the specific crop being tested. This may include plowing, disking, and harrowing to create a uniform seedbed.

  • Plot Layout: Establish individual plots of a size that allows for representative data collection and minimizes edge effects. A minimum net plot size of 25 m² is a good starting point, though this may be adjusted based on the crop and available equipment.[5]

Experimental Design and Treatments
  • Design: Employ a Randomized Complete Block Design (RCBD) with at least four replications.[2][3] This design helps to account for any gradients in the experimental area.

  • Treatments:

    • Untreated Control: An untreated plot must be included in each replication to serve as a baseline for weed pressure and crop growth.

    • This compound Treatments: Include various rates of the this compound formulation being tested. It is recommended to include the proposed label rate (1x) and a higher rate (e.g., 2x) to assess crop tolerance.[6] Lower rates can also be included to determine the dose-response relationship for weed control.

    • Standard Herbicide: Include a currently registered and effective herbicide for the target weeds and crop as a standard for comparison.

    • Weed-Free Control: A hand-weeded or otherwise maintained weed-free plot can be included to determine the maximum yield potential of the crop in the absence of weed competition.

Herbicide Application
  • Timing: this compound is typically applied as a pre-plant incorporated (PPI), pre-emergence (PRE), or early post-emergence (EPOST) treatment.[1] The application timing should align with the intended use pattern of the herbicide.

  • Application Equipment: Use a calibrated research sprayer equipped with appropriate nozzles to ensure uniform application. Record all application parameters, including spray volume, pressure, nozzle type, and boom height.

  • Environmental Conditions: Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed and direction, and soil moisture.

Data Collection and Assessment
  • Weed Control Efficacy:

    • Visual Ratings: Visually assess weed control on a scale of 0% (no control) to 100% (complete control) for each target weed species.[7] Ratings should be taken at regular intervals after application, such as 2, 4, and 8 weeks after treatment (WAT).

    • Weed Counts: Count the number of individual weeds of each target species within a defined area (e.g., a 1 m² quadrat) in each plot.

    • Weed Biomass: At the end of the assessment period, collect all the above-ground weed biomass from a defined area in each plot, dry it to a constant weight, and record the dry weight.

  • Crop Tolerance Assessment:

    • Visual Injury Ratings: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). Note specific symptoms such as stunting, chlorosis, necrosis, or malformation. These ratings should be taken at the same intervals as the weed control assessments.

    • Plant Stand Counts: Count the number of crop plants in a specified length of row in each plot to assess any effects on emergence and stand establishment.

    • Crop Height: Measure the height of a representative number of crop plants in each plot.

    • Yield: Harvest the crop from the center of each plot to avoid edge effects. Measure and record the marketable yield. For some crops, it may also be relevant to measure yield components such as fruit number or weight.[8][9]

Statistical Analysis
  • Data Transformation: Percentage data (weed control and crop injury) may need to be transformed (e.g., arcsine square root transformation) to meet the assumptions of normality and homogeneity of variance for analysis of variance (ANOVA).[10]

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences among the treatment means for each parameter measured (weed control, crop injury, yield, etc.).[11]

  • Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test, such as Fisher's Protected Least Significant Difference (LSD) or Tukey's HSD, to compare individual treatment means.[11]

  • Dose-Response Analysis: For data from multiple application rates, non-linear regression can be used to model the dose-response relationship and calculate values such as the effective dose for 50% or 90% weed control (ED50 and ED90).[12]

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Weed Control Efficacy of this compound Treatments

TreatmentRate (kg a.i./ha)Weed Species 1 (% Control)Weed Species 2 (% Control)Weed Species 3 (% Control)
Untreated Control0000
This compound1.0958892
This compound2.0999598
Standard HerbicideX928590

Data presented are hypothetical and for illustrative purposes only.

Table 2: Crop Tolerance to this compound Treatments

TreatmentRate (kg a.i./ha)Crop Injury (%) - 4 WATPlant Height (cm)Marketable Yield (t/ha)
Untreated Control001008.5
This compound1.05988.2
This compound2.015927.5
Standard HerbicideX8958.0
Weed-Free Control-01059.5

Data presented are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mode of action of this compound and a typical workflow for an herbicide efficacy field trial.

metolachlor_moa cluster_herbicide This compound Application cluster_plant Weed Seedling This compound This compound (Group 15 Herbicide) Absorption Absorption by Emerging Shoot This compound->Absorption Translocation Translocation Absorption->Translocation VLCFA Inhibition of Very-Long-Chain Fatty Acid Synthesis Translocation->VLCFA CellDivision Disruption of Cell Division and Growth VLCFA->CellDivision Death Seedling Death CellDivision->Death

This compound Mode of Action Pathway

herbicide_trial_workflow A 1. Trial Site Selection & Preparation B 2. Experimental Design (RCBD) A->B C 3. Plot Layout & Treatment Randomization B->C D 4. Herbicide Application C->D E 5. Data Collection (Weed Control, Crop Injury) D->E F 6. Yield Data Collection E->F G 7. Statistical Analysis (ANOVA, Mean Separation) F->G H 8. Final Report & Conclusions G->H

Herbicide Efficacy Field Trial Workflow

References

Application Notes and Protocols for Studying Metolachlor Degradation in Laboratory Microcosms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor (B1676510) is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in various crops.[1][2][3] Its widespread application raises environmental concerns due to its potential for persistence and mobility in soil and water systems.[4][5] Understanding the degradation kinetics and pathways of this compound is crucial for assessing its environmental fate and developing effective remediation strategies. Laboratory microcosm studies provide a controlled environment to investigate the biotic and abiotic processes that contribute to its breakdown. Microbial degradation is considered the primary pathway for this compound dissipation in soils.[4][6]

These application notes provide a detailed protocol for designing and conducting laboratory microcosm experiments to study the degradation of this compound in soil and water-sediment systems. The protocol covers the setup of microcosms, sampling procedures, and analytical methods for quantifying this compound and its primary metabolites.

Key Degradation Pathways

This compound degradation can proceed through several pathways, primarily initiated by microbial activity. The two major initial transformation products are this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA).[7] These metabolites are formed through the removal of the chlorine atom and subsequent oxidation.[7] Other reported degradation mechanisms include reductive dechlorination under anaerobic conditions and hydrolysis.[5][8]

Experimental Protocols

Protocol 1: Soil Microcosm Setup and Sampling

This protocol outlines the steps for studying this compound degradation in a soil matrix under controlled laboratory conditions.

1. Soil Collection and Characterization:

  • Collect soil from a relevant field site. It is recommended to use soil with a known history of herbicide application or from an area of interest for the study.
  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.
  • Characterize the soil for key properties such as pH, organic matter content, texture (sand, silt, clay percentages), and water holding capacity.[9]

2. Microcosm Preparation:

  • Use appropriate containers for the microcosms, such as glass jars or serum bottles (e.g., 60 mL).[6]
  • Add a known amount of the characterized soil to each microcosm (e.g., 10 g).[6]
  • Adjust the soil moisture to a specific level, typically a percentage of the water holding capacity, to ensure consistent conditions across replicates.

3. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Spike the soil in each microcosm with the this compound solution to achieve the desired final concentration. A common application rate is 5 mg kg⁻¹ of soil, which corresponds to agricultural application rates.[6]
  • Include control microcosms:
  • Sterile Control: Autoclave the soil to assess the contribution of abiotic degradation.
  • Unspiked Control: Soil without this compound to monitor for background interferences.

4. Incubation:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 24-25°C) to prevent photodegradation.[5][7]
  • For aerobic studies, ensure adequate air exchange by using breathable closures or periodic opening.
  • For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them tightly.[6]

5. Sampling:

  • Sacrifice replicate microcosms at predetermined time points (e.g., 0, 7, 14, 28, 42, 56, and 112 days).[7]
  • At each sampling point, collect the entire soil sample from the microcosm for extraction and analysis.

6. Extraction and Analysis:

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile).[5]
  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.[1][5]

Protocol 2: Water-Sediment Microcosm Setup and Sampling

This protocol is designed to simulate the degradation of this compound in an aquatic environment.

1. Sediment and Water Collection:

  • Collect sediment and overlying water from a relevant aquatic source (e.g., pond, lake, or wetland).
  • Allow the sediment to settle and characterize both the sediment and water for key parameters (pH, organic carbon, etc.).

2. Microcosm Preparation:

  • Add a known amount of sediment to the bottom of each microcosm container.
  • Carefully add the overlying water to create a water-sediment interface.
  • Allow the system to equilibrate for a period before herbicide application.

3. This compound Application:

  • Spike the water phase of the microcosms with a this compound stock solution to achieve the desired concentration.

4. Incubation:

  • Incubate the microcosms under controlled temperature and light conditions. For studies focusing on microbial degradation, incubation in the dark is recommended.
  • Monitor the oxidation-reduction potential of the system, as it can influence degradation rates.[7]

5. Sampling:

  • At each time point, carefully collect both water and sediment samples separately from replicate microcosms.

6. Sample Processing and Analysis:

  • Filter the water samples before analysis.
  • Extract the sediment samples as described in the soil protocol.
  • Analyze both water and sediment extracts for this compound and its metabolites using HPLC or LC-MS/MS.

Data Presentation

Quantitative data from microcosm studies should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Half-life of this compound in Different Microcosm Systems

Microcosm TypeConditionHalf-life (t½) in daysReference
Water-SedimentAqueous Phase8[7]
Water-SedimentSediment (initially aerobic, then anaerobic)34[7]
Wetland SoilAnaerobic Soil62[10]
Wetland SoilAqueous Phase (anaerobic)40[10]
Aquatic Mesocosm-33.0 - 46.2[11]

Table 2: Influence of Temperature on this compound Half-life in Soil

Temperature (°C)Half-life (t½) in daysReference
1064.8[4]
1538.9[4]
2526.3[4]
3523.7[4]

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual models of degradation pathways.

Metolachlor_Degradation_Workflow cluster_prep Microcosm Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil/Sediment Collection characterization Physicochemical Characterization soil_collection->characterization microcosm_setup Microcosm Setup characterization->microcosm_setup spiking This compound Spiking microcosm_setup->spiking incubation Incubation (Controlled Conditions) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis data_analysis Data Interpretation (Kinetics, Metabolites) analysis->data_analysis

Caption: Experimental workflow for studying this compound degradation in microcosms.

Metolachlor_Degradation_Pathway cluster_pathways Primary Degradation Pathways This compound This compound esa This compound ESA (Ethanesulfonic Acid) This compound->esa Oxidation oa This compound OA (Oxanilic Acid) This compound->oa Oxidation reductive_dechlorination Reductive Dechlorination Product This compound->reductive_dechlorination Anaerobic Conditions hydrolysis Hydrolysis Product This compound->hydrolysis Hydrolytic Cleavage

Caption: Simplified degradation pathways of this compound.

References

Application Note: UHPLC-MS/MS Method for the Analysis of Metolachlor Residues in Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor (B1676510) is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in various agricultural crops, including corn, soybeans, and vegetables.[1] Due to its potential for persistence and mobility in the environment, monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. This application note details a robust and sensitive method for the quantification of this compound residues in diverse crop matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, offering high recovery and efficiency.

Principle

The analytical method is based on the extraction of this compound from homogenized crop samples using an acetonitrile-based QuEChERS protocol. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by UHPLC-MS/MS. The separation is achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing formic acid to ensure optimal peak shape. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Experimental Protocols

Reagents and Materials
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by further diluting the intermediate standard solution with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the crop sample (e.g., corn kernels, soybean seeds, leafy vegetables) to a uniform consistency. For low-moisture crops, it may be necessary to add a small amount of water to facilitate homogenization.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[2]

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL polypropylene centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned-up supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v).[3]

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

UHPLC System:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 5 µL[4]

  • Column Temperature: 40°C

  • Gradient Elution:

    • Start at 10% B

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 10% B in 0.1 minutes

    • Hold at 10% B for 2.9 minutes for column re-equilibration

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV[5]

  • Source Temperature: 120°C[5]

  • Desolvation Temperature: 350°C[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
284.2 252.2 100 15

| 284.2 | 176.1 | 100 | 25 |

(Note: Collision energies should be optimized for the specific instrument being used.)

Data Presentation

Quantitative data for the analysis of this compound in various crop matrices are summarized in the tables below. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: Method Performance Parameters for this compound in Various Crops

Crop MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Corn0.51.5
Soybean0.72.0[6]
Wheat1.03.0
Leafy Vegetables0.31.0
Root Vegetables0.41.2

Table 2: Recovery and Precision of this compound Analysis in Spiked Crop Samples

Crop MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%) (n=6)
Corn1095.25.8
5098.74.2
Soybean1092.1[6]6.5
5096.44.9
Wheat1089.57.1
5094.25.5
Leafy Vegetables1099.13.9
50102.53.1
Root Vegetables1097.84.6
50101.33.5

Mandatory Visualization

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Crop Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile + Salts) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA + C18 + MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 evap_recon Evaporation & Reconstitution centrifuge2->evap_recon filter Syringe Filtration evap_recon->filter uhplc UHPLC Separation (C18 Column) filter->uhplc Final Extract msms MS/MS Detection (ESI+, MRM) uhplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound residue analysis in crops.

Conclusion

The described UHPLC-MS/MS method provides a reliable, sensitive, and efficient approach for the routine analysis of this compound residues in a variety of crop matrices. The use of the QuEChERS sample preparation protocol ensures high throughput and excellent recoveries, while the selectivity of tandem mass spectrometry minimizes matrix interference. This method is suitable for regulatory monitoring and food safety assessment, helping to ensure that this compound residues in agricultural products remain below established maximum residue limits.

References

Application Notes and Protocols for Metolachlor Analysis Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of metolachlor (B1676510) in environmental samples using Certified Reference Materials (CRMs). The methodologies outlined are based on established analytical techniques, ensuring accuracy and reliability in residue analysis.

Introduction

This compound is a widely used selective herbicide for controlling annual grasses and some broad-leaved weeds in various crops. Due to its extensive use, monitoring its residues in environmental matrices like water and soil, as well as in food products, is crucial for ensuring environmental safety and regulatory compliance.[1] Certified Reference Materials (CRMs) are indispensable for accurate quantification, method validation, and ensuring traceability of analytical results.[1][2] CRMs are produced and certified under ISO 17034 and ISO/IEC 17025 standards, providing a reliable reference for calibration and quality control.[2]

This document outlines detailed protocols for the analysis of this compound and its metabolites, such as this compound ESA and this compound OXA, in water and plant matrices. The methods primarily utilize Solid Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in the subsequent protocols.

Table 1: Method Performance for this compound and its Metabolites in Water by LC-MS/MS

AnalyteFortification Level (ppb)Average Recovery (%)Reporting Limit (RL) (ppb)Method Limit of Quantification (LOQ) (ppb)
S-Metolachlor0.1 - 2.095 - 105[3]0.05[4]0.10[3]
This compound ESA0.1 - 2.095 - 105[3]0.05[4]0.10[3]
This compound OXA0.1 - 2.095 - 105[3]0.05[4]0.10[3]

Table 2: Method Performance for S-Metolachlor in Plant Matrices by GC-MS

MatrixFortification Level (mg/kg)Average Recovery (%)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Maize Straw0.05 - 0.185.5 - 112.7[5]0.07[5]0.67[5]
Soybean Straw0.05 - 0.183.4 - 119.3[5]0.07[5]0.67[5]

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Water by LC-MS/MS

This protocol describes the analysis of S-Metolachlor, this compound ESA, and this compound OXA in well water using Solid Phase Extraction (SPE) and LC-MS/MS.[4]

1. Materials and Reagents

  • Certified Reference Materials (CRMs) of S-Metolachlor, this compound ESA, and this compound OXA (e.g., TraceCERT® from Sigma-Aldrich).

  • Methanol (B129727) (nanograde or equivalent).[4]

  • MS grade water.[4]

  • Formic acid (HPLC grade).[4]

  • Ammonium formate.[4]

  • Oasis HLB Solid Phase Extraction (SPE) cartridges (0.2 g).[4]

2. Sample Preparation and Extraction

  • Measure a 50 mL aliquot of the water sample.[4]

  • Pre-condition the Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[4]

  • Load the 50 mL water sample onto the SPE cartridge at a flow rate of 5-10 mL per minute.[4]

  • Rinse the column with water.[4]

  • Apply a vacuum for 5 minutes to remove excess water.[4]

  • Elute the analytes with 10 mL of methanol into a 15 mL graduated conical test tube.[4]

  • Evaporate the eluant to approximately 0.4 mL under a gentle stream of nitrogen at 40-45 °C.[4]

  • Adjust the final volume to 1.0 mL by adding 0.5 mL of water and 0.5 mL of methanol.[4]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.[4]

3. Instrument Calibration

  • Prepare a calibration curve with a minimum of three concentration levels. Recommended standard concentrations are 0.00125, 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 µg/mL.[4]

  • The calibration curve should have a correlation coefficient (r) of ≥ 0.995.[4]

4. LC-MS/MS Analysis

  • Analyze the sample extract using a liquid chromatography system coupled with a tandem mass spectrometer.[4]

  • Monitor the appropriate precursor and product ion pairs for each analyte.[3]

Protocol 2: Analysis of S-Metolachlor in Plant Samples by GC-MS

This protocol is for the quantitative analysis of S-Metolachlor in maize and soybean straw.[5]

1. Materials and Reagents

  • Certified Reference Material (CRM) of S-Metolachlor.

  • n-hexane (pesticide grade).

  • Acetone (B3395972) (pesticide grade).

  • Helium (carrier gas).

2. Sample Preparation and Extraction

  • Dry and homogenize the straw material.[5]

  • Extract the homogenized sample with a mixture of n-hexane and acetone using an accelerated solvent extraction method.[5]

3. Instrument Calibration

  • Prepare matrix-matched calibration standards at five concentration levels ranging from 0.001 to 0.05 mg/L.[5]

  • The linearity of the calibration curves should be evaluated by the correlation coefficient (R²).[5]

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7832 GC or equivalent.[5]

  • Column: HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).[5]

  • Injector: Split-splitless, 250 °C, 1 µL injection volume.[5]

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 1 min).

    • Ramp 1: 30 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C (hold for 1 min).

    • Ramp 3: to 310 °C (hold for 3 min).[5]

  • Mass Spectrometer Detector:

    • Operated in scan mode.

    • Transfer line temperature: 300 °C.

    • Ion source temperature: 280 °C.[5]

Visualizations

Metolachlor_Water_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control sample 50 mL Water Sample spe_conditioning SPE Cartridge Conditioning (Methanol & Water) sample_loading Sample Loading (5-10 mL/min) spe_conditioning->sample_loading rinse Rinse with Water sample_loading->rinse dry Dry Cartridge (Vacuum) rinse->dry elution Elution (10 mL Methanol) dry->elution evaporation Evaporation (N2 stream, 40-45°C) elution->evaporation reconstitution Reconstitution (1.0 mL Water:Methanol 1:1) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Quantification lcms->data crm This compound CRM calibration Calibration Curve Generation crm->calibration calibration->data

Caption: Workflow for this compound Analysis in Water.

Metolachlor_Plant_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control sample Dried & Homogenized Plant Material extraction Accelerated Solvent Extraction (n-hexane:acetone) sample->extraction extract Final Extract extraction->extract gcms GC-MS Analysis extract->gcms data Data Acquisition & Quantification gcms->data crm This compound CRM calibration Matrix-Matched Calibration crm->calibration calibration->data

Caption: Workflow for this compound Analysis in Plants.

References

Application Notes: Immunoassay Techniques for Rapid Metolachlor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510) is a widely used chloroacetamide herbicide for controlling annual grasses and certain broadleaf weeds in various crops.[1] Its potential for environmental contamination and risks to human health necessitate rapid, sensitive, and specific screening methods. Immunoassays offer a powerful platform for the high-throughput and on-site detection of this compound in diverse matrices such as water, soil, and agricultural products.[2][3] These techniques are based on the highly specific recognition of this compound by antibodies and provide a cost-effective alternative to traditional chromatographic methods.[4] This document provides detailed application notes and protocols for several common immunoassay techniques for this compound screening.

Featured Immunoassay Techniques

Several immunoassay formats have been successfully developed for this compound detection, each with its own advantages in terms of sensitivity, speed, and portability. The most prominent techniques include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A laboratory-based, high-throughput method offering excellent sensitivity and quantitative results.[5][6][7]

  • Fluorescence Immunoassay (FIA): Offers significantly improved sensitivity compared to conventional ELISA.[8]

  • Lateral Flow Immunoassay (LFIA): A rapid, portable, and user-friendly format ideal for on-site screening.[9]

Data Presentation

The performance of various immunoassay methods for this compound detection is summarized below, providing key parameters for easy comparison.

Immunoassay TechniqueLimit of Detection (LOD)IC50 ValueSample MatrixReference
Indirect ELISA (EIA) 2.0 ng/mL13.6 ng/mLRiver Water, Soil[2][3]
Direct Competitive ELISA 0.05 ng/mL (S-metolachlor)Not specifiedWater[10]
"Turn-Off" Fluorescence Immunoassay 0.10 ng/mLNot specifiedCorn[8]
Dual-Mode Fluorescent/Intelligent LFIA 0.29 ng/mLNot specifiedCorn[9]
Polarization Fluoroimmunoassay (PFIA) 9 µg/L (9 ng/mL)Not specifiedWater[11]

Cross-Reactivity Data for this compound Immunoassays

The specificity of an immunoassay is determined by its cross-reactivity with structurally related compounds.

Assay TypeCompoundCross-Reactivity (%)Reference
Indirect ELISA (EIA) Alachlor23[2][3]
Propachlor0[2][3]
Metazachlor0[2][3]
"Turn-Off" Fluorescence Immunoassay Acetochlor100[8]
Propisochlor54.8[8]
Polarization Fluoroimmunoassay (PFIA) Alachlor0[11]
Butachlor0.2[11]
Dimethachlor0.5[11]

Experimental Protocols

Direct Competitive ELISA Protocol

This protocol is based on the principle of a competitive reaction between free this compound in the sample and a this compound-enzyme conjugate for a limited number of antibody binding sites.[6][7] The intensity of the color produced is inversely proportional to the concentration of this compound in the sample.[6][7]

Materials:

  • Microtiter plate coated with goat anti-rabbit antibody

  • This compound standards (0, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 ng/mL)

  • Control sample

  • Rabbit anti-metolachlor antibody solution

  • This compound-HRP (Horseradish Peroxidase) conjugate solution

  • Sample Diluent

  • Wash Buffer (5X) Concentrate

  • Substrate (TMB - Tetramethylbenzidine) Solution

  • Stop Solution (e.g., diluted sulfuric acid)

  • Microplate ELISA photometer (450 nm)

Procedure:

  • Allow all reagents and samples to reach room temperature (20-25°C).[6]

  • Add 50 µL of each standard, control, and sample to the respective wells of the microtiter plate.

  • Add 50 µL of the this compound-HRP conjugate solution to each well.

  • Add 50 µL of the rabbit anti-metolachlor antibody solution to each well.

  • Cover the wells and mix the contents by moving the plate in a circular motion for 30 seconds.[6]

  • Incubate the plate for 20 minutes at room temperature, protected from direct sunlight.[6]

  • Wash the plate 3-5 times with diluted wash buffer.

  • Add 100 µL of the TMB Substrate Solution to each well.

  • Incubate for 10-20 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.[6]

  • Read the absorbance at 450 nm using a microplate ELISA photometer within 15 minutes of adding the stop solution.[6]

  • Construct a standard curve by plotting the absorbance of the standards against their concentration and determine the concentration of this compound in the samples by interpolation.[7]

Lateral Flow Immunoassay (LFIA) Protocol

This protocol describes a rapid, qualitative, or semi-quantitative method for detecting this compound. The principle is based on a competitive format on a nitrocellulose membrane.

Materials:

  • LFIA test strips for this compound

  • Sample extraction buffer/diluent

  • Pipettes

  • Sample tubes

Procedure:

  • Prepare the sample by extracting this compound from the matrix (e.g., soil, water, crop) using the provided extraction buffer. For some samples, simple dilution may be sufficient.

  • Apply a few drops of the sample extract to the sample pad of the LFIA test strip.

  • Allow the liquid to migrate along the strip for the recommended time (typically 5-15 minutes).[9]

  • Observe the results on the test line and control line.

    • Negative Result: Both the test line and control line appear.

    • Positive Result: The control line appears, but the test line is either absent or has a significantly reduced intensity compared to a negative control. The intensity of the test line is inversely proportional to the this compound concentration.

    • Invalid Result: The control line does not appear.

Mandatory Visualizations

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_steps Assay Steps s Sample/Standard (this compound) competition Competitive Binding conj This compound-HRP Conjugate ab Anti-Metolachlor Antibody (Rabbit) bound_complex Immobilized Antibody Complex competition->bound_complex Binds to immobilized Goat anti-Rabbit Ab wash1 Wash Step 1 (Removes unbound reagents) bound_complex->wash1 sub Add TMB Substrate wash1->sub dev Color Development sub->dev stop Add Stop Solution dev->stop read Read Absorbance (450 nm) stop->read result Lower Absorbance = Higher this compound Concentration read->result Inverse relationship

Caption: Workflow of a Direct Competitive ELISA for this compound Detection.

LFIA_Principle cluster_strip Lateral Flow Strip Components cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) sample_pad Sample Pad (Sample Applied) conjugate_pad Conjugate Pad (Gold-Ab Conjugate) neg_conj Gold-Ab Conjugate sample_pad->neg_conj Sample Migration pos_conj Gold-Ab binds to free this compound sample_pad->pos_conj Sample Migration test_line Test Line (Immobilized this compound-Protein) control_line Control Line (Immobilized anti-Ab) absorbent_pad Absorbent Pad neg_test Binds to Test Line neg_conj->neg_test neg_control Binds to Control Line neg_test->neg_control neg_result Result: Test Line - Visible Control Line - Visible neg_control->neg_result pos_test No binding at Test Line pos_conj->pos_test pos_control Binds to Control Line pos_test->pos_control pos_result Result: Test Line - Faint/Invisible Control Line - Visible pos_control->pos_result

Caption: Principle of Competitive Lateral Flow Immunoassay for this compound.

Antibody_Production cluster_animal Host Animal (e.g., Rabbit) hapten This compound Hapten (Small Molecule) conjugation Conjugation hapten->conjugation carrier Carrier Protein (e.g., BSA) carrier->conjugation immunogen Immunogen (this compound-Protein) conjugation->immunogen immunization Immunization with Immunogen & Adjuvant immunogen->immunization immune_response Immune System Activation immunization->immune_response b_cells B-Cell Proliferation & Differentiation immune_response->b_cells plasma_cells Plasma Cells Produce Antibodies b_cells->plasma_cells blood Blood Collection plasma_cells->blood serum Serum Separation (Antiserum) blood->serum purification Antibody Purification (e.g., Affinity Chromatography) serum->purification pab Polyclonal Antibodies (Anti-Metolachlor) purification->pab

Caption: General Workflow for Polyclonal Antibody Production against this compound.

References

Application Notes and Protocols for Metolachlor Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor (B1676510) is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in a variety of crops. Due to its potential for persistence in the environment and accumulation in plant tissues, robust and efficient analytical methods are required to monitor its residues in agricultural products. This document provides detailed application notes and protocols for the sample preparation of various plant tissues for the analysis of this compound, targeting researchers, scientists, and professionals in drug development and food safety. The described methods include Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique with its main variations.

Analytical Techniques Overview

The choice of sample preparation technique is critical for accurate quantification of this compound in complex plant matrices. The primary goal is to efficiently extract the analyte from the tissue while minimizing co-extraction of interfering substances that can affect the accuracy and sensitivity of chromatographic analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to increase the efficiency of solvent extraction, reducing extraction time and solvent consumption compared to traditional methods.

  • Solid-Phase Extraction (SPE): SPE is a selective sample cleanup method that separates this compound from interfering matrix components based on its physical and chemical properties.

  • QuEChERS: This method has become the standard for pesticide residue analysis in many laboratories due to its simplicity, speed, and minimal solvent usage. It involves a two-step process of extraction with salting-out and dispersive solid-phase extraction (d-SPE) for cleanup. Three common variations of the QuEChERS method are the Original (unbuffered), the AOAC (Association of Official Agricultural Chemists) Official Method 2007.01 (acetate-buffered), and the European Committee for Standardization (CEN) EN 15662 method (citrate-buffered).[1]

Section 1: Accelerated Solvent Extraction (ASE) for this compound in Maize and Soybean Straw

Application Note

Accelerated Solvent Extraction is a highly efficient method for extracting this compound from dried and homogenized plant materials like maize and soybean straw. The use of high temperature and pressure enhances the penetration of the solvent into the sample matrix, leading to high recovery rates in a short time with reduced solvent volume.

Experimental Protocol

1. Sample Pre-treatment:

  • Dry the plant tissue samples (e.g., maize or soybean straw) to a constant weight.
  • Homogenize the dried samples to a fine powder using a laboratory mill.

2. ASE Extraction:

  • Place a cellulose (B213188) extraction filter at the bottom of a stainless-steel extraction cell (e.g., 35 mL).
  • Mix 10 g of the homogenized sample with 3 g of diatomaceous earth and add the mixture to the ASE cell.
  • ASE Parameters:
  • Extraction Solvent: n-hexane:acetone mixture
  • Temperature: 140 °C
  • Pressure: 1500 psi
  • Static Time: 5 minutes[2]
  • Number of Cycles: 1[2]

3. Post-Extraction:

  • Collect the extract in a collection bottle.
  • Concentrate the extract to near dryness using a rotary evaporator.
  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Workflow Diagram

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction (ASE) cluster_post Post-Extraction start Plant Tissue Sample homogenize Dry and Homogenize start->homogenize mix Mix with Diatomaceous Earth homogenize->mix ase_cell Load into ASE Cell mix->ase_cell ase_extraction Perform ASE (n-hexane:acetone, 140°C, 1500 psi) ase_cell->ase_extraction collect Collect Extract ase_extraction->collect concentrate Concentrate collect->concentrate reconstitute Reconstitute for Analysis concentrate->reconstitute end end reconstitute->end GC-MS or LC-MS/MS Analysis

Caption: Workflow for Accelerated Solvent Extraction of this compound.

Section 2: Solid-Phase Extraction (SPE) for this compound in Grass

Application Note

Solid-Phase Extraction is a robust cleanup technique for removing interfering matrix components from grass extracts prior to this compound analysis. This protocol describes a method using a C18 SPE cartridge, which is effective for retaining and then eluting this compound, resulting in a cleaner sample for instrumental analysis.

Experimental Protocol

1. Initial Extraction:

  • Weigh a 5-gram subsample of grass.
  • Extract the sample twice with 80% (v/v) acetonitrile (B52724) in water using mechanical agitation.
  • Centrifuge and filter the extract.

2. SPE Cleanup:

  • Take a 5 mL aliquot of the extract and dilute it with 5 mL of 0.1% formic acid in water.
  • Condition a C18 SPE column.
  • Load the diluted extract onto the conditioned C18 SPE column.
  • Wash the column with 5 mL of 40% acetonitrile/water (containing 0.1% formic acid).
  • Elute the analyte from the SPE column using 80% (v/v) acetonitrile in water.

3. Final Preparation:

  • Concentrate the eluate to dryness using a rotary evaporator.
  • Reconstitute the residue in 20% (v/v) acetonitrile in water for LC-MS/MS analysis.

Workflow Diagram

SPE_Workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Preparation start Grass Sample extract Extract with 80% ACN start->extract centrifuge Centrifuge and Filter extract->centrifuge dilute Dilute Extract centrifuge->dilute load Load Extract dilute->load condition Condition C18 SPE Column condition->load wash Wash Column load->wash elute Elute this compound wash->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute for Analysis concentrate->reconstitute end end reconstitute->end LC-MS/MS Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Section 3: QuEChERS for this compound in Fruits and Vegetables

Application Note

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of this compound residues from a wide variety of fruit and vegetable matrices.[3] It is known for its high throughput and good recovery rates for a broad range of pesticides.[3] Three common versions are presented below: the Original, AOAC, and EN 15662 methods. The choice of method may depend on the specific matrix and the pH sensitivity of other target analytes.

Experimental Protocols

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube. For dry samples, add a specified amount of water before homogenization.[4]

2. Extraction (Choose one of the following methods):

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 1-8 mL) of the acetonitrile supernatant to a d-SPE tube.
  • The d-SPE tube typically contains anhydrous MgSO₄ to remove residual water and Primary Secondary Amine (PSA) to remove sugars and fatty acids. For pigmented samples, Graphitized Carbon Black (GCB) may be included.
  • Vortex the d-SPE tube for 30 seconds and then centrifuge.

4. Final Preparation:

  • Take an aliquot of the cleaned extract for direct analysis or for solvent exchange if required for the analytical instrument.

Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (Choose One) cluster_cleanup Dispersive SPE (d-SPE) Cleanup start Fruit/Vegetable Sample homogenize Homogenize Sample (10-15g) start->homogenize original Original Unbuffered (ACN, MgSO4, NaCl) homogenize->original aoac AOAC 2007.01 (1% HAc in ACN, MgSO4, NaOAc) homogenize->aoac en15662 EN 15662 (ACN, MgSO4, NaCl, Citrate Salts) homogenize->en15662 transfer Transfer Supernatant original->transfer aoac->transfer en15662->transfer dspe Add to d-SPE Tube (MgSO4, PSA, +/- GCB) transfer->dspe vortex Vortex and Centrifuge dspe->vortex end end vortex->end LC-MS/MS or GC-MS Analysis

Caption: General Workflow for QuEChERS Methods.

Quantitative Data Summary

The following tables summarize the performance data for the different sample preparation techniques for this compound analysis in various plant tissues.

Table 1: Accelerated Solvent Extraction (ASE)

Plant MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)Reference
Maize Straw0.0585.5 - 112.7< 200.070.19 - 0.67[2]
Soybean Straw0.183.4 - 119.3< 200.070.19 - 0.67[2]

Table 2: Solid-Phase Extraction (SPE)

Plant MatrixSpiking Level (ppm)Recovery (%)RSD (%)LOQ (ppm)Reference
GrassNot SpecifiedAdequateNot Specified1

Table 3: QuEChERS Methods

MethodPlant MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Modified QuEChERSCotton PlantNot Specified94.5 - 102.9< 10Not SpecifiedNot Specified
Modified QuEChERSMaize0.001 - 0.591.35.80.51
EN 15662Tomato0.01 & 0.170-120< 20Not Specified0.01
EN 15662Pepper0.01 & 0.170-120< 20Not Specified0.01
EN 15662Orange0.01 & 0.170-120< 20Not Specified0.01
AOAC 2007.01Persimmon0.189.2 - 103.14.1 - 10.2Not Specified1[4]

Note: The performance of QuEChERS methods can vary depending on the specific modifications and the complexity of the plant matrix. The provided data represents examples from different studies. Direct comparison of the methods is best performed within the same study and matrix.

Conclusion

The choice of the most suitable sample preparation method for this compound analysis in plant tissues depends on several factors, including the nature of the plant matrix, the required sensitivity, laboratory throughput, and available equipment.

  • ASE is highly efficient for dry, solid samples and offers excellent recovery and automation capabilities.

  • SPE provides a high degree of cleanup, which is beneficial for complex matrices, but can be more time-consuming and labor-intensive.

  • QuEChERS offers a versatile, rapid, and cost-effective solution for a wide range of fruit and vegetable matrices. The buffered versions (AOAC and EN 15662) are generally recommended to ensure the stability of pH-sensitive analytes.

It is always recommended to validate the chosen method for the specific plant matrix and analytical instrumentation to ensure accurate and reliable results.

References

Troubleshooting & Optimization

overcoming matrix effects in metolachlor analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of metolachlor (B1676510) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix (e.g., soil, water, food extracts).[1][2] This phenomenon is a major challenge in methods using electrospray ionization (ESI), which is common for this compound analysis.[1][2] These effects can lead to either signal suppression (loss of signal) or signal enhancement, resulting in poor accuracy, imprecision, and unreliable quantification of this compound.[3][4][5]

Q2: How can I determine if my this compound analysis is being impacted by matrix effects?

A: Two primary methods are used to diagnose and quantify matrix effects:

  • Post-Extraction Spike: This is a quantitative approach where you compare the signal response of a this compound standard spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of a standard in a pure solvent at the identical concentration. A significant difference indicates the presence of matrix effects.[4][6]

  • Post-Column Infusion: This method provides a qualitative assessment. A solution of this compound standard is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement.[7][8]

Q3: My this compound signal is suppressed. What are the primary strategies to overcome this?

A: There are three main strategies to combat matrix effects. The most effective approach often involves a combination of these techniques:

  • Improve Sample Preparation: The most effective way to circumvent ion suppression is to enhance the sample cleanup process to remove interfering matrix components before analysis.[4][9]

  • Optimize Chromatographic Conditions: Modifying the LC method can help separate the this compound peak from the co-eluting matrix components that cause interference.[1][8]

  • Employ Corrective Calibration Methods: When interferences cannot be removed, specific calibration strategies can be used to compensate for the matrix effect.[4][8]

Q4: What sample preparation techniques are most effective for reducing matrix effects in this compound analysis?

A: The choice of technique depends on the sample matrix.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like water and soil. For aqueous samples, Oasis HLB cartridges are commonly used to retain this compound while washing away interfering polar compounds.[9][10][11]

  • Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition this compound away from matrix components based on solubility.[9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a very popular and effective method for analyzing pesticide residues, including this compound, in a wide variety of food matrices like fruits, vegetables, and spices.[12][13][14]

Q5: Can I just dilute my sample extract to reduce matrix effects? How much dilution is needed?

A: Yes, sample dilution is a simple and often effective strategy.[6][15] By diluting the final extract, you reduce the concentration of interfering matrix components introduced into the MS source. A 5-fold to 10-fold dilution can significantly reduce or eliminate moderate matrix effects.[7][13] However, this approach is only viable if your LC-MS/MS system has sufficient sensitivity to detect this compound at the required low concentrations after dilution.[8][14]

Q6: What is matrix-matched calibration and when should I use it?

A: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract (a sample of the same type, e.g., river water or avocado, that is known to be free of this compound). This approach forces the standards to experience the same matrix effects as the samples, thereby compensating for signal suppression or enhancement.[2][13] It is a practical solution when you cannot find an effective cleanup method, but it can be difficult to obtain a truly analyte-free blank matrix.[7][8]

Q7: When is a stable isotope-labeled internal standard (SIL-IS) the best solution?

A: Using a SIL-IS, such as this compound-d6, is considered the gold standard for overcoming matrix effects.[8][16] The SIL-IS is added to the sample at the very beginning of the preparation process. Because it is chemically almost identical to this compound, it co-elutes and experiences the exact same ionization suppression or enhancement. By calculating the ratio of the native analyte signal to the labeled internal standard signal, the matrix effects are accurately corrected for. This is the most robust method, especially for complex or variable matrices where matrix-matched calibration may not be reliable.[11][15][16]

Q8: My chromatography shows poor peak shape, such as splitting or tailing. Could this be related to matrix effects?

A: Yes, poor peak shape can be a symptom of matrix-related issues.[17] High concentrations of matrix components can contaminate the analytical column, leading to a partially plugged frit or degradation of the stationary phase.[18] This can cause peak splitting or tailing.[17][18] If you observe deteriorating peak shape along with signal suppression, it is a strong indicator that your sample cleanup protocol needs to be improved to better protect the column.[18]

Troubleshooting Guide

Use this section to diagnose and resolve common issues encountered during this compound analysis.

Symptom 1: Low Analyte Response & Poor Reproducibility

If you are experiencing low signal intensity for this compound and inconsistent results between injections, follow this workflow to identify and solve the problem.

G cluster_0 Diagnosis cluster_1 Resolution cluster_2 Other Issues start Low and/or Irreproducible This compound Signal quantify Quantify Matrix Effect (ME) (See Protocol 1) start->quantify check_me Is |ME%| > 20% ? quantify->check_me strategy Implement Mitigation Strategy check_me->strategy Yes check_system Check Instrument Performance: - Standard Stability - Source Cleanliness - LC System check_me->check_system No dilute Dilute Sample Extract (Simple & Quick) strategy->dilute cleanup Improve Sample Cleanup (SPE, LLE, QuEChERS) strategy->cleanup matrix_match Use Matrix-Matched Calibration strategy->matrix_match sil_is Use Stable Isotope-Labeled IS (this compound-d6 - Most Robust) strategy->sil_is

Caption: Troubleshooting workflow for low and irreproducible signals.

Symptom 2: Inaccurate Quantitative Results

When your quality control samples fail or recovery is outside acceptable limits, use this decision tree to select the appropriate corrective action.

G q1 Inaccurate Quantification (QC Failure) q2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? q1->q2 a2_yes Use SIL-IS (this compound-d6) This is the most reliable method to correct for matrix effects. q2->a2_yes Yes q3 Is the sample matrix consistent and is a blank matrix available? q2->q3 No a3_yes Use Matrix-Matched Calibration. q3->a3_yes Yes q4 Is instrument sensitivity high? q3->q4 No a4_yes Dilute Sample Extract (e.g., 10-fold dilution). q4->a4_yes Yes a4_no Improve Sample Cleanup (SPE or QuEChERS) to remove interferences. q4->a4_no No

Caption: Decision tree for selecting a strategy to correct quantification.

Data Summary

The following table summarizes the primary strategies for mitigating matrix effects, allowing for easy comparison.

StrategyPrincipleAdvantagesDisadvantagesBest For
Sample Dilution Reduces the concentration of all matrix components.[14][15]Simple, fast, inexpensive.Reduces analyte signal; requires high instrument sensitivity.[8]Matrices with moderate effects where sensitivity is not a limiting factor.
Improved Cleanup (SPE, LLE, QuEChERS) Physically removes interfering compounds from the extract.[4][9]Directly addresses the root cause; can improve column lifetime.Can be time-consuming, requires method development, may have analyte loss.Complex matrices (food, soil, tissue) where interferences are high.
Matrix-Matched Calibration Compensates for signal alteration by preparing standards in a blank matrix.[13]Effective for consistent matrices; does not require SIL-IS.Requires a verified blank matrix which can be difficult to obtain.[7][8]Routine analysis of a single, consistent matrix type.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled analog (e.g., this compound-d6) co-elutes and corrects for signal variability.[16]Most accurate and robust method; corrects for variability in every sample.Labeled standards can be expensive and are not available for all analytes.[8]Complex and variable matrices; when the highest accuracy is required.

Experimental Protocols

Protocol 1: How to Quantify Matrix Effect (ME) using Post-Extraction Spike

This protocol provides a step-by-step guide to calculate the percentage of matrix effect.

  • Prepare Solution A (Standard in Solvent): Prepare a standard of this compound in a solvent identical to your final extract mobile phase (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 10 ng/mL).

  • Prepare Solution B (Standard in Matrix):

    • Select a representative sample matrix that is known to be free of this compound.

    • Process this "blank" matrix through your entire sample preparation procedure (extraction and cleanup).

    • Spike the final blank extract with the this compound standard to achieve the exact same final concentration as Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system multiple times (n≥3) and record the peak areas for this compound.

  • Calculation: Calculate the Matrix Effect percentage using the following formula:

    • ME (%) = [ (Peak Area in Matrix (B) / Peak Area in Solvent (A)) - 1 ] * 100

  • Interpretation:

    • ME = 0%: No matrix effect.

    • ME < 0%: Signal suppression.

    • ME > 0%: Signal enhancement.

    • Generally, an ME value between -20% and +20% is considered acceptable, but this can vary by laboratory and application.

Protocol 2: Sample Cleanup of Water Samples using Solid-Phase Extraction (SPE)

This protocol is a general method for extracting this compound from water, based on common procedures.[10]

  • Cartridge: Oasis HLB (0.2 g) SPE cartridge.

  • Conditioning:

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Pass 5 mL of MS-grade water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Take a 50 mL aliquot of the water sample.

    • If using a SIL-IS (e.g., this compound-d6), spike it into the sample now.

    • Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing:

    • After loading, pass 10 mL of DI water through the cartridge to wash away salts and polar interferences.

    • Apply a vacuum for 5-10 minutes to dry the sorbent.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5-10 mL of methanol (or another suitable organic solvent like ethyl acetate) through the sorbent.

    • Collect the eluate in a clean tube.

  • Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40-45°C.[10]

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Metolachlor Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of metolachlor (B1676510) from clay soils.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Recovery Strong Adsorption to Clay Particles: Clay minerals, particularly montmorillonite (B579905) and bentonite, strongly adsorb this compound, making it difficult to extract.[1][2][3] Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently desorb this compound from the clay matrix. Insufficient Extraction Time or Energy: The extraction method may not be vigorous enough to overcome the strong analyte-matrix interactions.Optimize Solvent System: Use a polar solvent or a mixture of polar and non-polar solvents. Methanol (B129727), acetone (B3395972), and acetonitrile (B52724), often mixed with water, are commonly used.[4][5][6] A mixture of acetone and hexane (B92381) (1:1 v/v) has also been shown to be effective.[7] Employ Advanced Extraction Techniques: Consider methods like Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE) which use elevated temperature and pressure or sonic energy to improve desorption.[8][9][10][11][12] Adjust Soil pH: this compound sorption can be pH-dependent, with sorption decreasing as pH increases (becomes more alkaline).[1] Adjusting the pH of the extraction solvent may improve recovery.
Poor Reproducibility of Results Inhomogeneous Soil Samples: Clay soils can be heterogeneous, leading to variability in this compound concentration between subsamples. Inconsistent Extraction Conditions: Variations in temperature, extraction time, or solvent-to-soil ratio can lead to inconsistent results.[13] Matrix Effects in Analysis: Co-extracted soil components can interfere with chromatographic analysis, causing signal suppression or enhancement.Homogenize Samples: Thoroughly mix and sieve soil samples to ensure uniformity before taking subsamples for extraction. Standardize Protocol: Strictly adhere to a validated standard operating procedure (SOP) for all extractions. Implement a Cleanup Step: Use Solid-Phase Extraction (SPE) to remove interfering matrix components from the extract before analysis.[8][14] C18 cartridges are commonly used for this purpose.[14]
High Solvent Consumption and Long Extraction Times Use of Traditional Extraction Methods: Methods like Soxhlet or mechanical shaking are often time-consuming and require large volumes of solvent.[8][12]Switch to Modern Extraction Techniques: ASE, MAE, and UAE can significantly reduce extraction time and solvent consumption while providing comparable or better recoveries.[9][10][11][12][15]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from clay soils?

A1: A mixture of polar organic solvents with water is generally most effective. Methanol/water mixtures (e.g., 70% methanol) and acetonitrile are commonly used.[4][5] The addition of a small amount of ammonium (B1175870) hydroxide (B78521) to a methanol/water mixture has also been reported to improve extraction efficiency.[4] For some methods like ASE, a mixture of acetone and hexane (1:1 v/v) has proven effective.[7]

Q2: How does soil pH affect this compound extraction?

A2: this compound sorption in loamy soils is pH-dependent and tends to decrease as the pH increases (becomes more alkaline).[1] Therefore, adjusting the pH of the extraction solution to be slightly alkaline may enhance desorption and improve extraction efficiency.

Q3: Can temperature influence the extraction efficiency?

Q4: What are the advantages of using advanced extraction techniques like ASE, MAE, or UAE?

A4: These techniques offer several advantages over traditional methods:

  • Reduced Extraction Time: Extractions can often be completed in minutes rather than hours.[9][12]

Q5: Is a sample cleanup step necessary after extraction?

A5: For clay soils, a cleanup step is highly recommended. Clay soils have a high content of organic matter and other potential interferences that can be co-extracted with this compound. A Solid-Phase Extraction (SPE) cleanup using a C18 cartridge can effectively remove these interferences, leading to cleaner extracts and more accurate analytical results.[8][14]

Quantitative Data Summary

The following tables summarize quantitative data on this compound recovery using different extraction methods and conditions.

Table 1: Comparison of this compound Recovery by Different Extraction Methods from Clay Loam Soil

Extraction MethodSolventRecovery (%)Reference
Accelerated Solvent Extraction (ASE)Methanol/Water>90%[12]
Soxhlet ExtractionMethanol/Water~83%[12]
Solvent-Shake ExtractionMethanol/Water~64%[12]

Table 2: Recovery of S-Metolachlor using Ultrasound-Assisted Extraction (UAE)

Soil TypeSpiked Level (µg/g)Recovery (%)RSD (%)Reference
Silty Loam0.181 - 97< 9.7[14]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE)

  • Sample Preparation: Air-dry the clay soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

  • Cell Loading: Mix 10 g of the prepared soil with a dispersing agent like diatomaceous earth and load it into a stainless steel extraction cell.

  • Extraction Conditions:

    • Solvent: Acetone:Hexane (1:1, v/v)[7]

    • Temperature: 140°C[7]

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Static Cycles: 1

    • Flush Volume: 60%

  • Extract Collection: Collect the extract in a vial.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator.

  • Reconstitution: Re-dissolve the residue in a suitable solvent (e.g., hexane or acetonitrile) for analysis.

  • Cleanup (Recommended): Perform Solid-Phase Extraction (SPE) cleanup as described in Protocol 3.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method for multiclass herbicide extraction from soil.[10]

  • Sample Preparation: Weigh 5 g of sieved clay soil into a centrifuge tube.

  • Solvent Addition: Add 10 mL of ethyl acetate (B1210297) and 20 mL of distilled water.[14]

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes.[14]

  • Salting-out: Add approximately 5 g of sodium chloride and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[14]

  • Extract Collection: Transfer an aliquot of the upper organic layer for cleanup and analysis.

  • Cleanup (Recommended): Proceed with SPE cleanup as detailed in Protocol 3.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This is a general cleanup procedure to be used after initial extraction.[8][14]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the soil extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a specific volume of a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute interfering compounds.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., ethyl acetate or acetonitrile).

  • Final Preparation: The eluate can then be concentrated and reconstituted in a suitable solvent for instrumental analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis start Clay Soil Sample sieve Sieve (2mm) start->sieve homogenize Homogenize sieve->homogenize ase ASE homogenize->ase Method 1 uae UAE homogenize->uae Method 2 solvent_shake Solvent Shake homogenize->solvent_shake Method 3 spe SPE Cleanup (C18) ase->spe uae->spe solvent_shake->spe analysis LC-MS/MS or GC-MS Analysis spe->analysis

Caption: Experimental workflow for this compound extraction from clay soil.

troubleshooting_logic start Low this compound Recovery? check_solvent Is the solvent system optimal? (e.g., polar organic + water) start->check_solvent Yes check_method Is the extraction method energetic enough? (e.g., ASE, UAE) check_solvent->check_method Yes solution_solvent Solution: Use a more polar solvent mixture (e.g., Methanol/Water) check_solvent->solution_solvent No check_ph Has the pH been optimized? (higher pH may improve recovery) check_method->check_ph Yes solution_method Solution: Switch to a more energetic method (ASE, MAE, or UAE) check_method->solution_method No solution_ph Solution: Adjust the pH of the extraction solvent check_ph->solution_ph No end Recovery Improved check_ph->end Yes solution_solvent->end solution_method->end solution_ph->end

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Metolachlor in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the gas chromatography (GC) analysis of metolachlor (B1676510).

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shapes observed for this compound in GC analysis?

A1: The most common poor peak shapes encountered are peak tailing, where the latter half of the peak is broader, and peak fronting, where the front half of the peak is sloped.[1][2] Both issues can compromise the accuracy and precision of your results by affecting peak integration and resolution.[1][3]

Q2: What causes peak tailing for this compound?

A2: Peak tailing for this compound is often caused by active sites within the GC system.[3] These are points where the analyte can have secondary, undesirable interactions. Common locations for active sites include the injection port liner, the column itself (especially at the inlet), or contamination within the system.[1][3] Other causes can include improper column installation or sub-optimal method parameters.[3]

Q3: How can I differentiate between chemical and physical causes of peak tailing?

A3: A helpful diagnostic tip is to observe all the peaks in your chromatogram. If all peaks are tailing, the issue is likely physical, such as a poor column cut or incorrect column installation.[1][4] If only this compound or other polar analytes are tailing, the cause is more likely chemical, pointing towards active sites in the system.[2]

Q4: What are the primary causes of peak fronting for this compound?

A4: Peak fronting is most commonly a result of column overload.[1][5][6] This happens when the amount of this compound injected exceeds the capacity of the column. Other potential causes include an injection of a sample in a solvent that is too strong, or a mismatch between the injection solvent and the stationary phase.[7]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Inlet Maintenance

The injection port is a frequent source of problems. Start by performing routine maintenance.

  • Action: Replace the inlet liner and septum.[3] Over time, liners can become contaminated with non-volatile residues, creating active sites.

  • Protocol: Refer to the "Detailed Experimental Protocols" section for a step-by-step guide on replacing the inlet liner and septum.

Step 2: Column Installation and Conditioning

Improper column installation can lead to dead volume and turbulence in the flow path, causing peak tailing.

  • Action: Verify the column is installed correctly in both the injector and detector according to the manufacturer's instructions.[1] Ensure the column cuts are clean and square.[2]

  • Action: If the column has been in use for some time, consider trimming the front section (10-20 cm) to remove any accumulated non-volatile contaminants.[1]

  • Protocol: A detailed protocol for trimming a GC column is provided below.

Step 3: Evaluate and Optimize GC Method Parameters

Sub-optimal method parameters can contribute to peak tailing.

  • Action: Ensure the inlet temperature is appropriate for the vaporization of this compound and your sample matrix.

  • Action: Review your temperature program. A ramp that is too slow can sometimes contribute to broader peaks.

Guide 2: Resolving Peak Fronting

For instances of peak fronting, the following steps will help you troubleshoot the problem.

Step 1: Address Potential Column Overload

The most frequent cause of peak fronting is injecting too much sample.

  • Action: Reduce the injection volume.[5][8]

  • Action: Dilute your sample.[5][8]

  • Action: If using a split/splitless inlet, increase the split ratio to introduce less sample onto the column.[5][8]

Step 2: Column and Method Considerations

If reducing the sample amount does not resolve the issue, consider the column and analytical method.

  • Action: Use a column with a thicker stationary phase film or a wider internal diameter, as these have a higher sample capacity.[5]

  • Action: Ensure your injection solvent is compatible with the stationary phase. A solvent mismatch can lead to poor peak shape.[7]

Data Presentation

Table 1: Recommended GC Columns and Conditions for this compound Analysis

ParameterRecommendation 1Recommendation 2
Column HP-5MS (5% Phenyl Methyl Siloxane)[9][10]OV-101[11]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10]Not Specified
Injector Temp. 250 °C[9]Not Specified
Oven Program 50°C (1 min), then 30°C/min to 200°C, then 10°C/min to 280°C (1 min), then hold for 3 min[9]Not Specified
Carrier Gas Helium[9]Not Specified
Flow Rate 0.8 mL/min[9]Not Specified
Injection Mode Splitless[9]Not Specified

Table 2: Summary of Troubleshooting Steps for Poor Peak Shape

IssueProbable CauseRecommended Solution(s)
Peak Tailing Active Sites in inlet or column[3]Replace inlet liner and septum.[3] Trim the front of the column.[1] Use a deactivated liner.[1]
Poor Column Installation [1]Re-install the column, ensuring clean, square cuts and correct positioning.[1][2]
Column Contamination [12]Trim 10-20 cm from the front of the column.[1] Bake out the column at a high temperature.
Peak Fronting Column Overload [1][5][6]Decrease injection volume.[5][8] Dilute the sample.[5][8] Increase the split ratio.[5][8]
Incompatible Solvent [7]Change the sample solvent to one that is more compatible with the stationary phase.
Column Capacity Exceeded Use a column with a thicker film or larger internal diameter.[5]

Detailed Experimental Protocols

Protocol 1: Inlet Liner and Septum Replacement
  • Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., below 50°C) and wait for it to cool down.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the injection port.

  • Replace the Septum: Carefully remove the old septum and replace it with a new one. Be cautious not to overtighten the nut upon reassembly.

  • Remove the Liner: Using clean forceps, carefully remove the inlet liner.

  • Install New Liner: Insert a new, deactivated liner. If an O-ring is used, ensure it is properly seated.

  • Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming
  • Cool Down and Turn Off Gases: Cool the oven and inlet to room temperature and turn off the carrier gas.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a specialized column cutting tool, score the column about 10-20 cm from the inlet end.

  • Break the Column: Gently flex the column at the score to create a clean, square break.

  • Inspect the Cut: Examine the cut end with a magnifying lens to ensure it is a clean, 90-degree cut with no jagged edges or shards.[1]

  • Re-install the Column: Re-install the column in the inlet according to the manufacturer's specified height.

  • Restore Flow and Check for Leaks: Turn on the carrier gas, check for leaks, and condition the column if necessary.

Mandatory Visualizations

Troubleshooting_Peak_Tailing start Poor this compound Peak Shape: Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Likely a physical issue check_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue (active sites) check_all_peaks->chemical_issue No check_column_cut Inspect column cut (should be square) physical_issue->check_column_cut reinstall_column Check and correct column installation depth check_column_cut->reinstall_column end_good_peak Re-analyze sample: Peak shape should be improved reinstall_column->end_good_peak replace_liner Replace inlet liner and septum chemical_issue->replace_liner trim_column Trim 10-20 cm from the front of the column replace_liner->trim_column trim_column->end_good_peak

Caption: Troubleshooting workflow for addressing peak tailing.

Troubleshooting_Peak_Fronting start Poor this compound Peak Shape: Fronting Observed check_overload Is column overload suspected? start->check_overload overload_issue Address column overload check_overload->overload_issue Yes (Most Common) other_issues Consider other factors check_overload->other_issues No reduce_injection Reduce injection volume overload_issue->reduce_injection dilute_sample Dilute the sample reduce_injection->dilute_sample increase_split Increase split ratio dilute_sample->increase_split end_good_peak Re-analyze sample: Peak shape should be improved increase_split->end_good_peak check_solvent Check solvent compatibility with stationary phase other_issues->check_solvent change_column Use a column with higher capacity (thicker film/wider ID) check_solvent->change_column change_column->end_good_peak

Caption: Troubleshooting workflow for addressing peak fronting.

References

minimizing metolachlor isomerization during thermal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize metolachlor (B1676510) isomerization during thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a concern during thermal analysis?

A1: this compound is a chiral herbicide with four stereoisomers due to two chiral elements: an asymmetrically substituted carbon and a chiral axis, which leads to atropisomerism.[1][2] These isomers can have different herbicidal activities.[3] Thermal analysis, particularly Gas Chromatography (GC), can induce thermal interconversion between the atropisomers, altering the isomeric ratio in the sample.[1] This is a significant concern as it can lead to inaccurate quantification of the specific isomers, potentially misrepresenting the herbicidal efficacy and environmental impact of the formulation under analysis.

Q2: At what temperatures does this compound isomerization become significant?

A2: Studies have shown that this compound stereoisomers can interconvert rapidly at temperatures as high as 200°C.[1] While this compound is stable in various solvents at temperatures up to 30°C, the high temperatures used in conventional GC inlets (often ≥250°C) can promote isomerization.[1] Degradation of S-metolachlor has been observed to increase at temperatures above 140°C, with significant degradation occurring at 160°C during extraction procedures.[3]

Q3: Which analytical technique is most prone to causing this compound isomerization?

A3: Gas Chromatography (GC) with conventional hot split/splitless injection is highly prone to causing thermal isomerization of this compound.[1][4][5] The hot injector port can act as a reactor where the thermally labile atropisomers equilibrate before they are separated on the analytical column. Specifically, split/splitless injection has been shown to result in significant isomerization and is not recommended for accurate isomer analysis of this compound.[1][4][5]

Q4: Are there alternative analytical techniques that can avoid this issue?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable alternative for the analysis of this compound stereoisomers without the risk of thermally induced isomerization.[1] Since HPLC separations are typically performed at or near ambient temperature, the integrity of the isomeric composition is maintained.

Troubleshooting Guides

Issue: Suspected this compound Isomerization During GC Analysis

Symptom: Inconsistent or inaccurate quantification of this compound stereoisomers, particularly when comparing results with a non-thermal technique like HPLC. You may observe a different ratio of atropisomers than expected.

Troubleshooting Workflow:

Troubleshooting_Isomerization start Suspected Isomerization in GC Analysis check_inlet Review GC Inlet Parameters start->check_inlet inlet_temp Is Inlet Temperature > 200°C? check_inlet->inlet_temp lower_temp Action: Lower Inlet Temperature (e.g., in 20°C increments) inlet_temp->lower_temp Yes check_injection Evaluate Injection Technique inlet_temp->check_injection No lower_temp->check_injection is_splitless Using Split/Splitless Injection? check_injection->is_splitless use_coc Action: Switch to Cool On-Column (COC) or PTV Injection is_splitless->use_coc Yes validate Validate with Standards and Re-analyze Sample is_splitless->validate No use_coc->validate resolved Problem Resolved? validate->resolved consider_hplc Consider Alternative: HPLC Analysis resolved->consider_hplc No end End resolved->end Yes consider_hplc->end

Caption: Troubleshooting workflow for this compound isomerization in GC.

Detailed Steps:

  • Optimize Inlet Temperature: High inlet temperatures are a primary cause of thermal isomerization.

    • Action: Lower the injector temperature. Start with a temperature around 150-180°C and evaluate the peak shape and response. Increase in small increments only if necessary for proper volatilization.

  • Change Injection Technique: The injection method has the most significant impact on the thermal stress applied to the analyte.

    • Action: Switch from hot split/splitless injection to a "cold" injection technique.

      • Cool On-Column (COC) Injection: This is the preferred method for thermally labile compounds as it deposits the sample directly onto the column without passing through a heated inlet, thereby minimizing the risk of isomerization.[6][7][8]

      • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet offers more control over the injection process. You can inject at a low initial temperature and then rapidly heat the inlet to transfer the analytes to the column. This reduces the time the analyte spends in a high-temperature zone.

  • Use an Inert Liner: Active sites in the GC inlet liner can catalyze degradation and isomerization.

    • Action: Ensure you are using a deactivated, inert inlet liner. Consider replacing the liner if you observe peak tailing or a loss of signal for sensitive compounds.

  • Consider an Alternative Method: If GC method optimization does not resolve the issue, an alternative analytical technique may be necessary.

    • Action: Develop and validate an HPLC method for the analysis of this compound stereoisomers. This will provide a reliable orthogonal method to confirm the isomeric ratio without the influence of high temperatures.

Data Presentation

Table 1: Effect of GC Injection Technique on this compound Isomerization

Injection TechniqueTypical Inlet TemperatureRisk of IsomerizationRecommendation
Hot Split/Splitless250 - 300°CHighNot recommended for accurate isomer analysis[1][5]
Programmed Temperature Vaporization (PTV)Start low (e.g., 40-60°C), then rampModerate to LowA viable alternative to reduce thermal stress
Cool On-Column (COC)Tracks oven temperatureVery LowHighly Recommended for thermally labile compounds[6][7]

Table 2: Recommended GC and HPLC Parameters for this compound Analysis

ParameterGC-MS (Minimized Isomerization)HPLC-UV
Injection Cool On-Column (COC)Autosampler
Column Chiral capillary column (e.g., Rt-βDEXsm)Chiral column (e.g., CHIRALCEL® AY-H)
Mobile Phase -n-Hexane/Ethanol (e.g., 96/4, v/v)
Flow Rate Carrier Gas (Helium): ~1 mL/min0.6 mL/min
Oven/Column Temp. Programmed (e.g., 60°C to 200°C at 2°C/min)25°C
Detector Mass Spectrometer (MS)UV-Vis (e.g., 220 nm)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Stereoisomers using Cool On-Column (COC) Injection

This protocol is designed to minimize thermal isomerization of this compound during GC analysis.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., ethyl acetate) to a known concentration (e.g., 10-100 µg/mL).
  • Filter the sample through a 0.45 µm syringe filter if particulates are present.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Inlet: Cool On-Column (COC).
  • Column: Chiral capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: 10°C/min to 220°C.
  • Hold: 5 minutes.
  • Injection Volume: 1 µL.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI).
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

3. Analysis Procedure:

  • Calibrate the instrument using certified reference standards for each this compound stereoisomer.
  • Inject the prepared sample.
  • Integrate the peaks corresponding to each stereoisomer and quantify using the calibration curve.

Protocol 2: HPLC-UV Analysis of this compound Stereoisomers

This protocol provides an alternative method that avoids high temperatures.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, using the mobile phase as the solvent if possible.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Detector: UV-Vis Detector.
  • Column: Chiral stationary phase column, e.g., CHIRALCEL® AY-H (250 x 4.6 mm, 5 µm).
  • Mobile Phase: n-Hexane/Ethanol (96/4, v/v).
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 220 nm.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Perform a calibration using certified reference standards for each stereoisomer.
  • Inject the sample.
  • Identify and quantify the stereoisomers based on their retention times and the calibration data.

Experimental Workflow Diagram:

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter method_choice Choose Method filter->method_choice gc_ms GC-MS (COC Injection) Protocol 1 method_choice->gc_ms Thermal Analysis hplc_uv HPLC-UV Protocol 2 method_choice->hplc_uv Non-Thermal Alternative integrate Peak Integration gc_ms->integrate hplc_uv->integrate quantify Quantification vs. Standards integrate->quantify report Report Isomer Ratio quantify->report

Caption: General workflow for this compound isomer analysis.

References

Technical Support Center: Optimization of SPE Methods for Metolachlor and its Degradates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Solid-Phase Extraction (SPE) methods for metolachlor (B1676510) and its degradates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the SPE workflow for this compound and its degradates, such as this compound ESA and this compound OXA.

ProblemPossible CauseSuggested Solution
Low Analyte Recovery Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent completely.[1][2]Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent in the mixture. For example, if using 60% methanol (B129727), try an 80% or 90% methanol solution.[2][3] Consider adding a small amount of modifier, like formic acid or ammonium (B1175870) hydroxide, to the elution solvent to improve desorption.[2][4]
Analyte Breakthrough during Sample Loading: The flow rate during sample application may be too high, not allowing for sufficient interaction between the analytes and the sorbent.[5]Decrease the sample loading flow rate to approximately 1-2 mL/min.[2][6] Ensure the sample is loaded slowly to allow for proper equilibration.[7]
Improper Sorbent Conditioning: The sorbent bed may not be properly wetted, leading to inconsistent interactions with the sample.[7]Ensure the sorbent is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix (e.g., reagent water).[7][8] Do not let the sorbent dry out between the conditioning/equilibration and sample loading steps.[2]
Sorbent-Analyte Mismatch: The chosen SPE sorbent may not have the appropriate retention mechanism for this compound and its degradates.[2]For this compound and its more polar degradates, a polymeric reversed-phase sorbent like Oasis HLB is often recommended over traditional C18.[9][10][11]
Sample Matrix Effects: The pH of the sample may not be optimal for analyte retention.[3][6]Adjust the sample pH to ensure the analytes are in a neutral form for reversed-phase SPE, which enhances retention.[7] For this compound and its degradates, acidifying the sample (e.g., with formic acid) is a common practice.[4]
Poor Reproducibility Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution can lead to variable recoveries.[12]Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples.[12]
Cartridge Bed Drying: If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent results.[2]After conditioning and equilibration, do not allow the cartridge to dry before introducing the sample.[7]
Variable Sample Pre-treatment: Inconsistencies in sample preparation steps prior to SPE can introduce variability.Ensure all samples are subjected to the same pre-treatment protocol, including filtration or centrifugation to remove particulates that could clog the SPE cartridge.[13]
Impure Sample Extract Ineffective Wash Step: The wash solvent may be too weak to remove matrix interferences effectively.[6]The wash solvent should be as strong as possible to remove interferences without eluting the target analytes.[14] You can optimize the wash step by testing solvents with increasing elution strength. For instance, if your analytes are retained, you could wash with a higher percentage of organic solvent than in the loading solution but less than in the elution solution.[12]
Co-elution of Interferences: The elution solvent may be too strong, causing both the analytes and interfering compounds to be released from the sorbent.[8]Titrate the elution solvent to find the weakest solvent that effectively elutes the analytes while leaving the interferences behind on the sorbent.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common SPE sorbent for this compound and its degradates?

A1: While C18 silica-based sorbents have been used, polymeric sorbents such as Oasis HLB are frequently recommended for the analysis of this compound and its polar degradates like this compound ESA and this compound OXA from water samples.[9][10][11] These polymeric sorbents provide better retention for a wider range of compound polarities.

Q2: What are typical recovery rates for this compound and its degradates using SPE?

A2: With an optimized method, average recoveries for this compound and its degradates are generally expected to be in the range of 70% to 120%.[13][15] For example, one study reported recoveries for S-metolachlor between 94.5% and 102.9% in fortified cotton and soil samples.[9] Another study on water samples showed good accuracy with recoveries between 86-114%.[16][17]

Q3: How can I prevent the SPE cartridge from clogging?

A3: To prevent clogging, especially with complex matrices like soil or surface water, it is crucial to pre-treat the sample. This can involve centrifugation or filtration (e.g., using a glass fiber filter) to remove suspended solids before loading the sample onto the SPE cartridge.[13][18]

Q4: Is it necessary to dry the SPE cartridge after the wash step?

A4: Yes, a drying step is often important, particularly when using a water-immiscible elution solvent.[6] Removing residual water from the sorbent bed after the aqueous wash step can improve the efficiency of the subsequent elution with an organic solvent. This can be achieved by applying a vacuum for a few minutes.[11]

Q5: What is a "dilute-and-shoot" method, and when should it be used instead of SPE?

A5: "Dilute-and-shoot" is a simpler sample preparation technique where the sample is filtered, diluted with the mobile phase, and directly injected into the analytical instrument (e.g., LC-MS/MS).[19] This method is much faster than SPE but is less sensitive. It is a viable alternative when analyzing samples with high concentrations of this compound and its degradates. For samples with lower concentrations, SPE is necessary for pre-concentration to achieve the required detection limits.[16][17][19]

Experimental Protocols

Example SPE Protocol for this compound and its Degradates in Water

This protocol is a generalized example based on common practices. Optimization will be required for specific sample matrices and analytical instrumentation.

1. Materials:

  • SPE Cartridge: Oasis HLB, 200 mg, 6 cc[10][11]

  • Reagents: Methanol (HPLC grade), Formic Acid, Deionized Water

  • Apparatus: SPE vacuum manifold, collection vials, nitrogen evaporator

2. Procedure:

  • Conditioning: Pass 10 mL of methanol through the SPE cartridge by gravity.[10]

  • Equilibration: Pass 20 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[10]

  • Sample Loading:

    • Take a 50 mL water sample and acidify it with formic acid (e.g., to 0.1%).[4]

    • Load the sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with a specific volume of a weak solvent to remove interferences. A common approach is to use a solution with a slightly higher organic content than the sample but not strong enough to elute the analytes (e.g., 5-10% methanol in water).

    • After the wash, apply vacuum for approximately 5 minutes to dry the sorbent bed.[11]

  • Elution:

    • Elute the analytes with 10 mL of methanol into a collection tube.[11]

  • Concentration:

    • Evaporate the eluate to near dryness (e.g., ~0.4 mL) under a gentle stream of nitrogen at approximately 45°C.[10][20]

    • Reconstitute the residue in a final volume of 1.0 mL with a solution compatible with your analytical method (e.g., 50:50 methanol:water).[10][20]

Quantitative Data Summary

Table 1: SPE Method Parameters for this compound and Degradates

ParameterSorbentSample MatrixElution SolventAverage Recovery (%)Reference
This compound & DegradatesC18Grass80% Acetonitrile/WaterNot Specified[4]
S-Metolachlor & this compound-OANot SpecifiedRunoff WaterNot Specified86 - 114[16][17]
S-Metolachlor & DegradatesOasis HLBWell WaterMethanolNot Specified[10][11]
Alachlor, this compound & DegradatesC18SoilMethanol> 71[21]

Table 2: Limits of Quantification (LOQ) for this compound and Degradates

Analyte(s)MethodLOQSample MatrixReference
This compound & DegradatesSPE-LC/MS/MS10 ppbSoil and Thatch[4]
S-Metolachlor & this compound-OASPE-LC-MS/MS0.02 µg/LRunoff Water[16][17][19]
S-Metolachlor & this compound-OADilute-and-Shoot2 µg/LRunoff Water[16][17][19]
Alachlor, this compound & DegradatesSPE-GC-MS/HPLC-UV10-50 µg/kgSoil[21]

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Conditioning (e.g., 10 mL Methanol) Equilibrate 2. Equilibration (e.g., 20 mL Water) Condition->Equilibrate Activate Sorbent Load 3. Sample Loading (e.g., 50 mL acidified sample) Equilibrate->Load Prepare for Sample Wash 4. Washing (e.g., 5% Methanol/Water) Load->Wash Retain Analytes Dry 5. Drying (e.g., 5 min vacuum) Wash->Dry Remove Interferences Elute 6. Elution (e.g., 10 mL Methanol) Dry->Elute Prepare for Elution Concentrate 7. Concentration (N2 evaporation) Elute->Concentrate Collect Analytes Reconstitute 8. Reconstitution (e.g., 1 mL 50:50 MeOH:H2O) Concentrate->Reconstitute Prepare for Injection Analysis Analysis (LC-MS/MS) Reconstitute->Analysis

Caption: A typical experimental workflow for the Solid-Phase Extraction of this compound.

Troubleshooting_Tree Start Problem: Low Analyte Recovery Check_Elution Is analyte in the post-elution cartridge? Start->Check_Elution Check_Flowthrough Is analyte in the sample flow-through? Check_Elution->Check_Flowthrough No Sol_Elution Solution: - Increase elution solvent strength - Increase elution volume Check_Elution->Sol_Elution Yes Check_Wash Is analyte in the wash fraction? Check_Flowthrough->Check_Wash No Sol_Loading Solution: - Decrease loading flow rate - Check sorbent conditioning - Adjust sample pH Check_Flowthrough->Sol_Loading Yes Sol_Wash Solution: - Decrease wash solvent strength Check_Wash->Sol_Wash Yes Other Other Issues: - Analyte instability - Incorrect sorbent type Check_Wash->Other No

Caption: A decision tree for troubleshooting low analyte recovery in SPE.

References

addressing low recovery of metolachlor metabolites in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical methods of metolachlor (B1676510) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during experimental analysis, with a focus on resolving issues related to low analyte recovery.

Troubleshooting Guide: Addressing Low Recovery

This guide provides solutions to common problems encountered during the analysis of this compound and its metabolites, this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA).

Question 1: I am experiencing low recovery of this compound metabolites (ESA and OA) from water samples. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery of the polar metabolites, this compound ESA and OA, from water samples is a common issue often related to the Solid Phase Extraction (SPE) process.

Potential Causes & Solutions:

  • Inappropriate SPE Sorbent: The polar nature of ESA and OA metabolites requires a suitable sorbent for retention.

    • Recommendation: Use a reversed-phase polymer-based sorbent like Oasis HLB (hydrophilic-lipophilic balanced) or a C18 cartridge. C18 SPE columns have been shown to be effective for purifying water samples.[1][2] An Oasis HLB cartridge is also a suitable option.[3]

  • Incorrect Sample pH: The pH of the water sample can affect the charge of the acidic metabolites, influencing their retention on the SPE sorbent.

    • Recommendation: While many methods do not require pH adjustment, if you suspect this is an issue, acidification of the sample can be tested. However, successful methods have been validated without pH adjustment.[3]

  • Suboptimal Elution Solvent: The solvent used to elute the analytes from the SPE cartridge is critical for achieving high recovery.

    • Recommendation: A mixture of methanol (B129727) and water is commonly used for elution. An 80/20 methanol/water (v/v) solution has been used successfully.[1][2] For Oasis HLB cartridges, elution with methanol has proven effective.[3]

  • SPE Cartridge Drying: Allowing the SPE cartridge to dry out after conditioning and before sample loading can lead to poor recovery.

    • Recommendation: Ensure the sorbent bed remains wet throughout the loading process. Maintain a liquid level above the sorbent until the entire sample has passed through.[3]

  • Flow Rate: The rate at which the sample is loaded onto and eluted from the SPE cartridge can impact recovery.

    • Recommendation: Maintain a consistent and appropriate flow rate during sample loading, typically 5-10 mL per minute.[3]

A validated method for water analysis reported average recoveries of 95% to 105% for fortification levels of 0.10-100 ppb using a C-18 SPE column.[1] Another method using Oasis HLB SPE cartridges also documents good recoveries.[3]

Question 2: My recovery of this compound and its metabolites from soil samples is inconsistent and often low. What factors should I investigate?

Answer:

Low and variable recovery from soil is often linked to the initial extraction step and matrix effects.

Potential Causes & Solutions:

  • Inefficient Extraction Solvent: The choice of extraction solvent is crucial for effectively removing the analytes from the complex soil matrix.

    • Recommendation: A mixture of methanol and water with a small amount of ammonium (B1175870) hydroxide (B78521) is effective for extracting this compound and its degradates from soil. A 70% (v/v) methanol/water solution with 1% (v/v) ammonium hydroxide is a recommended starting point.[4] For a broader range of chloroacetanilides and their metabolites, a 50:50 methanol/water solution has been used with microwave-assisted extraction.[5]

  • Insufficient Extraction Energy: Simply shaking or vortexing may not be enough to desorb the analytes from soil particles, especially in aged samples.

    • Recommendation: Employ higher energy extraction techniques. Microwave-Assisted Extraction (MAE) can significantly improve recovery. MAE for 20 minutes at 100°C has been shown to yield recoveries greater than 71%.[5] Mechanical agitation is another effective technique.[4]

  • Matrix Effects: Co-extracted endogenous and exogenous components from the soil can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[6][7]

    • Recommendation:

      • Cleanup: Incorporate a robust cleanup step after the initial extraction. This can involve passing the extract through a C18 SPE column.[5]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for matrix effects.[6]

      • Stable Isotope-Labeled Internal Standards: If available, using a stable isotope-labeled internal standard for each analyte is the most effective way to correct for matrix effects and recovery losses.[7]

Question 3: I'm observing signal suppression in my LC-MS/MS analysis for this compound metabolites. How can I mitigate this?

Answer:

Signal suppression, a common form of matrix effect, can lead to erroneously low quantitative results.[6]

Potential Causes & Solutions:

  • Co-elution of Matrix Components: Interfering compounds from the sample matrix eluting at the same time as your analytes can suppress their ionization.[6]

    • Recommendation:

      • Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate the analytes from interfering matrix components.

      • Improve Sample Cleanup: Enhance your sample cleanup procedure to remove more of the interfering compounds before LC-MS/MS analysis. This could involve using different SPE phases or adding a liquid-liquid extraction step.

  • Ion Source Contamination: A dirty ion source can exacerbate matrix effects.

    • Recommendation: Regularly clean the ion source of your mass spectrometer according to the manufacturer's instructions.

  • Ionization Mode: The choice of ionization mode can influence the extent of matrix effects.

    • Recommendation: this compound is typically analyzed in positive ion mode, while its more polar ESA and OA metabolites are analyzed in negative ion mode.[1][8] Ensure you are using the optimal polarity for each compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical recovery rates I should expect for this compound and its metabolites?

A1: Expected recovery rates can vary depending on the matrix, analytical method, and fortification level. However, well-validated methods report recoveries generally in the range of 70% to 120%.[9][10] For water analysis, recoveries between 95% and 105% have been achieved.[1] For soil, recoveries in the range of 81% to 97% for the parent compound have been reported.[10]

Q2: What are the key chemical properties of this compound ESA and OA that I should consider during method development?

A2: this compound ESA and OA are significantly more polar and acidic than the parent this compound. This is due to the presence of the sulfonic acid and carboxylic acid functional groups, respectively. Their higher polarity means they are more water-soluble and will behave differently during extraction and chromatography. They are typically analyzed by LC-MS/MS in negative ion mode due to their acidic nature.[1][8]

Q3: Can I analyze the parent this compound and its metabolites in a single analytical run?

A3: Yes, multi-residue methods have been developed to analyze both the parent chloroacetanilide herbicides and their ESA and OA degradates in a single run.[1] This is typically achieved using LC-MS/MS with polarity switching, where the parent compounds are monitored in positive ion mode and the acidic metabolites are monitored in negative ion mode.[1][8]

Q4: How does soil organic matter content affect the recovery of this compound?

A4: Soil organic matter content can significantly influence the degradation rate and extraction efficiency of this compound. Higher organic matter content can lead to stronger adsorption of the herbicide, potentially making extraction more challenging.[11]

Quantitative Data Summary

The following tables summarize recovery data from various analytical methods for this compound and its metabolites.

Table 1: Recovery of this compound and Metabolites in Water

AnalyteFortification LevelRecovery (%)Analytical MethodReference
This compound, ESA, OA0.10 - 100 ppb95 - 105%SPE (C18) & LC/ESI-MS/MS[1]
This compound OA, ESA1 µg/L96 - 101%SPE (HLB Disks) & LC-MS/MS[12]

Table 2: Recovery of this compound and Metabolites in Soil

AnalyteFortification LevelRecovery (%)Analytical MethodReference
Alachlor, this compound & Metabolites50 - 500 µg/kg> 71%MAE & SPE-GC-MS/HPLC-UV
S-Metolachlor0.1 - 1 µg/g81 - 97%SPE & GC-ECD
STM and metabolitesNot Specified70 - 96%Methanol Extraction & HPLC[9]

Experimental Protocols

Protocol 1: Analysis of this compound and its ESA/OA Metabolites in Water

This protocol is based on a validated multi-residue method.[1][2]

  • Sample Preparation:

    • Measure a 50 mL aliquot of the water sample.

  • Solid Phase Extraction (SPE):

    • Condition a C-18 SPE column.

    • Pass the 50 mL water sample through the SPE column.

    • Elute the retained analytes with an 80/20 methanol/water (v/v) solution.

  • Concentration:

    • Reduce the eluate volume to less than 1.0 mL.

    • Reconstitute the sample in a 10/90 acetonitrile/water (v/v) solution to the desired final volume.

  • LC-MS/MS Analysis:

    • Analyze the final extract using LC-MS/MS.

    • Use electrospray ionization (ESI) with polarity switching:

      • Positive ion mode for the parent this compound.

      • Negative ion mode for the ESA and OA metabolites.

    • Monitor the appropriate precursor/product ion pairs for each analyte.

Protocol 2: Analysis of this compound and its Degradates in Soil

This protocol is adapted from a US EPA method.[4]

  • Extraction:

    • Weigh a 10-gram subsample of soil into a centrifuge tube.

    • Add an extraction solvent consisting of 70% (v/v) methanol/water with 1% (v/v) ammonium hydroxide.

    • Extract using mechanical agitation at room temperature.

    • Centrifuge and filter the extract. Repeat the extraction.

  • Solvent Removal:

    • Remove the methanol from the combined extracts using rotary evaporation.

  • Cleanup:

    • Acidify the remaining aqueous sample.

    • Pass the sample through an ENV+ SPE column.

    • Elute the analytes from the SPE column using basic methanol.

  • Final Preparation & Analysis:

    • Adjust the sample to the desired final volume and organic content.

    • Analyze using LC-MS/MS.

Visualizations

Metolachlor_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism cluster_Degradation Further Degradation This compound S-Metolachlor O_Demethylated O-demethylated S-metolachlor This compound->O_Demethylated P450s GSH_Conjugate GSH Conjugate This compound->GSH_Conjugate GSTs Glucose_Conjugate Glucose Conjugate O_Demethylated->Glucose_Conjugate UGTs CYS_GLY_Conjugate CYS-GLY Conjugate GSH_Conjugate->CYS_GLY_Conjugate CYS_Conjugate CYS Conjugate CYS_GLY_Conjugate->CYS_Conjugate ESA_Metabolite This compound ESA CYS_Conjugate->ESA_Metabolite OA_Metabolite This compound OA CYS_Conjugate->OA_Metabolite

Caption: Metabolic pathway of S-Metolachlor detoxification.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Cleanup cluster_Analysis Analysis Sample Soil or Water Sample Extraction Extraction (e.g., MAE, Sonication) Sample->Extraction Centrifuge Centrifugation/ Filtration Extraction->Centrifuge SPE Solid Phase Extraction (SPE) (e.g., C18, HLB) Centrifuge->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Processing LCMS->Data

Caption: General analytical workflow for this compound metabolites.

References

reducing signal suppression in electrospray ionization for metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electrospray ionization (ESI) liquid chromatography-mass spectrometry (LC-MS) analysis of metolachlor (B1676510). Our goal is to help you overcome common challenges, particularly signal suppression, to ensure accurate and reliable quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue: Low or no this compound signal intensity.

Possible Cause: Significant signal suppression from matrix components.

Solution:

  • Review your sample preparation method. For complex matrices like soil or wastewater, a simple "dilute-and-shoot" approach may not be sufficient. Consider implementing a more rigorous sample cleanup technique such as Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][2][3]

  • Optimize your chromatographic separation. Co-elution of matrix components with this compound is a primary cause of ion suppression. Adjusting the mobile phase gradient or using a different stationary phase can help separate this compound from interfering compounds.

  • Use a stable isotope-labeled internal standard. A deuterated internal standard for this compound (this compound-d6) can effectively compensate for signal loss due to matrix effects.[4]

  • Check ESI source parameters. Ensure that the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate are optimized for this compound. Inefficient ionization will lead to a poor signal.

Issue: Poor reproducibility of results.

Possible Cause: Inconsistent matrix effects between samples.

Solution:

  • Standardize your sample preparation procedure. Ensure that all samples are treated identically to minimize variability in the extraction and cleanup process.

  • Employ matrix-matched calibration. Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.

  • Utilize an internal standard. An internal standard is crucial for correcting variability in both the sample preparation and the ionization process. A stable isotope-labeled internal standard is the preferred choice.

Issue: Observing signal suppression in water samples.

Possible Cause: High salt content or dissolved organic matter in the water samples.

Solution:

  • Implement Solid-Phase Extraction (SPE). SPE is highly effective at removing salts and organic interferences from water samples. Oasis HLB and C18 cartridges are commonly used for this compound extraction.

  • Dilute the sample. If the concentration of this compound is sufficiently high, a simple dilution of the sample can reduce the concentration of interfering matrix components.[1][2] However, be mindful of the limit of quantification (LOQ).

Issue: Significant matrix effects in soil samples.

Possible Cause: Complex matrix with a high content of organic matter, humic substances, and other co-extractives.

Solution:

  • Use the QuEChERS method. The QuEChERS protocol is a robust and effective method for extracting and cleaning up pesticide residues, including this compound, from complex soil matrices.[3][5][6]

  • Optimize the dispersive SPE (d-SPE) cleanup step. The choice and amount of d-SPE sorbents (e.g., PSA, C18, GCB) can be tailored to the specific characteristics of your soil type to effectively remove interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of signal suppression for this compound in ESI-MS?

Signal suppression in the analysis of this compound is primarily caused by co-eluting matrix components that interfere with the ionization process in the ESI source. These interferences can originate from the sample matrix itself (e.g., salts, organic matter, phospholipids) or from the analytical process (e.g., mobile phase additives). The competition for charge and changes in the physical properties of the ESI droplets (e.g., surface tension, viscosity) due to these interfering compounds can reduce the ionization efficiency of this compound, leading to a suppressed signal.

Q2: What are the recommended sample preparation techniques to reduce matrix effects for this compound?

The choice of sample preparation technique depends on the sample matrix:

  • For water samples: Solid-Phase Extraction (SPE) is a highly effective method. Oasis HLB and C18 cartridges have been shown to provide good recoveries for this compound. For samples with high concentrations of this compound, a "dilute-and-shoot" approach can be a quick and viable option.[1][2]

  • For soil and other complex solid samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended. It involves an initial extraction with acetonitrile (B52724) followed by a dispersive SPE (d-SPE) cleanup step to remove a broad range of interferences.[3][5][6]

Q3: How can I optimize my LC method to minimize signal suppression?

Optimizing your liquid chromatography (LC) method is crucial for separating this compound from co-eluting matrix components. Key parameters to consider include:

  • Mobile Phase Composition: The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can influence the ionization efficiency of this compound.[7][8][9] Typically, a mobile phase consisting of water and acetonitrile or methanol (B129727) with a small amount of formic acid (e.g., 0.1%) is a good starting point for positive ion mode ESI.

  • Gradient Elution: A well-designed gradient elution program can effectively separate this compound from early and late-eluting matrix interferences.

  • Column Chemistry: The choice of the analytical column (e.g., C18) and its dimensions will impact the separation efficiency.

Q4: What are the optimal ESI source parameters for this compound analysis?

While optimal ESI source parameters can be instrument-dependent, here are some general guidelines for positive ion mode analysis of this compound:

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Nebulizer Gas Pressure: Adjust according to the solvent flow rate, often around 30-60 psig.[10]

  • Drying Gas Flow and Temperature: A flow rate of 5-12 L/min and a temperature of 300-350 °C are common starting points.[10]

It is highly recommended to perform a source optimization experiment by infusing a standard solution of this compound and systematically varying these parameters to find the optimal settings for your specific instrument and method.[11][12][13][14]

Q5: How can an internal standard help, and which one should I use?

An internal standard (IS) is essential for accurate quantification as it can compensate for variations in sample preparation, injection volume, and signal suppression. The ideal IS co-elutes with the analyte and experiences similar matrix effects. For this compound, a stable isotope-labeled (SIL) internal standard, such as This compound-d6 , is the best choice.[4] It has nearly identical chemical and physical properties to this compound, ensuring that it behaves similarly throughout the analytical process.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound in Water Samples

MethodMatrixRecovery (%)RSD (%)Limit of Quantification (LOQ)Reference
Solid-Phase Extraction (SPE)Runoff Water86 - 114≤ 200.02 µg/L[1]
Dilute-and-ShootRunoff Water86 - 114≤ 202 µg/L[1]

Table 2: Recovery of this compound using QuEChERS in Different Matrices

MatrixFortification LevelRecovery (%)RSD (%)Reference
SpinachNot Specified101.3 - 105.8< 20[3]
RiceNot Specified101.3 - 105.8< 20[3]
MandarinNot Specified101.3 - 105.8< 20[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through an Oasis HLB SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

    • The sample is now ready for LC-MS analysis.

Protocol 2: QuEChERS for this compound in Soil Samples

This is a representative QuEChERS protocol. The specific salt formulation and d-SPE sorbents may need to be optimized.

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL centrifuge tube containing the d-SPE sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS analysis.

Visualizations

Troubleshooting_Signal_Suppression start Low or No this compound Signal q1 Is your sample matrix complex (e.g., soil, wastewater)? start->q1 sol1 Implement robust sample prep (SPE for water, QuEChERS for soil). q1->sol1 Yes q2 Is chromatographic separation optimized? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Adjust mobile phase gradient or change column. q2->sol2 No q3 Are you using a stable isotope-labeled internal standard? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Incorporate this compound-d6 as an internal standard. q3->sol3 No q4 Are ESI source parameters optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Optimize capillary voltage, nebulizer pressure, and gas flows. q4->sol4 No end_node Signal Improved q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting flowchart for low this compound signal.

Sample_Prep_Workflow cluster_water Water Sample cluster_soil Soil Sample w_start Water Sample w_spe Solid-Phase Extraction (SPE) (e.g., Oasis HLB, C18) w_start->w_spe w_dilute Dilute-and-Shoot (for high concentrations) w_start->w_dilute w_end LC-MS Analysis w_spe->w_end w_dilute->w_end s_start Soil Sample s_quechers QuEChERS Extraction (Acetonitrile + Salts) s_start->s_quechers s_dspe Dispersive SPE Cleanup (PSA, C18) s_quechers->s_dspe s_end LC-MS Analysis s_dspe->s_end

Caption: Recommended sample preparation workflows for this compound.

References

interference identification in metolachlor mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the mass spectrometry analysis of metolachlor (B1676510).

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering step-by-step solutions to identify and mitigate interference.

Question: I am observing unexpected peaks in my chromatogram that are interfering with this compound quantification. How can I identify the source of this interference?

Answer:

Unexpected peaks co-eluting with this compound can originate from several sources, including structurally related herbicides, metabolites, or matrix components. Follow this workflow to identify the interfering compounds:

  • Analyze Isotopic Patterns: this compound is a chlorinated compound, which results in a characteristic isotopic pattern in the mass spectrum due to the presence of ³⁵Cl and ³⁷Cl isotopes.[1] Look for this pattern in your peak of interest. The absence of this pattern suggests the interference is not a chlorinated species.

  • Compare Retention Times: Analyze standards of other commonly used chloroacetanilide herbicides, such as acetochlor (B104951) and alachlor, under the same chromatographic conditions.[2][3] If the retention time of an interfering peak matches that of a standard, you have likely identified the interfering compound.

  • Examine Mass-to-Charge Ratios (m/z): Compare the m/z of the interfering peak with the known m/z values of this compound, its metabolites (ESA and OXA), and other chloroacetanilide herbicides. Refer to the data table below for common m/z values.

  • Perform Tandem Mass Spectrometry (MS/MS): If available, use MS/MS to fragment the precursor ion of the interfering peak. Compare the resulting product ion spectrum to the known fragmentation patterns of this compound and potential interferences.

Question: My signal intensity for this compound is low and inconsistent, especially in complex matrices like soil or plasma. What could be causing this and how can I improve it?

Answer:

Low and inconsistent signal intensity is often a result of matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of this compound.[4]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Prepare a matrix-matched calibration curve and compare its slope to a calibration curve prepared in a clean solvent. A significant difference in the slopes indicates the presence of matrix effects.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE to clean up your sample and remove interfering matrix components. A C18 or Oasis HLB sorbent is often effective for this compound and its metabolites.[5]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction and cleanup procedure that can be effective for pesticide residue analysis in various matrices.[6]

  • Optimize Chromatographic Separation: Adjust your LC gradient or GC temperature program to better separate this compound from co-eluting matrix components.

  • Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[7] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical interferences in this compound analysis?

A1: The most common chemical interferences are other chloroacetanilide herbicides, such as acetochlor and alachlor, and the primary metabolites of this compound, this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA).[2][8][9] These compounds have similar chemical structures and can co-elute with this compound, leading to isobaric interference.

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

A2: In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound is typically observed as the precursor ion. Common product ions result from the loss of specific fragments. Please refer to the Quantitative Data Summary table for specific m/z values.

Q3: Can I differentiate this compound from its structural isomers using mass spectrometry?

A3: Differentiating structural isomers by mass spectrometry alone can be challenging as they often produce similar fragmentation patterns. Chromatographic separation is crucial for distinguishing isomers. Chiral chromatography may be necessary to separate the enantiomers of this compound.[8]

Q4: How can I prevent contamination in my analysis?

A4: To prevent contamination, always use high-purity solvents and reagents.[10] Ensure that all glassware and equipment are thoroughly cleaned. A method blank should be run with each batch of samples to check for any background contamination.

Quantitative Data Summary

The following table summarizes the mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) and characteristic fragment ions of this compound and common interfering compounds. This data is essential for accurate identification in both single MS and tandem MS experiments.

CompoundPrecursor Ion (m/z) [M+H]⁺Major Fragment/Product Ions (m/z)
This compound 284.1252.1, 238.1, 162.1
This compound ESA 300.1222.1, 194.1
This compound OXA 298.1252.1, 224.1
Acetochlor 270.1224.1, 148.1
Alachlor 270.1238.1, 162.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

Protocol 1: Identification of Co-eluting Interferences using LC-MS/MS

This protocol outlines a general procedure for identifying unknown peaks that interfere with this compound analysis.

  • Sample and Standard Preparation:

    • Prepare a standard solution of this compound.

    • Prepare separate standard solutions of potential interferences (acetochlor, alachlor, this compound ESA, and this compound OXA).

    • Extract your sample using an appropriate method (e.g., SPE or QuEChERS).

  • LC-MS/MS Analysis:

    • Analyze the individual standards to determine their retention times and fragmentation patterns.

    • Analyze the extracted sample.

    • Compare the retention time and MS/MS spectrum of the interfering peak in the sample to those of the standards.

  • Data Analysis:

    • A match in both retention time and fragmentation pattern provides a high degree of confidence in the identification of the interfering compound.

Protocol 2: Assessment of Matrix Effects

This protocol describes how to determine the extent of matrix effects on your this compound analysis.

  • Prepare Calibration Standards:

    • Prepare a set of calibration standards for this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a second set of matrix-matched calibration standards by spiking known amounts of this compound into an extract of a blank matrix sample (a sample of the same type as your unknown that does not contain this compound).

  • LC-MS/MS Analysis:

    • Analyze both sets of calibration standards under the same conditions.

  • Data Analysis:

    • Construct calibration curves for both the solvent-based and matrix-matched standards.

    • Calculate the slopes of the two calibration curves.

    • The matrix effect (ME) can be calculated using the following formula: ME (%) = (Slope_matrix-matched / Slope_solvent - 1) * 100

    • A value close to 0% indicates minimal matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Visualizations

Interference_Identification_Workflow Interference Identification Workflow for this compound Analysis start Start: Unexpected Peak Observed check_isotopic_pattern Analyze Isotopic Pattern (Characteristic Cl pattern?) start->check_isotopic_pattern compare_rt Compare Retention Time with Standards check_isotopic_pattern->compare_rt Yes non_chlorinated Non-Chlorinated Interference check_isotopic_pattern->non_chlorinated No compare_mz Compare m/z with Known Interferences compare_rt->compare_mz No Match interference_identified Interference Identified compare_rt->interference_identified Match perform_msms Perform MS/MS Analysis compare_mz->perform_msms No Match compare_mz->interference_identified Match compare_fragments Compare Fragmentation Pattern with Standards perform_msms->compare_fragments compare_fragments->interference_identified Match unknown_interference Potentially Unknown Interference compare_fragments->unknown_interference No Match

Caption: Workflow for identifying interfering compounds in this compound analysis.

Matrix_Effect_Troubleshooting Troubleshooting Matrix Effects in this compound Analysis start Start: Poor Signal/ Inconsistent Results assess_me Assess Matrix Effects (Matrix-matched vs. Solvent Curve) start->assess_me improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) assess_me->improve_cleanup Significant ME further_investigation Further Investigation Needed assess_me->further_investigation No Significant ME optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is reassess_me Re-assess Matrix Effects use_is->reassess_me issue_resolved Issue Resolved reassess_me->issue_resolved ME Mitigated reassess_me->further_investigation ME Persists

Caption: Logical steps for troubleshooting and mitigating matrix effects.

References

Technical Support Center: Enhancing Metolachlor Detection Sensitivity to Sub-ppb Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of metolachlor (B1676510). This resource is designed for researchers, scientists, and professionals in drug development who are working to achieve sub-ppb detection limits for this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most promising techniques for detecting this compound at sub-ppb levels?

A1: Several advanced analytical techniques have demonstrated the capability to detect this compound at sub-ppb concentrations. These include:

  • Surface-Enhanced Raman Scattering (SERS): This technique offers high sensitivity and provides a unique "fingerprint" spectrum for molecular identification.[1][2][3]

  • Fluorescence-Based Methods: These methods, particularly those involving fluorescence quenching or enhancement, can be highly sensitive and are adaptable to various sample matrices.[4][5][6]

  • Electrochemical Biosensors: These sensors offer portability, rapid analysis, and high sensitivity, often utilizing biological recognition elements for specificity.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a more traditional method, with appropriate optimization and sample preparation, GC-MS can achieve low detection limits.

Q2: What is a realistic limit of detection (LOD) I can expect to achieve for this compound with these advanced techniques?

A2: The achievable LOD for this compound varies depending on the technique and experimental conditions. Below is a summary of reported LODs:

Detection MethodReported Limit of Detection (LOD)Reference
Immunoassay0.05 ppb (ng/mL)[9]
Micellar-Enhanced Thermochemically Induced Fluorescence Derivatization (ME-TIFD)0.04 - 0.7 ng/mL[10]
Surface-Enhanced Raman Scattering (SERS) with AuNPs@CNDsNot specified for this compound, but demonstrates superior sensitivity[3]
SERS with plasmonic sensor (for Alachlor, a similar molecule)0.4 ppb[11]
Thermochemically-Induced Fluorescence Derivatization (TIFD)0.8 ng/mL[4]

Q3: How do I choose the best technique for my specific application?

A3: The choice of technique depends on several factors:

  • Required Sensitivity: For the lowest detection limits, SERS and optimized fluorescence methods are excellent choices.

  • Sample Matrix: Complex matrices like soil or food extracts may require extensive sample cleanup and can introduce matrix effects.[12][13][14]

  • Portability and Speed: Electrochemical biosensors are well-suited for in-field and rapid screening applications.

  • Specificity: SERS provides a high degree of specificity through its fingerprint-like spectra. Immuno-based methods also offer high selectivity.

  • Cost and Equipment Availability: GC-MS systems are a significant capital investment, while SERS and fluorescence spectroscopy can sometimes be performed with more accessible instrumentation.

Troubleshooting Guides

Surface-Enhanced Raman Scattering (SERS)

Problem: Low SERS signal intensity or poor reproducibility.

Possible Causes & Solutions:

  • Sub-optimal Nanoparticle Synthesis: The size, shape, and aggregation of gold or silver nanoparticles are critical for SERS enhancement.

    • Solution: Optimize the synthesis of your nanoparticles. For gold nanoparticles (AuNPs), a size range of 120-135 nm has been shown to provide high SERS activity.[15] The use of urchin-shaped nanoparticles can also enhance sensitivity.[16] A one-pot seedless protocol for gold nanostar synthesis allows for fine-tuning of SERS enhancement.[17]

  • Poor Substrate Preparation: Inconsistent nanoparticle deposition on the SERS substrate leads to variable "hot spots" and poor reproducibility.

    • Solution: The Langmuir-Blodgett technique can be used to create a controlled and uniform layer of nanoparticles on a solid support.[16][18] Drying of colloidal nanoparticles on a substrate can lead to aggregation, which can enhance the SERS signal, but this needs to be controlled for reproducibility.[19]

  • Low Analyte Affinity for the Substrate: this compound, being hydrophobic, may have a low affinity for the metallic nanoparticle surface, resulting in a weak signal.[19]

    • Solution: Functionalize the nanoparticle surface with a linker molecule that has an affinity for this compound. This brings the analyte closer to the surface where the electromagnetic field is strongest.[19]

Problem: Interference from the sample matrix.

Possible Causes & Solutions:

  • Matrix Components Adsorbing to the SERS Substrate: Other molecules in the sample can compete with this compound for binding sites on the nanoparticles, leading to a suppressed signal.

    • Solution: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before SERS analysis. For complex samples like fruit skins, a swabbing technique can be used to collect the analyte.[1]

Fluorescence-Based Detection

Problem: Weak fluorescence signal or high background noise.

Possible Causes & Solutions:

  • Fluorescence Quenching: The interaction of this compound with the fluorophore may be inefficient, leading to a small change in the fluorescence signal.

    • Solution: Optimize the experimental conditions such as pH, temperature, and concentration of the fluorescent probe.[4] The use of micelles can enhance the fluorescence signal and stabilize the fluorophore-analyte complex.[10]

  • Photobleaching: The fluorophore may be degrading under the excitation light, leading to a decrease in signal over time.[20][21]

    • Solution: Minimize the exposure of the sample to the excitation light.[20][21] Use more photostable fluorescent dyes, such as Alexa Fluor or DyLight Fluors.[20] The use of antifade mounting media can also help for fixed samples.[20][21]

  • Inner Filter Effect: High concentrations of the analyte or other components in the sample can absorb the excitation or emission light, leading to a non-linear response and reduced sensitivity.[5][22]

    • Solution: Dilute the sample to a concentration range where the inner filter effect is negligible. Perform control experiments to assess the contribution of the inner filter effect.

Electrochemical Biosensors

Problem: Low sensitivity or poor signal-to-noise ratio.

Possible Causes & Solutions:

  • Inefficient Signal Transduction: The electrochemical signal generated upon this compound binding may be weak.

    • Solution: Employ signal amplification strategies. This can include using nanomaterials to modify the electrode surface, which can enhance the electrochemical signal response.[7][8]

  • High Background Noise: Electronic noise from the instrument or environmental interference can obscure the signal from the analyte.

    • Solution: Use appropriate electronic filters, such as a narrow bandwidth filter, to reduce noise.[23] Proper shielding of the experimental setup can minimize environmental interference.

  • Electrode Fouling: Non-specific adsorption of molecules from the sample matrix onto the electrode surface can block the active sites and reduce sensitivity.[24][25]

    • Solution: Modify the electrode surface with anti-fouling materials, such as polyethylene (B3416737) glycol (PEG) or specific peptides.[25] Implement a sample pre-treatment step to remove potential fouling agents.

Problem: Poor reproducibility of measurements.

Possible Causes & Solutions:

  • Inconsistent Electrode Surface: Variations in the preparation of the electrode surface can lead to different responses.

    • Solution: Standardize the electrode fabrication and modification process. For commercially produced sensors, ensure that the manufacturing process is optimized for reproducibility.[26]

  • Degradation of the Biological Recognition Element: The antibody or enzyme used in the biosensor may lose its activity over time.

    • Solution: Optimize the immobilization of the bioreceptor to enhance its stability.[26] Store the biosensors under appropriate conditions (e.g., temperature, humidity) to maintain the activity of the biological component.

Experimental Protocols

SERS-Based Detection of this compound using Gold Nanoparticles

This protocol is a general guideline and may require optimization for your specific experimental setup.

1. Synthesis of Gold Nanoparticles (AuNPs):

  • A common method is the citrate (B86180) reduction of HAuCl4.
  • Briefly, bring a solution of HAuCl4 to a boil.
  • Add a solution of sodium citrate and continue boiling until the solution turns a deep red color, indicating the formation of AuNPs.
  • The size of the nanoparticles can be controlled by adjusting the ratio of citrate to gold.[15]

2. Preparation of SERS Substrate:

  • Clean a glass slide or silicon wafer thoroughly.
  • Deposit the synthesized AuNPs onto the substrate. This can be done by drop-casting a small volume of the AuNP solution and allowing it to dry. For more uniform coatings, techniques like spin-coating or the Langmuir-Blodgett method can be used.[16][18]

3. Sample Preparation:

  • For liquid samples (e.g., water), a pre-concentration step using solid-phase extraction (SPE) may be necessary to reach sub-ppb levels.
  • For solid samples (e.g., soil, food), perform an extraction with a suitable organic solvent, followed by a cleanup step to remove matrix interferences.

4. SERS Measurement:

  • Apply a small volume of the prepared sample onto the SERS substrate and allow the solvent to evaporate.
  • Acquire the SERS spectrum using a Raman spectrometer. Typical parameters include a 785 nm excitation laser with a power of 350 mW and an integration time of 3 seconds.[1]

5. Data Analysis:

  • Identify the characteristic Raman peaks of this compound in the SERS spectrum.
  • For quantitative analysis, construct a calibration curve by measuring the intensity of a characteristic peak at different known concentrations of this compound.

Fluorescence Quenching-Based Detection of this compound

This protocol outlines a general procedure for developing a fluorescence quenching assay.

1. Selection of Fluorophore:

  • Choose a fluorescent probe whose emission spectrum overlaps with the absorption spectrum of this compound or a this compound-derivative. Nitrogen-doped carbon quantum dots (N-CQDs) have been used for this compound detection.[6]

2. Optimization of Experimental Conditions:

  • Determine the optimal pH, temperature, and incubation time for the interaction between the fluorophore and this compound.
  • Investigate the effect of potential interfering substances that may be present in your samples.

3. Measurement Procedure:

  • Prepare a series of this compound standards of known concentrations.
  • To each standard, add a fixed concentration of the fluorescent probe.
  • After an appropriate incubation period, measure the fluorescence intensity using a spectrofluorometer at the optimal excitation and emission wavelengths.

4. Data Analysis:

  • Plot the fluorescence intensity or the ratio of fluorescence intensities (F0/F, where F0 is the fluorescence in the absence of this compound and F is the fluorescence in the presence of this compound) against the this compound concentration.
  • The relationship can often be described by the Stern-Volmer equation for collisional quenching.

Visualizations

Experimental_Workflow_SERS cluster_prep Preparation cluster_analysis Analysis cluster_output Output AuNP_Synth Gold Nanoparticle Synthesis Substrate_Prep SERS Substrate Preparation AuNP_Synth->Substrate_Prep SERS_Measurement SERS Measurement Substrate_Prep->SERS_Measurement Sample_Prep Sample Preparation (Extraction & Cleanup) Sample_Prep->SERS_Measurement Data_Analysis Data Analysis (Peak Identification & Quantification) SERS_Measurement->Data_Analysis Result Sub-ppb this compound Concentration Data_Analysis->Result

Caption: Workflow for SERS-based this compound detection.

Troubleshooting_Fluorescence cluster_causes Potential Causes cluster_solutions Solutions Problem Weak or Unstable Fluorescence Signal Quenching Inefficient Quenching Problem->Quenching Photobleaching Photobleaching Problem->Photobleaching Inner_Filter Inner Filter Effect Problem->Inner_Filter Optimize Optimize Conditions (pH, Temp, Conc.) Quenching->Optimize Micelles Use Micelles Quenching->Micelles Minimize_Exposure Minimize Light Exposure Photobleaching->Minimize_Exposure Stable_Dyes Use Photostable Dyes Photobleaching->Stable_Dyes Dilute Dilute Sample Inner_Filter->Dilute

Caption: Troubleshooting guide for fluorescence-based detection.

Electrochemical_Sensor_Enhancement cluster_enhancement Sensitivity Enhancement Strategies Core Electrochemical Sensor Signal_Amp Signal Amplification (Nanomaterials) Core->Signal_Amp Noise_Red Noise Reduction (Filtering) Core->Noise_Red Anti_Fouling Anti-Fouling Surface Modification Core->Anti_Fouling Reproducibility Improved Reproducibility (Standardized Fabrication) Core->Reproducibility

Caption: Strategies for enhancing electrochemical sensor performance.

References

Technical Support Center: Optimization of Mobile Phase for Metolachlor Degradates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phase conditions for the chromatographic separation of metolachlor (B1676510) and its primary degradates, this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OXA).

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound degradates.

Question 1: I am observing poor resolution between the this compound ESA and OXA peaks. How can I improve their separation?

Answer:

Poor resolution between the closely related ESA and OXA degradates is a common challenge. Several mobile phase parameters can be adjusted to enhance separation.

  • Adjust Organic Modifier Concentration: The percentage of the organic solvent (typically acetonitrile (B52724) or methanol) in the mobile phase is a critical factor. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between early-eluting peaks. Conversely, a higher percentage will decrease retention times. It is recommended to perform a gradient optimization or test several isocratic mobile phases with varying organic modifier concentrations.

  • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve the separation of co-eluting peaks.

  • Modify Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like this compound ESA and OXA, which have acidic functional groups.[1][2] Adjusting the pH with a volatile acid, such as formic acid, can change the ionization state of the analytes and their interaction with the stationary phase, thereby improving resolution.[3][4] A pH below the pKa of the acidic degradates will lead to increased retention on a C18 column.

Illustrative Data: Effect of Acetonitrile Concentration on Resolution

% Acetonitrile in Mobile PhaseRetention Time this compound ESA (min)Retention Time this compound OXA (min)Resolution (Rs)
30%4.24.51.2
25%5.86.31.8
20%8.18.92.1
Table 1: This table presents hypothetical data to illustrate how decreasing the percentage of acetonitrile can lead to longer retention times and improved resolution between this compound ESA and OXA.

Question 2: My chromatogram shows significant peak tailing for the degradate peaks. What could be the cause and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Suppress Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing. Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can suppress the ionization of these silanol groups and minimize these secondary interactions.[3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds. Ensure the pH is optimal for your specific analytes and column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Question 3: The retention times of my analytes are inconsistent between injections. What are the likely mobile phase-related causes?

Answer:

Inconsistent retention times can compromise the reliability of your analysis. Mobile phase instability is a common culprit.

  • Mobile Phase Preparation: Ensure that the mobile phase is thoroughly mixed and degassed before use.[5] For gradient elution, ensure the online degasser is functioning correctly.

  • Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in all proportions of the organic modifier used in your gradient. Buffer precipitation can cause pressure fluctuations and retention time shifts.[6]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.[5]

  • Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound and its degradates?

A1: A common and effective starting point for the analysis of this compound and its degradates by LC-MS is a gradient elution using a C18 column with the following mobile phases:

  • Mobile Phase A: Water with 0.1% formic acid.[3][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8] A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over several minutes.[9]

Q2: Why is formic acid commonly added to the mobile phase for this analysis?

A2: Formic acid serves two primary purposes in the mobile phase for the analysis of this compound degradates. First, it lowers the pH of the mobile phase, which helps to suppress the ionization of residual silanol groups on the column, leading to improved peak shapes.[3][4] Second, for LC-MS applications, it provides a source of protons, which can enhance the ionization of the analytes in the mass spectrometer source, leading to better sensitivity.[3]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol for reversed-phase chromatography and can provide different elution patterns. If you are not achieving adequate separation with acetonitrile, it is worthwhile to test methanol as it may offer a different selectivity and improve resolution.[10]

Q4: How does the pH of the mobile phase affect the retention of this compound ESA and OXA?

A4: this compound ESA and OXA are acidic compounds, meaning they can lose a proton to become negatively charged. The pH of the mobile phase determines their ionization state.[2] In reversed-phase chromatography with a C18 column, the neutral (protonated) form of these degradates is more retained than the ionized (deprotonated) form. Therefore, a lower pH mobile phase (e.g., pH 2-3) will result in longer retention times for the ESA and OXA degradates.

Experimental Protocol Example

Below is a typical experimental protocol for the analysis of this compound and its degradates using LC-MS/MS.

Sample Preparation: Water samples (50 mL) can be concentrated using solid-phase extraction (SPE) with a C18 cartridge.[9][11] The analytes are eluted with methanol, and the eluate is evaporated and reconstituted in a solution compatible with the initial mobile phase, such as 10:90 acetonitrile/water.[9][11]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[12]

  • Mobile Phase A: 0.1% formic acid in water.[3][7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient Program:

    • 0-2 min: 10% B to 90% B

    • 2-9 min: Hold at 90% B

    • 9-10 min: Return to 10% B

    • 10-12 min: Re-equilibration at 10% B[9]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for ESA and OXA, positive mode for parent this compound.[11]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound degradates by optimizing the mobile phase.

MobilePhaseOptimization Start Poor Separation of This compound Degradates AdjustOrganic Adjust Organic Modifier % Start->AdjustOrganic ResolutionCheck1 Resolution Improved? AdjustOrganic->ResolutionCheck1 ChangeOrganic Change Organic Modifier ResolutionCheck2 Resolution Improved? ChangeOrganic->ResolutionCheck2 ModifyPH Modify Mobile Phase pH ResolutionCheck3 Resolution Improved? ModifyPH->ResolutionCheck3 Gradient Optimize Gradient Slope ResolutionCheck4 Resolution Improved? Gradient->ResolutionCheck4 ResolutionCheck1->ChangeOrganic No End Separation Optimized ResolutionCheck1->End Yes ResolutionCheck2->ModifyPH No ResolutionCheck2->End Yes ResolutionCheck3->Gradient No ResolutionCheck3->End Yes ResolutionCheck4->End Yes ConsiderColumn Consider Different Column Chemistry ResolutionCheck4->ConsiderColumn No

Caption: Workflow for mobile phase optimization.

References

troubleshooting inconsistent results in metolachlor bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during metolachlor (B1676510) bioassays, with a focus on resolving inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high variability between my replicate wells/pots for the same treatment condition?

High intra-assay variability can obscure the true effects of this compound. Several factors can contribute to this:

  • Inconsistent Soil Matrix: Non-homogenized soil can have pockets of high or low organic matter or clay content, leading to differential binding of this compound and variable exposure for the indicator plants.

    • Solution: Thoroughly mix and sieve soil samples before potting to ensure a uniform consistency.

  • Uneven Water Content: Soil moisture significantly impacts this compound's availability.[1] Inconsistent watering can lead to variable herbicide uptake.

    • Solution: Standardize watering protocols. Ensure equal water distribution to each pot and avoid waterlogged or overly dry conditions.

  • Pipetting and Dosing Errors: Inaccurate or inconsistent application of this compound solutions to the soil or growth media is a common source of error.

    • Solution: Use calibrated pipettes and consistent application techniques. For soil assays, ensure the herbicide solution is evenly distributed.

  • Variable Seedling Vigor: Differences in seed germination time and initial growth can be mistaken for herbicide effects.

    • Solution: Use a high-quality, certified seed lot with a good germination rate. Plant a consistent number of seeds per pot and thin seedlings to a uniform number after emergence.

Q2: My bioassay results are not consistent from one experiment to the next (inter-assay variability). What are the likely causes?

Inter-assay variability can make it difficult to compare results over time. Key factors include:

  • Environmental Conditions: Temperature and light intensity can affect both the degradation rate of this compound in the soil and the growth rate of the indicator species.[2]

    • Solution: Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and light cycles.

  • Reagent and Standard Variability: Using different batches of this compound, solvents, or reference standards can introduce variability.

    • Solution: Use a single, well-characterized batch of this compound for a series of experiments. High-purity reference standards are crucial for accurate and reproducible results.[3][4][5][6]

  • Indicator Species: The choice and health of the bioindicator plant are critical. Different species, and even different varieties, can have varying sensitivity to this compound.[7]

    • Solution: Use a consistent and sensitive indicator species. Cucumber (Cucumis sativus) and sorghum (Sorghum bicolor) have been shown to be highly sensitive to S-metolachlor.[7]

Q3: I am not observing a clear dose-response relationship. What could be wrong?

A lack of a clear dose-response curve can be due to several issues:

  • Inappropriate Concentration Range: The selected this compound concentrations may be too high (causing maximum effect at all doses) or too low (causing no observable effect).

    • Solution: Conduct a range-finding experiment with a wide spread of concentrations to identify the appropriate range for a full dose-response curve.

  • Soil Properties: High organic matter or clay content in the soil can bind this compound, reducing its bioavailability and muting the dose-response.

    • Solution: Characterize your soil properties. Higher application rates may be needed for soils with high organic matter.

  • Assay Duration: The assay may be too short or too long. Symptoms of this compound toxicity, such as stunting or abnormal growth, take time to develop.

    • Solution: Observe the plants for a sufficient period, typically 14 to 21 days after emergence, to allow for the development of clear symptoms.[7]

Data on this compound Bioassays

Table 1: Sensitivity of Different Indicator Species to S-Metolachlor
Indicator SpeciesDoses of S-metolachlor (g ha⁻¹)Key FindingsReference
Cucumber (Cucumis sativus)0, 180.5, 360, 720, 1440, 2880Extremely sensitive; 100% reduction in dry matter at 1440 g ha⁻¹.[7]
Sorghum (Sorghum bicolor)0, 180.5, 360, 720, 1440, 2880Highly sensitive; 80% growth reduction at approximately 5% of the recommended dose.[7]
Radish (Raphanus sativus)0, 180.5, 360, 720, 1440, 2880High tolerance; not a suitable bioindicator.[7]
Zucchini (Cucurbita pepo)0, 180.5, 360, 720, 1440, 2880High tolerance; not a suitable bioindicator.[7]
Rice (Oryza sativa)N/AInjury is higher in dry soil conditions compared to saturated conditions.[1]
Table 2: Effect of Environmental Factors on S-Metolachlor Persistence
Environmental FactorEffect on S-MetolachlorImplication for BioassaysReference
Soil Moisture Persistence is shorter in saturated soil conditions and longer in dry conditions.Inconsistent soil moisture will lead to variable results.[1]
Temperature Half-life decreases as temperature increases (e.g., from 64.8 days at 10°C to 23.7 days at 35°C).Temperature fluctuations between experiments can alter the effective herbicide concentration.[2]
Soil Organic Matter Higher organic matter content increases adsorption, reducing bioavailability.The same dose of this compound will have a weaker effect in high organic matter soil.
Soil Texture (Clay Content) Increased clay content can lead to greater adsorption of this compound.Soil type should be consistent across all experimental replicates.

Experimental Protocols

Detailed Protocol for a this compound Soil Bioassay

This protocol is designed to assess the presence and phytotoxicity of this compound residues in soil.

1. Materials:

  • Test soil (suspected of containing this compound residues).

  • Control soil (known to be free of herbicides, with similar texture and organic matter content).

  • Pots (3-4 inch diameter), cleaned and sterilized.

  • Sensitive indicator plant seeds (e.g., cucumber or sorghum).

  • Controlled environment (growth chamber or greenhouse).

  • Watering can or spray bottle.

  • Balance and appropriate personal protective equipment (PPE).

2. Procedure:

  • Soil Collection and Preparation:

    • Collect representative soil samples from the top 2-4 inches of the area of interest. For a more comprehensive analysis, take separate samples from different locations (e.g., high spots, low spots).

    • Collect a sufficient amount of control soil.

    • Air-dry the soil samples and sieve them to remove large debris and ensure homogeneity.

  • Potting and Seeding:

    • Fill an equal number of pots with the test soil and the control soil. Label each pot clearly.

    • Plant 3-6 seeds of the chosen indicator species in each pot at a consistent depth.

    • Water all pots equally, ensuring the soil is moist but not waterlogged.

  • Incubation and Growth:

    • Place the pots in a controlled environment with consistent temperature, light, and humidity. A temperature range of 20-25°C is generally suitable.

    • After the seeds have germinated, thin the seedlings to a uniform number per pot (e.g., 1-2 plants).

  • Observation and Data Collection:

    • Monitor the plants for approximately 3 weeks.

    • Observe for symptoms of this compound injury, which can include stunting, abnormal leaf growth (e.g., "buggy-whipping" in corn), and reduced root development.

    • At the end of the observation period, carefully harvest the above-ground biomass from each pot.

    • Measure the fresh weight of the biomass. For more accurate results, dry the biomass in an oven at 60-70°C until a constant weight is achieved, then measure the dry weight.

  • Data Analysis:

    • Calculate the average fresh and dry weights for the plants in the test and control soils.

    • Determine the percent growth inhibition in the test soil compared to the control soil using the formula: % Inhibition = [1 - (Average weight of test plants / Average weight of control plants)] * 100

    • Statistically analyze the data to determine if the observed differences are significant.

Visualizations

This compound's Mode of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

Metolachlor_Mode_of_Action This compound's Mode of Action This compound This compound FAE Fatty Acid Elongase (FAE) (VLCFA Synthase) This compound->FAE VLCFA Very Long-Chain Fatty Acids (VLCFAs, >C18) FAE->VLCFA Elongation Inhibition Inhibition FattyAcids Long-Chain Fatty Acids (e.g., C16, C18) FattyAcids->FAE Substrate CellMembranes Cell Membranes & Cuticle Waxes VLCFA->CellMembranes Synthesis Disruption Disruption CellGrowth Normal Cell Division & Seedling Growth CellMembranes->CellGrowth StuntedGrowth Stunted Growth & Seedling Death CellMembranes->StuntedGrowth Inhibition->VLCFA Disruption->CellMembranes

Caption: this compound inhibits the Fatty Acid Elongase (FAE) enzyme, blocking the synthesis of Very Long-Chain Fatty Acids (VLCFAs) which are essential for cell membrane formation and plant growth.

General Workflow for a this compound Bioassay

Metolachlor_Bioassay_Workflow General Workflow for a this compound Bioassay Start Start SoilCollection 1. Soil Collection (Test & Control Soil) Start->SoilCollection SoilPrep 2. Soil Preparation (Drying, Sieving, Homogenizing) SoilCollection->SoilPrep Potting 3. Potting & Dosing (Apply this compound if not a residue study) SoilPrep->Potting Seeding 4. Seeding (Sensitive Indicator Species) Potting->Seeding Incubation 5. Incubation (Controlled Environment) Seeding->Incubation Thinning 6. Thinning of Seedlings Incubation->Thinning Observation 7. Observation (approx. 21 days) (Monitor for symptoms) Thinning->Observation DataCollection 8. Data Collection (Harvest, Measure Biomass) Observation->DataCollection Analysis 9. Data Analysis (% Inhibition, Statistical Tests) DataCollection->Analysis End End Analysis->End

Caption: A step-by-step workflow for conducting a this compound bioassay, from soil collection to data analysis.

Troubleshooting Inconsistent Bioassay Results

Troubleshooting_Workflow Troubleshooting Inconsistent Bioassay Results decision decision issue issue check check issue_start Inconsistent Results d_variability_type What type of variability? issue_start->d_variability_type n_intra_assay High Intra-Assay (within experiment) d_variability_type->n_intra_assay Intra-Assay n_inter_assay High Inter-Assay (between experiments) d_variability_type->n_inter_assay Inter-Assay d_soil Is soil homogenous? n_intra_assay->d_soil c_homogenize Check: Homogenize and sieve soil d_soil->c_homogenize No d_watering Is watering consistent? d_soil->d_watering Yes c_homogenize->d_soil c_standardize_watering Check: Standardize watering protocol d_watering->c_standardize_watering No d_dosing Is dosing accurate? d_watering->d_dosing Yes c_standardize_watering->d_watering d_dosing->issue_start Yes, review protocol c_calibrate_pipettes Check: Calibrate pipettes, ensure even application d_dosing->c_calibrate_pipettes No c_calibrate_pipettes->d_dosing d_environment Are environmental conditions controlled? n_inter_assay->d_environment c_control_env Check: Use growth chamber, monitor temp/light d_environment->c_control_env No d_reagents Are reagents consistent? d_environment->d_reagents Yes c_control_env->d_environment c_reagent_lots Check: Use same lot of This compound & standards d_reagents->c_reagent_lots No d_indicator Is indicator species consistent? d_reagents->d_indicator Yes c_reagent_lots->d_reagents d_indicator->issue_start Yes, review protocol c_indicator_source Check: Use same seed lot, ensure plant health d_indicator->c_indicator_source No c_indicator_source->d_indicator

Caption: A decision tree to diagnose and resolve common sources of variability in this compound bioassays.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Metolachlor in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated analytical methods for the quantification of metolachlor (B1676510) in soil. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who are involved in the detection and quantification of herbicide residues in complex matrices. This document outlines and contrasts different approaches, including sample extraction, cleanup, and final determination using various chromatographic techniques.

Overview of Analytical Techniques

The determination of this compound in soil samples typically involves a multi-step process: extraction of the analyte from the soil matrix, cleanup of the extract to remove interfering substances, and subsequent analysis by a chromatographic method coupled with a suitable detector. The choice of method depends on factors such as required sensitivity, selectivity, available equipment, and sample throughput. Commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection, and Gas Chromatography (GC) also coupled with mass spectrometry.

Comparison of Method Performance

The following table summarizes the performance of several validated methods for the analysis of this compound in soil. Key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD) are presented for easy comparison.

Method Extraction Technique Analytical Technique LOD LOQ Recovery (%) Precision (RSD %) Reference
Method 1Mechanical Agitation with Methanol (B129727)/Water/Ammonium (B1175870) Hydroxide, Solid Phase Extraction (SPE)HPLC-MS/MS0.1 ng (injected)10 ppbNot specifiedNot specified[1]
Method 2QuEChERSHPLC-UV DAD0.01 mg/kg0.06 mg/kg81 - 92Not specified[2][3]
Method 3Hot Water Extraction, Bubble-in-Drop Single-Drop MicroextractionGC-MS0.02 ng/mLNot specified105Not specified[4]
Method 4Accelerated Solvent Extraction (ASE) with n-hexane/acetone (B3395972)GC-MS0.07 ng/g0.19 - 0.67 ng/g86 - 119.7< 20[5][6][7]
Method 5Microwave-Assisted Extraction (MAE) with Methanol/Water, SPEGC-MS / HPLC-UV5 - 10 µg/kg10 - 50 µg/kg> 71< 10[8]
Method 6Shaking with Acetonitrile (B52724), QuEChERS-style salt cleanupLC-MS/MS0.0005 mg/kg0.001 mg/kg92.76.3[9]
Method 7Distilled water and ethyl acetate (B1210297) extraction, SPEGC-ECD0.01 µg/g0.1 µg/g81 - 976.6 - 8.5[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Method 1: HPLC-MS/MS with Solvent Extraction and SPE Cleanup[1]
  • Extraction:

    • Weigh 10 g of soil into a plastic extraction bottle.

    • Add 75 mL of extraction solvent (70% methanol, 29% water, 1% ammonium hydroxide).

    • Shake on an orbital shaker at high speed for 30 minutes.

    • Centrifuge and filter the extract.

    • Repeat the extraction with a fresh portion of solvent.

    • Combine the extracts and remove methanol by rotary evaporation.

  • Cleanup (Solid Phase Extraction):

    • Acidify the aqueous extract and pass it through an ENV+ SPE column.

    • Elute the analytes from the SPE column using basic methanol.

    • Adjust the eluate to the desired final volume.

  • Analysis (HPLC-MS/MS):

    • Instrumentation: HPLC system coupled to a tandem mass spectrometer with a turboionspray atmospheric pressure ionization (API) interface.

    • Separation: The analytes are separated by high-performance liquid chromatography.

    • Detection: Detection is performed by mass spectrometry, monitoring unique precursor/product ion fragments.

Method 2: HPLC-UV with QuEChERS Extraction[2][3]
  • Extraction (QuEChERS):

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile, shake vigorously for 1 minute, and vortex for 1 minute.

    • Add a mix of buffered salts (1000 mg sodium citrate (B86180), 500 mg sodium hydrogen citrate sesquihydrate, 4000 mg magnesium sulfate (B86663), and 1000 mg sodium chloride).

    • Shake for 1 minute and vortex for 1 minute.

    • Place the tube in an ultrasonic bath for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • The supernatant is transferred through sodium sulfate for drying.

  • Analysis (HPLC-UV DAD):

    • Instrumentation: Agilent 1100 HPLC system with a UV diode array detector.

    • Column: Agilent Zorbax Eclipse C18 column (50 mm × 4.6 mm, 1.8 μm).

    • Mobile Phase: Isocratic mixture of ultrapure water and acetonitrile (55/45, v/v).

Method 4: GC-MS with Accelerated Solvent Extraction (ASE)[5][6][7]
  • Extraction (ASE):

    • Homogenize and dry the straw material.

    • Extract the sample using an accelerated solvent extractor with a mixture of n-hexane and acetone (1:1 v/v).

    • The extraction is performed at an elevated temperature (e.g., 140 °C).

  • Cleanup:

    • The extract is concentrated using a rotary evaporator.

    • The residue is reconstituted in dichloromethane (B109758) for subsequent cleanup if necessary.

  • Analysis (GC-MS):

    • Instrumentation: Agilent 7832 GC equipped with a mass spectrometer detector.

    • Column: HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

    • Detection: Mass spectrometry is used for the detection and quantification of the analytes.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described analytical methods.

cluster_extraction Extraction & Cleanup cluster_analysis Analysis soil_sample 10g Soil Sample add_solvent Add 75mL Methanol/Water/NH4OH soil_sample->add_solvent shake Shake 30 min add_solvent->shake centrifuge_filter Centrifuge & Filter shake->centrifuge_filter repeat_extraction Repeat Extraction centrifuge_filter->repeat_extraction combine_evaporate Combine Extracts & Evaporate Methanol repeat_extraction->combine_evaporate spe_cleanup ENV+ SPE Cleanup combine_evaporate->spe_cleanup hplc_msms HPLC-MS/MS Analysis spe_cleanup->hplc_msms

Workflow for HPLC-MS/MS Method with Solvent Extraction and SPE.

cluster_extraction Extraction (QuEChERS) cluster_analysis Analysis soil_sample 10g Soil in 50mL Tube add_acetonitrile Add 10mL Acetonitrile, Shake & Vortex soil_sample->add_acetonitrile add_salts Add Buffered QuEChERS Salts add_acetonitrile->add_salts shake_vortex Shake & Vortex add_salts->shake_vortex ultrasonicate_centrifuge Ultrasonicate 10 min & Centrifuge shake_vortex->ultrasonicate_centrifuge dry_supernatant Dry Supernatant with Na2SO4 ultrasonicate_centrifuge->dry_supernatant hplc_uv HPLC-UV DAD Analysis dry_supernatant->hplc_uv

Workflow for HPLC-UV Method with QuEChERS Extraction.

cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample Homogenized & Dried Sample ase Accelerated Solvent Extraction (n-hexane/acetone) sample->ase concentrate Concentrate with Rotary Evaporator ase->concentrate reconstitute Reconstitute in Dichloromethane concentrate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Workflow for GC-MS Method with Accelerated Solvent Extraction.

References

S-Metolachlor vs. Racemic Metolachlor: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance, application, and environmental impact of S-metolachlor in comparison to its racemic predecessor.

In the landscape of modern agricultural weed management, the chloroacetamide herbicide metolachlor (B1676510) has long been a staple for its effective pre-emergent control of annual grasses and small-seeded broadleaf weeds. The advent of chiral separation technology led to the development of S-metolachlor, an enantiomerically enriched formulation. This guide provides a detailed comparative study of S-metolachlor and racemic this compound, focusing on their efficacy, application rates, crop tolerance, and environmental persistence, supported by experimental data.

Isomeric Composition: The Foundation of Enhanced Efficacy

This compound is a chiral compound existing as two enantiomers, S-metolachlor and R-metolachlor, which are non-superimposable mirror images of each other. The herbicidal activity is primarily attributed to the S-enantiomer.[1][2]

  • Racemic this compound: A 1:1 mixture of the S- and R-enantiomers (50% S-isomer and 50% R-isomer).[3][4]

  • S-Metolachlor: An enriched formulation containing a significantly higher proportion of the active S-isomer, typically around 88%, with the less active R-isomer comprising the remaining 12%.[2][3][4]

The higher concentration of the herbicidally active S-isomer in S-metolachlor formulations is the primary reason for its enhanced efficacy compared to racemic this compound.[3][5]

cluster_0 Racemic this compound cluster_1 S-Metolachlor Racemic this compound S-Isomer_R S-Isomer (50%) R-Isomer_R R-Isomer (50%) Herbicidal Activity Herbicidal Activity S-Isomer_R->Herbicidal Activity R-Isomer_R->Herbicidal Activity Minimal Activity S-Metolachlor S-Isomer_S S-Isomer (~88%) R-Isomer_S R-Isomer (~12%) Enhanced Herbicidal Activity Enhanced Herbicidal Activity S-Isomer_S->Enhanced Herbicidal Activity R-Isomer_S->Enhanced Herbicidal Activity Minimal Activity Start Start Potting_and_Seeding 1. Potting and Seeding Start->Potting_and_Seeding Herbicide_Application 2. Herbicide Application (S-metolachlor & Racemic this compound at varying rates) Potting_and_Seeding->Herbicide_Application Experimental_Design 3. Randomized Pot Arrangement Herbicide_Application->Experimental_Design Greenhouse_Incubation 4. Controlled Growth Conditions Experimental_Design->Greenhouse_Incubation Data_Collection 5. Weed Control Assessment (Visual Rating, Biomass) Greenhouse_Incubation->Data_Collection Data_Analysis 6. Statistical Analysis (Dose-Response Curves) Data_Collection->Data_Analysis End End Data_Analysis->End

References

Metolachlor Antibody Cross-Reactivity in ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of different anti-metolachlor antibodies in Enzyme-Linked Immunosorbent Assay (ELISA). Understanding the specificity of these antibodies is critical for the accurate quantification of metolachlor (B1676510) in the presence of its metabolites and other structurally similar herbicides. This document presents supporting experimental data, detailed methodologies, and a comparison between polyclonal and monoclonal antibody-based assays.

Data Presentation: Cross-Reactivity of this compound Antibodies

The specificity of an immunoassay is determined by the degree of cross-reactivity with structurally related compounds. The following tables summarize the cross-reactivity profiles of different this compound antibodies.

Table 1: Cross-Reactivity of a Polyclonal Anti-Metolachlor Antibody

This table presents data typical for a polyclonal antibody-based ELISA kit. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that can recognize multiple epitopes on the target antigen, which can sometimes lead to higher cross-reactivity with structurally similar molecules.

CompoundChemical ClassCross-Reactivity (%)
This compound Chloroacetanilide 100
S-MetolachlorChloroacetanilide100[1]
AcetochlorChloroacetanilide9[1]
ButachlorChloroacetanilide9[1]
AlachlorChloroacetanilide3[1]
MetalaxylPhenylamide1[1]

Data sourced from a commercial ELISA kit product information sheet.[1]

Table 2: Cross-Reactivity of a Monoclonal Anti-Metolachlor Antibody

Monoclonal antibodies are homogenous, produced by a single B-cell clone, and recognize a single specific epitope. This high specificity generally results in lower cross-reactivity.

CompoundChemical ClassCross-Reactivity (%)
This compound Chloroacetanilide 100
AlachlorChloroacetanilideNo cross-reactivity observed
FuralaxylPhenylamideNo cross-reactivity observed
MetalaxylPhenylamideNo cross-reactivity observed
This compound Metabolites-No cross-reactivity observed with most metabolites

Based on a study developing a specific monoclonal antibody-based ELISA.

Table 3: Cross-Reactivity with Key this compound Metabolites

The cross-reactivity with major degradation products of this compound, such as this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA), is a critical parameter for accurate environmental monitoring.

CompoundAntibody TypeCross-Reactivity (%)
This compound ESAS-Metolachlor SpecificNot recognized by the method (~0%)[2]
This compound OAS-Metolachlor SpecificNot recognized by the method (~0%)[2]

Data from an EPA method for an S-Metolachlor immunoassay indicates that these metabolites are not recognized.[2] It is important to note that polyclonal antibodies may exhibit some level of cross-reactivity with these metabolites, though specific quantitative data is not always provided in commercial kit literature.

Experimental Protocols

The determination of antibody cross-reactivity is a key component of immunoassay validation. The following is a detailed methodology for a competitive ELISA, which is commonly used for this purpose.

Principle of Competitive ELISA

The assay is based on the competitive binding between this compound (either in the sample or as a standard) and a this compound-enzyme conjugate for a limited number of specific antibody binding sites. In a direct competitive ELISA, the sample is mixed with a known amount of enzyme-labeled this compound and added to wells coated with a capture antibody (e.g., goat anti-rabbit). A rabbit anti-metolachlor antibody is also added. The this compound in the sample and the enzyme-labeled this compound compete for the binding sites of the anti-metolachlor antibody. After an incubation period, the wells are washed to remove unbound reagents. A substrate is then added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Cross-Reactivity Assessment Protocol

  • Preparation of Standards: Prepare a series of standard solutions of this compound at known concentrations in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Preparation of Test Compound Solutions: Prepare solutions of the potentially cross-reacting compounds (e.g., this compound metabolites, other herbicides) at various concentrations.

  • ELISA Procedure:

    • Add a fixed amount of the anti-metolachlor antibody to each well of a microtiter plate.

    • Add the this compound standards or the test compound solutions to the wells.

    • Add a fixed amount of this compound-enzyme conjugate to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate and incubate for a set period.

    • Stop the enzyme-substrate reaction by adding a stop solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each test compound, determine the concentration that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Mandatory Visualization

ELISA_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_standards Prepare this compound Standards competitive_reaction Add Antibody, Standards/Analogs, & this compound-Enzyme Conjugate prep_standards->competitive_reaction prep_analogs Prepare Analog Standards prep_analogs->competitive_reaction coating Coat Microplate with Capture Antibody blocking Block Non-specific Sites coating->blocking blocking->competitive_reaction incubation Incubate competitive_reaction->incubation washing1 Wash Plate incubation->washing1 add_substrate Add Substrate washing1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance plot_curves Plot Inhibition Curves read_absorbance->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Workflow for assessing the cross-reactivity of this compound antibodies in a competitive ELISA.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_reagents Reagents Added to Well capture_ab Goat Anti-Rabbit Ab (Capture Antibody) metolachlor_ab Rabbit Anti-Metolachlor Ab metolachlor_ab->capture_ab Binds to This compound This compound (Sample/Standard) This compound->metolachlor_ab Competes for binding sites metolachlor_conj This compound-Enzyme Conjugate metolachlor_conj->metolachlor_ab Competes for binding sites

Caption: Principle of a direct competitive ELISA for this compound detection.

References

metolachlor versus acetochlor: a comparative environmental risk assessment

Author: BenchChem Technical Support Team. Date: December 2025

Metolachlor (B1676510) and acetochlor (B104951), two widely used chloroacetamide herbicides, play a significant role in modern agriculture for the control of annual grasses and broadleaf weeds. Despite their similar mode of action, their environmental fate and ecotoxicological profiles exhibit notable differences that warrant a detailed comparative risk assessment. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Environmental Fate and Persistence

The persistence of a herbicide in the environment is a critical factor in assessing its potential for long-term impact and contamination of non-target areas. Both this compound and acetochlor are subject to microbial degradation in the soil, but their dissipation rates vary.

Soil Persistence:

Studies have consistently shown that S-metolachlor (B166716), the more active isomer of this compound, is more persistent in the soil than acetochlor. The dissipation half-life (DT50), the time it takes for 50% of the initial concentration to degrade, is a key metric for persistence.

HerbicideSoil TypeDT50 (days)Reference
S-Metolachlor Typic Argiudolls82 - 141[1][2][3][4]
Acetochlor Typic Argiudolls15 - 73[1][2][3][4]
S-Metolachlor Organic and Mineral Soils39 - 134[5]
Acetochlor Phaeozem14 - 17

Experimental Protocol: Soil Dissipation Study (Following OECD Guideline 307)

A common method to determine the aerobic and anaerobic transformation of pesticides in soil is the OECD Guideline 307. This involves treating soil samples with the test substance and incubating them in the dark under controlled laboratory conditions (constant temperature and moisture). At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The rate of transformation and the formation and decline of metabolites are then determined.[1][6][7][8][9][10]

Ecotoxicological Profile

The toxicity of herbicides to non-target organisms is a major concern for environmental health. The following tables summarize the acute toxicity of this compound and acetochlor to various aquatic organisms.

Toxicity to Aquatic Invertebrates:

OrganismHerbicide48-hour EC50 (µg/L)Reference
Daphnia magna (Water flea)This compound 13,000 - 23,500[11][12]
Daphnia magna (Water flea)S-Metolachlor 51,200 (24-hour)[13]
Daphnia magna (Water flea)rac-Metolachlor 69,400 (24-hour)[13]

Toxicity to Fish:

OrganismHerbicide96-hour LC50 (µg/L)Reference
Pimephales promelas (Fathead minnow)This compound 8,000[11][12]
Oncorhynchus mykiss (Rainbow trout)This compound 3,900 - 10,000[14]
Cyprinus carpio (Common carp)S-Metolachlor 16,310[15]

Toxicity to Algae:

OrganismHerbicideEC50 (µg/L)EndpointReference
DiatomsS-Metolachlor ~18,800Growth Inhibition[16][17]
DiatomsAcetochlor 3,067Growth Inhibition[16][17]

Based on the available data, acetochlor appears to be significantly more toxic to diatoms than S-metolachlor.[16][17] For fish and aquatic invertebrates, the toxicity of this compound is generally considered moderate.

Experimental Protocol: Aquatic Toxicity Testing (Following OECD Guidelines)

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals to aquatic organisms.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[18][19]

  • Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is calculated.[18]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): The toxicity to algae is assessed by measuring the inhibition of growth over a 72-hour period. The concentration that causes a 50% reduction in growth (EC50) is determined.[18]

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Both this compound and acetochlor belong to the Group 15 herbicides and share the same primary mode of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5][10][20][21][22][23] VLCFAs are essential components of plant cell membranes and are crucial for cell division and the formation of the protective outer cuticle. By inhibiting the enzymes involved in the elongation of fatty acid chains, these herbicides disrupt early seedling development, leading to the death of susceptible weeds before or shortly after they emerge from the soil.[8][24][25][26]

VLCFA_Synthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase C16_C18_FA C16-C18 Fatty Acids Malonyl_CoA->C16_C18_FA FAS Elongase_Complex Fatty Acid Elongase Complex Malonyl_CoA->Elongase_Complex C18_CoA C18-CoA C16_C18_FA->C18_CoA C18_CoA->Elongase_Complex VLCFA_CoA VLCFA-CoA (>C18) Cell_Membranes Cell Membranes, Cuticle Waxes VLCFA_CoA->Cell_Membranes Elongase_Complex->VLCFA_CoA Inhibition Inhibition Inhibition->Elongase_Complex Metolachlor_Acetochlor This compound & Acetochlor Metolachlor_Acetochlor->Inhibition

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis.

Degradation Pathway

This compound and acetochlor degrade in the environment into several metabolites. The most commonly detected are the ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives.[2][22][24] The formation of these more polar and water-soluble metabolites can influence their mobility and persistence in soil and water.

Degradation_Pathway cluster_Metabolites Primary Degradation Products Parent_Herbicides This compound / Acetochlor ESA_Metabolite Ethane Sulfonic Acid (ESA) Metabolite Parent_Herbicides->ESA_Metabolite Microbial Degradation OA_Metabolite Oxanilic Acid (OA) Metabolite Parent_Herbicides->OA_Metabolite Microbial Degradation

Primary degradation pathways of this compound and acetochlor.

Conclusion

This comparative guide highlights the key environmental differences between this compound and acetochlor. While both are effective herbicides with the same mode of action, their environmental risk profiles differ. S-metolachlor exhibits greater persistence in the soil, which could lead to longer residual weed control but also a higher potential for carryover. Conversely, acetochlor demonstrates higher toxicity to certain aquatic organisms, such as diatoms.

A comprehensive environmental risk assessment should consider these factors in the context of specific agricultural systems, including soil type, climate, and proximity to sensitive aquatic environments. The choice between these herbicides should be guided by a balanced consideration of efficacy and potential environmental impact. Further research into the comparative toxicity of their respective metabolites is also warranted to fully understand their long-term environmental consequences.

References

comparative metabolism of S-metolachlor in tolerant and susceptible species

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metabolic pathways of S-metolachlor in tolerant and susceptible plant species reveals a fascinating story of enzymatic defense. The ability of certain plants, like corn, to withstand the effects of this widely used herbicide, while others, such as waterhemp, succumb, lies in the efficiency of their detoxification machinery. This guide delves into the key metabolic differences, presenting quantitative data and detailed experimental protocols for researchers in weed science and crop protection.

The primary mechanism conferring tolerance to S-metolachlor is rapid metabolic detoxification, a process involving two main phases of enzymatic activity. In tolerant species, the herbicide is quickly converted into non-toxic metabolites, preventing it from reaching its site of action and causing cellular damage. The key players in this metabolic defense are Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).

Contrasting Metabolic Strategies: Corn vs. Waterhemp

Tolerant species like corn (Zea mays) primarily rely on a robust Phase II detoxification pathway mediated by GSTs. These enzymes catalyze the conjugation of S-metolachlor with glutathione, a key step in neutralizing its phytotoxicity.

In contrast, susceptible weeds such as waterhemp (Amaranthus tuberculatus) exhibit significantly lower GST activity. However, some waterhemp populations have evolved resistance to S-metolachlor through a different metabolic strategy. These resistant biotypes utilize a two-pronged approach, starting with a Phase I reaction catalyzed by P450 enzymes, which involves the O-demethylation of S-metolachlor. This is then followed by a Phase II GST-mediated conjugation of the demethylated intermediate.[1][2]

This guide will compare the metabolic profiles of tolerant corn, susceptible waterhemp, and S-metolachlor-resistant waterhemp, providing a clear overview of the enzymatic activities that determine tolerance or susceptibility.

Quantitative Comparison of Metabolic Activity

The following tables summarize the key quantitative data on the metabolism of S-metolachlor in tolerant and susceptible species.

Table 1: Glutathione S-transferase (GST) Activity with S-Metolachlor as a Substrate

Plant PopulationSpecific GST Activity (nmol mg⁻¹ protein min⁻¹)Fold Difference vs. Susceptible (WUS)
Corn (Tolerant)5.05.0x
Resistant Waterhemp (CHR)2.02.0x
Resistant Waterhemp (SIR)1.71.7x
Susceptible Waterhemp (WUS)1.01.0x

Data adapted from Strom et al., 2021.[1]

Table 2: Cytochrome P450 (P450) O-demethylation of S-Metolachlor

Plant PopulationSpecific P450 Activity (pmol mg⁻¹ protein min⁻¹)Fold Difference vs. Susceptible (WUS)
Resistant Waterhemp (SIR)>40>28x
Resistant Waterhemp (CHR)>30>20x
Corn (Tolerant)<1.5<1.0x
Susceptible Waterhemp (WUS)<1.51.0x

Data adapted from Strom et al., 2021.[1][3]

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathways of S-metolachlor in tolerant and susceptible species and a typical experimental workflow for studying its metabolism.

S_Metolachlor_Metabolism cluster_tolerant Tolerant Species (e.g., Corn) cluster_susceptible Susceptible Species (e.g., Waterhemp) cluster_resistant Resistant Species (e.g., Waterhemp) SM_T S-Metolachlor Conj_T Glutathione Conjugate (Detoxified) SM_T->Conj_T Conjugation GSH_T Glutathione GST_T GSTs (High Activity) GST_T->Conj_T SM_S S-Metolachlor Target_S Site of Action (Inhibition of Fatty Acid Elongation) SM_S->Target_S Toxicity GST_S GSTs (Low Activity) SM_S->GST_S Minimal Conjugation SM_R S-Metolachlor O_Demethyl O-demethylated S-Metolachlor SM_R->O_Demethyl O-demethylation P450_R P450s (High Activity) P450_R->O_Demethyl Conj_R Glutathione Conjugate (Detoxified) O_Demethyl->Conj_R Conjugation GSH_R Glutathione GST_R GSTs GST_R->Conj_R

Figure 1. Comparative metabolic pathways of S-metolachlor.

Experimental_Workflow Plant_Material Plant Material (Tolerant & Susceptible Seedlings) Herbicide_Treatment S-Metolachlor Treatment (with or without inhibitors) Plant_Material->Herbicide_Treatment Tissue_Harvest Tissue Harvest at Different Time Points Herbicide_Treatment->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction Enzyme_Extraction Enzyme Extraction (Microsomal & Cytosolic Fractions) Tissue_Harvest->Enzyme_Extraction Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Metabolite_Extraction->Metabolite_Analysis Enzyme_Assays Enzyme Assays (GST & P450 Activity) Enzyme_Extraction->Enzyme_Assays Data_Analysis Data Analysis & Comparison Metabolite_Analysis->Data_Analysis Enzyme_Assays->Data_Analysis

Figure 2. General experimental workflow for S-metolachlor metabolism studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments in S-metolachlor metabolism research.

Plant Growth and Herbicide Application
  • Plant Material: Seeds of tolerant (e.g., corn) and susceptible/resistant (e.g., waterhemp) species are germinated and grown under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Treatment: For whole-plant metabolism studies, a solution of radiolabeled S-metolachlor is applied to the hydroponic solution or soil at a known concentration. For enzyme assays, tissues are harvested from untreated plants.

Enzyme Extraction
  • Cytosolic Fraction for GST Assay: Plant tissues (e.g., roots, shoots) are homogenized in an extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA, 1 mM DTT, and 10% glycerol). The homogenate is centrifuged, and the resulting supernatant (cytosolic fraction) is used for GST activity assays.

  • Microsomal Fraction for P450 Assay: Tissues are homogenized in a similar extraction buffer, but the centrifugation steps are modified to pellet the microsomal fraction. The final microsomal pellet is resuspended in a storage buffer and used for P450 activity assays.

Enzyme Activity Assays
  • GST Activity Assay: The assay mixture contains a known concentration of S-metolachlor, glutathione (GSH), and the cytosolic protein extract in a suitable buffer. The reaction is initiated by adding the protein extract and incubated at a specific temperature (e.g., 30°C). The rate of S-metolachlor-GSH conjugate formation is measured over time, often using high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product.

  • P450 Activity Assay: The reaction mixture includes the microsomal protein extract, S-metolachlor, and an NADPH-generating system (as P450s require NADPH as a cofactor).[4] The mixture is incubated, and the formation of the O-demethylated S-metolachlor metabolite is quantified using HPLC or liquid chromatography-mass spectrometry (LC-MS).

Metabolite Analysis
  • Extraction: Plant tissues are harvested at various time points after herbicide treatment and immediately frozen in liquid nitrogen. Metabolites are extracted using a solvent system such as methanol:water.

  • Quantification and Identification: The extracts are analyzed by reverse-phase HPLC or LC-MS to separate and identify S-metolachlor and its various metabolites. The identity of metabolites can be confirmed by comparing their retention times and mass spectra with those of authentic standards. The use of radiolabeled S-metolachlor allows for the tracking and quantification of all herbicide-derived products.

The study of S-metolachlor metabolism highlights the dynamic nature of plant-herbicide interactions and the evolution of resistance mechanisms in weeds. A thorough understanding of these metabolic pathways is essential for developing sustainable weed management strategies and designing new herbicides with improved selectivity.

References

A Comparative Guide to Multi-Residue Methods for Chloroacetanilide Herbicide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the simultaneous determination of multiple chloroacetanilide herbicide residues. The performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS) is compared, with supporting data from validation studies. A generalized experimental protocol based on common industry practices is also provided.

Data Summary: Method Performance Comparison

The following table summarizes the quantitative performance of two common methods for the analysis of chloroacetanilide herbicide metabolites. The data is derived from validation studies in water samples, providing a baseline for method capability.

ParameterHPLC-DADHPLC/MSQuEChERS with LC-MS/MS
Analytes Chloroacetanilide Metabolites (e.g., Alachlor ESA, Metolachlor ESA)Chloroacetanilide Metabolites (e.g., Alachlor ESA, this compound ESA)Broad range of pesticides, including Chloroacetanilides
Matrix Water[1][2][3]Water[1][2][3][4]Fruits and Vegetables[5][6]
Recovery 84% - 112%[1][2]81% - 118%[1][2]Typically 70% - 120%[5][6]
Limit of Quantitation (LOQ) 0.20 µg/L[1][2][3]0.05 µg/L[1][2][3]Typically ≤ 0.01 mg/kg[7]
Relative Standard Deviation (RSD) ≤ 18%[1][2]≤ 20%[1][2]Typically ≤ 20%[6][7]
**Linearity (R²) **Not explicitly stated> 0.997[8]> 0.990[7]

Experimental Protocols

A detailed methodology for a multi-residue analysis of chloroacetanilide herbicides is outlined below. This protocol is a generalized representation based on established methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is widely used for pesticide residue analysis in food matrices.[6]

Sample Preparation (Homogenization)
  • For solid samples such as fruits and vegetables, a representative portion is chopped or blended to achieve a homogeneous mixture.[9]

  • For samples with high water content, cryogenic grinding with liquid nitrogen may be employed to prevent enzymatic degradation.[10]

  • Store homogenized samples frozen if not immediately extracted.[11]

Extraction
  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards.

  • Add a salt mixture (e.g., 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). The salts induce phase separation and stabilize the analytes.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) - Cleanup
  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent. A common sorbent for general food matrices is a combination of primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

Analysis by LC-MS/MS
  • Take an aliquot of the cleaned extract for analysis.

  • The final extract is typically acidified to improve the stability of certain pesticides.

  • Inject the sample into an LC-MS/MS system. Separation is usually achieved on a C18 reversed-phase column.

  • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]

Visualizing the Workflow

The following diagram illustrates the key stages of a typical multi-residue analysis workflow for chloroacetanilide herbicides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction dSPE Dispersive SPE (d-SPE) with PSA Extraction->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for multi-residue analysis.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by the required sensitivity and the complexity of the sample matrix. The following diagram illustrates the decision-making process.

logical_relationship start Start: Need for Chloroacetanilide Residue Analysis matrix_complexity High Matrix Complexity? (e.g., Food, Soil) start->matrix_complexity sensitivity High Sensitivity Required? (LOQ < 0.1 µg/L) matrix_complexity->sensitivity No (e.g., Water) lc_msms QuEChERS + LC-MS/MS matrix_complexity->lc_msms Yes hplc_dad HPLC-DAD sensitivity->hplc_dad No hplc_ms HPLC-MS sensitivity->hplc_ms Yes

Caption: Decision tree for method selection.

References

A Comparative Guide: Dilute-and-Shoot vs. Solid-Phase Extraction (SPE) for Runoff Water Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of runoff water is critical for environmental monitoring, agricultural research, and ensuring the safety of our ecosystems. Two common sample preparation techniques employed before chromatographic analysis are the "dilute-and-shoot" method and solid-phase extraction (SPE). This guide provides an objective comparison of these methods, supported by experimental data, to help you select the most appropriate technique for your analytical needs.

At a Glance: Key Differences

FeatureDilute-and-ShootSolid-Phase Extraction (SPE)
Principle Simple dilution of the sample before direct injection into the analytical instrument.Analyte isolation and concentration using a solid sorbent material.
Sample Throughput HighModerate to Low
Cost per Sample LowHigher
Sensitivity Lower, suitable for high concentration analytes.High, enables trace-level detection.
Matrix Effect Higher potential for ion suppression or enhancement.[1]Significantly reduces matrix effects.[2]
Instrument Contamination Higher risk of contaminating the analytical instrument.[1]Lower risk due to sample cleanup.
Analyte Recovery Typically close to 100% as there are minimal sample manipulation steps.[3]Can be variable and requires optimization to maximize recovery.
Selectivity LowHigh, sorbent can be chosen for specific analytes.[4]

Quantitative Performance Data

A study comparing the analysis of the herbicide S-metolachlor and its metabolite metolachlor-OA in runoff water samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides valuable quantitative insights.

ParameterDilute-and-Shoot (1:1 Dilution)Solid-Phase Extraction (C18 cartridge)
Limit of Quantification (LOQ) 2 µg L⁻¹0.02 µg L⁻¹
Accuracy (Recovery) Not applicable (no extraction step)86–114%
Precision (RSD) ≤ 20%≤ 20%

Data sourced from a study on S-metolachlor and this compound-OA analysis in runoff water.[3][5][6]

This data clearly demonstrates that while both methods can provide good accuracy and precision, SPE offers a significantly lower limit of quantification, making it the superior choice for detecting low-level contaminants.[5][6] Conversely, dilute-and-shoot is a rapid and cost-effective method for screening samples with higher analyte concentrations.[3][5]

Experimental Workflows

The procedural differences between dilute-and-shoot and SPE are significant and impact laboratory resources and time.

G cluster_0 Dilute-and-Shoot Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow DS_Start Runoff Water Sample DS_Filter Filtration (e.g., 0.22 µm syringe filter) DS_Start->DS_Filter DS_Dilute Dilution with mobile phase or water DS_Filter->DS_Dilute DS_Inject Direct Injection into LC-MS/MS DS_Dilute->DS_Inject DS_End Analysis DS_Inject->DS_End SPE_Start Runoff Water Sample SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample onto Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analytes with Solvent SPE_Wash->SPE_Elute SPE_Evaporate Evaporate Eluent SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute in Mobile Phase SPE_Evaporate->SPE_Reconstitute SPE_Inject Injection into LC-MS/MS SPE_Reconstitute->SPE_Inject SPE_End Analysis SPE_Inject->SPE_End

Figure 1. Comparison of Dilute-and-Shoot and SPE Workflows.

Detailed Experimental Protocols

Dilute-and-Shoot Method

This method is characterized by its simplicity and speed.

  • Sample Filtration: Runoff water samples are first filtered to remove particulate matter that could clog the analytical system. A 0.22 µm syringe filter is commonly used.

  • Dilution: The filtered sample is then diluted with a suitable solvent, often the mobile phase used in the subsequent chromatographic analysis or high-purity water.[3] A 1:1 dilution is a common starting point, but higher dilution factors can be used to mitigate matrix effects.[1][3]

  • Injection: The diluted sample is directly injected into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.[7]

Solid-Phase Extraction (SPE) Method

SPE is a more involved process that provides cleaner samples and analyte enrichment.[4][8]

  • Cartridge Conditioning: The SPE cartridge, containing a sorbent material (e.g., C18), is conditioned with an organic solvent (e.g., methanol) followed by water. This activates the sorbent and ensures reproducible retention.

  • Sample Loading: The runoff water sample is passed through the conditioned cartridge. The analytes of interest are retained on the sorbent, while the bulk of the water and some matrix components pass through.

  • Washing: The cartridge is washed with a weak solvent to remove any remaining interfering compounds that may have been retained.

  • Elution: A strong organic solvent is used to elute the analytes from the sorbent into a collection tube.

  • Evaporation and Reconstitution: The eluent is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase. This step concentrates the analytes, thereby increasing the sensitivity of the analysis.

  • Injection: The reconstituted sample is injected into the LC-MS/MS system.

Logical Decision Pathway

The choice between dilute-and-shoot and SPE often depends on the specific goals of the analysis.

G Start Runoff Water Analysis Requirement Conc_Check Expected Analyte Concentration? Start->Conc_Check High_Conc High Conc_Check->High_Conc High Low_Conc Low / Trace Levels Conc_Check->Low_Conc Low Throughput_Check High Sample Throughput Needed? High_Conc->Throughput_Check SPE_Method Use Solid-Phase Extraction (SPE) Low_Conc->SPE_Method DS_Method Use Dilute-and-Shoot Yes_Throughput Yes Throughput_Check->Yes_Throughput Yes No_Throughput No Throughput_Check->No_Throughput No Yes_Throughput->DS_Method Matrix_Check Complex Matrix / Low Detection Limits? No_Throughput->Matrix_Check Yes_Matrix Yes Matrix_Check->Yes_Matrix Yes No_Matrix No Matrix_Check->No_Matrix No Yes_Matrix->SPE_Method No_Matrix->DS_Method

Figure 2. Decision tree for selecting a sample preparation method.

Conclusion

Both dilute-and-shoot and SPE are valuable techniques for the analysis of runoff water, each with its own set of advantages and disadvantages.

  • Dilute-and-shoot is a rapid, high-throughput, and cost-effective method ideal for screening samples with high concentrations of analytes.[3][9] However, it is more susceptible to matrix effects and may not provide the sensitivity required for trace-level analysis.[1]

  • Solid-Phase Extraction (SPE) offers superior sensitivity, selectivity, and sample cleanup, making it the method of choice for detecting low-level contaminants and for complex matrices.[8] The trade-offs are a more time-consuming and costly workflow.

In practice, a tiered approach can be highly effective. Runoff water samples can first be screened using the dilute-and-shoot method to quickly identify samples with high contaminant levels.[3] Samples that show results below the limit of quantification of the dilute-and-shoot method can then be subjected to SPE for a more sensitive and accurate analysis.[3] This combined strategy optimizes for both speed and sensitivity in a cost-effective manner.

References

Inter-Laboratory Validation of a Quantitative Method for Metolachlor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of metolachlor (B1676510), a widely used herbicide. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and formulation analysis. This document summarizes the performance of various techniques through an inter-laboratory validation framework, presenting key experimental data and detailed methodologies.

Introduction

This compound is a selective chloroacetanilide herbicide used to control annual grasses and certain broadleaf weeds in a variety of crops. Its widespread use necessitates reliable and validated analytical methods for its quantification in different matrices, including environmental samples (soil, water) and pesticide formulations. Inter-laboratory validation, or collaborative study, is a critical step in standardizing an analytical method, ensuring its robustness, and establishing its performance characteristics across different laboratories. This guide compares common chromatographic methods for this compound analysis, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), based on data from published validation studies.

Experimental Protocols

A typical inter-laboratory validation study for a quantitative method for this compound involves the following steps:

Objective: To determine the performance characteristics (precision, accuracy, linearity, limit of detection, and limit of quantification) of an analytical method for the quantification of this compound in a specific matrix.

Participating Laboratories: A minimum of five to eight laboratories with experience in chromatographic analysis.

Test Material: Homogenized and fortified samples of the matrix of interest (e.g., soil, water, or a blank formulation base) containing known concentrations of this compound. A blank sample should also be included.

Analytical Standard: A certified reference standard of this compound of known purity.

Method Outline:

  • Sample Preparation:

    • Soil: Extraction with an organic solvent such as acetonitrile (B52724) or acetone, followed by a clean-up step using solid-phase extraction (SPE) if necessary.[1]

    • Water: Direct injection if concentrations are high, or pre-concentration using SPE.[2][3]

    • Formulations: Dilution with a suitable solvent to bring the concentration within the calibrated range.[4]

  • Chromatographic Analysis:

    • GC Analysis: Typically performed with a flame ionization detector (FID) or a mass spectrometer (MS). A capillary column such as one coated with OV-101 is often used.[4]

    • HPLC Analysis: Commonly employs a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is usually by UV absorbance at around 230 nm.[1][5]

  • Validation Parameters to be Assessed:

    • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

    • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.

    • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. Determined by analyzing fortified samples.

    • Precision (Repeatability and Reproducibility):

      • Repeatability (within-laboratory precision): The agreement between replicate measurements taken on the same sample in the same laboratory by the same operator using the same equipment over a short period.

      • Reproducibility (between-laboratory precision): The agreement between measurements taken on the same sample in different laboratories.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables summarize the performance data for GC and HPLC methods for the quantification of this compound from various studies.

Table 1: Performance Characteristics of Gas Chromatography (GC) Methods for this compound

ParameterMatrixMethod DetailsValueReference
Repeatability (RSDr) FormulationsGC-FID, OV-101 column< 0.5%[4]
Reproducibility (RSDR) FormulationsGC-FID, OV-101 column< 1%[4]
LOD Maize and Soybean StrawGC-MS/MS0.07 ng/g[6]
Recovery Maize and Soybean StrawGC-MS/MS86 - 119.7%[6]
LOD WaterSPME-GC-MS0.25 µg/L[7]

Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Methods for this compound

ParameterMatrixMethod DetailsValueReference
Linearity (r²) SoilHPLC-UV0.9997[1]
Precision (RSD) SoilHPLC-UV1.41%[1]
Recovery SoilHPLC-UV81 - 92%[1]
LOD SoilHPLC-UV0.010 mg/kg[1]
LOQ SoilHPLC-UV0.060 mg/kg[1]
Linearity (r²) Mixed FormulationHPLC-UV> 0.999[5]
Recovery WaterSPE-LC/ESI-MS/MS95 - 105%[2]
LOQ WaterSPE-LC/ESI-MS/MS0.10 ppb[2]

Method Comparison

Both GC and HPLC are suitable for the quantitative analysis of this compound, with the choice of method often depending on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography is a robust and reliable technique, particularly for the analysis of this compound in formulations where concentrations are high.[4] The use of a mass spectrometer detector (GC-MS) provides high selectivity and sensitivity, making it suitable for residue analysis in complex matrices like soil and plant tissues.[6][8]

  • High-Performance Liquid Chromatography , especially when coupled with mass spectrometry (LC-MS), offers excellent sensitivity and is well-suited for the analysis of this compound and its more polar degradates in water samples.[2] HPLC with UV detection is a cost-effective and widely available technique that provides good performance for residue analysis in soil and for quality control of formulations.[1][5]

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory validation study for a quantitative analytical method.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting P1 Define Study Objective (Analyte, Matrix, Method) P2 Develop Detailed Experimental Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare and Distribute Test Materials & Standards P3->P4 L1 Lab 1 Analysis P4->L1 Distribute Samples L2 Lab 2 Analysis P4->L2 Distribute Samples Ln Lab n Analysis P4->Ln Distribute Samples D1 Collect and Tabulate Data from all Labs L1->D1 Submit Results L2->D1 Submit Results Ln->D1 Submit Results D2 Statistical Analysis (Repeatability, Reproducibility) D1->D2 D3 Determine Method Performance Characteristics D2->D3 D4 Prepare Final Validation Report D3->D4

Workflow for an inter-laboratory validation study.

References

Metolachlor Degradation: A Comparative Analysis of Aerobic and Anaerobic Soil Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates that the herbicide metolachlor (B1676510) degrades more rapidly in anaerobic soil environments compared to aerobic ones. This accelerated degradation under anaerobic conditions is consistently observed across various soil types and is primarily attributed to microbial activity.

Studies have shown that the half-life of this compound is significantly shorter in anaerobic soil. For instance, in one study, the half-life of this compound in three different soil types ranged from 65 to 79 days under anaerobic conditions, while it extended to 117 to 154 days in an aerobic environment[1]. This suggests that the absence of oxygen creates a more favorable environment for the microorganisms responsible for breaking down this herbicide.

Furthermore, the process of mineralization, where the herbicide is completely broken down into carbon dioxide, is also enhanced under anaerobic conditions. Research has demonstrated that a higher percentage of this compound is converted to CO2 in anaerobic soil microcosms compared to aerobic ones[1]. Specifically, after 140 days of incubation, 13–16% of the applied this compound was mineralized in anaerobic soil, whereas only 8–11% was mineralized under aerobic conditions[1].

The crucial role of microorganisms in this compound degradation is highlighted by comparing sterilized and non-sterilized soil samples. In sterilized soils, where microbial activity is eliminated, the degradation of this compound is substantially reduced, confirming that microbes are the primary drivers of its breakdown in both aerobic and anaerobic settings[1]. The presence of organic matter in the soil also positively correlates with the degradation rate, likely due to larger populations of herbicide-degrading microbes in soils rich in organic content[1][2].

Quantitative Comparison of this compound Degradation

The following table summarizes the degradation half-life (T₁/₂) of ¹⁴C-metolachlor in different soil types under aerobic and anaerobic conditions. The data clearly illustrates the accelerated degradation in the absence of oxygen.

Soil TypeAerobic T₁/₂ (days)Anaerobic T₁/₂ (days)
Catlin15479
Flanagan13572
Drummer11765

Data sourced from a study on the impact of soil aeration on the environmental fate of this compound[1].

Experimental Protocols

The data presented above was obtained through soil microcosm studies. A detailed methodology for such an experiment is outlined below:

1. Soil Collection and Preparation:

  • Three different types of soil (e.g., Catlin, Flanagan, and Drummer) are collected.

  • The soils are air-dried and sieved to ensure uniformity.

  • A portion of the soil is sterilized by autoclaving to serve as a control for assessing the contribution of microbial activity[1].

2. Microcosm Setup:

  • A known amount of soil is placed into individual microcosms (e.g., glass flasks).

  • Radioactively labeled ¹⁴C-metolachlor is applied to the soil at a specific concentration.

  • For aerobic conditions: The microcosms are kept open to the air or loosely capped to allow for oxygen exchange. Soil moisture is maintained at an optimal level for aerobic microbial activity.

  • For anaerobic conditions: The microcosms are flooded with deionized water and purged with an inert gas (e.g., nitrogen) to remove oxygen, creating an anaerobic environment[1].

3. Incubation and Sampling:

  • The microcosms are incubated at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation[3].

  • At predetermined time intervals, triplicate samples are taken from both the aerobic and anaerobic setups.

4. Analysis:

  • The concentration of the parent this compound compound is determined using techniques such as High-Performance Liquid Chromatography (HPLC).

  • The amount of ¹⁴CO₂ evolved is measured to quantify the rate of mineralization[1].

  • The degradation kinetics are calculated using a first-order kinetics model to determine the half-life (T₁/₂) of this compound under each condition[1].

Visualizing the Process

Experimental Workflow for this compound Degradation Study

G cluster_prep Preparation cluster_setup Microcosm Setup cluster_analysis Incubation & Analysis soil_collection Soil Collection (e.g., Catlin, Flanagan, Drummer) air_drying Air Drying & Sieving soil_collection->air_drying sterilization Sterilization (Autoclaving) air_drying->sterilization Control Group application Application of ¹⁴C-Metolachlor air_drying->application aerobic Aerobic Conditions (Oxygen present) application->aerobic anaerobic Anaerobic Conditions (Oxygen absent) application->anaerobic incubation Incubation (Constant Temperature) aerobic->incubation anaerobic->incubation sampling Periodic Sampling incubation->sampling hplc HPLC Analysis (this compound Concentration) sampling->hplc mineralization ¹⁴CO₂ Measurement (Mineralization Rate) sampling->mineralization kinetics First-Order Kinetics (Half-life Calculation) hplc->kinetics mineralization->kinetics

A schematic of the experimental workflow for comparing this compound degradation.

Conceptual Degradation Pathways of this compound

G cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation This compound This compound glutathione Glutathione-Conjugated Dechlorination This compound->glutathione dealkylation Dealkylation This compound->dealkylation reductive_dechlorination Reductive Dechlorination This compound->reductive_dechlorination

References

A Comparative Guide to Sorbent Performance for Metolachlor Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of various solid-phase extraction (SPE) sorbents reveals that while polymeric and silica-based C18 sorbents both demonstrate effective recovery of the herbicide metolachlor (B1676510), C18 sorbents can offer a more cost-effective and simpler approach without compromising performance. This guide provides a detailed comparison of commonly used SPE sorbents for this compound analysis, supported by experimental data to aid researchers in selecting the optimal sorbent for their specific needs.

Performance Comparison of SPE Sorbents

The selection of an appropriate sorbent is critical for achieving reliable and reproducible results in the solid-phase extraction of this compound from various environmental matrices. Key performance indicators for sorbents include high recovery rates and low relative standard deviations (RSD), ensuring both accuracy and precision.

A study by Schneider et al. (2017) directly compared the performance of a silica-based C18 sorbent (Strata C18-E) and a polymeric sorbent (Strata-X) for the extraction of S-metolachlor from runoff water. Their findings indicated that the C18 sorbent provided high recoveries, particularly when the sample pH was not adjusted (pH 6.3). This approach not only yielded better or comparable results to the polymeric sorbent but also presented a more economical and straightforward method.

While direct comparative data for a wider range of sorbents for this compound is limited, a study by D'Archivio et al. (2007) on the extraction of 16 pesticides, including the structurally similar chloroacetamide herbicide metazachlor, provides valuable insights. This study evaluated five different sorbents: a C18 bonded silica, graphitised carbon black (Envi-Carb), and three polymeric sorbents (Lichrolut EN, Oasis HLB, and Strata X). The results highlighted that the polymeric sorbents, Oasis HLB and Strata X, generally yielded the best performance with average recoveries exceeding 70% for the suite of pesticides analyzed.

The following table summarizes the quantitative performance data for different sorbents for this compound and the related compound, metazachlor.

Sorbent TypeSorbent Brand/NameAnalyteMatrixSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Silica-basedStrata C18-ES-MetolachlorRunoff Water0.021030.4Schneider et al., 2017
Silica-basedStrata C18-ES-MetolachlorRunoff Water0.11102.4Schneider et al., 2017
Silica-basedStrata C18-ES-MetolachlorRunoff Water0.21044.5Schneider et al., 2017
PolymericStrata-XS-MetolachlorRunoff Water->70-Schneider et al., 2017
PolymericOasis HLBMetazachlorGroundwater0.5925D'Archivio et al., 2007
PolymericStrata XMetazachlorGroundwater0.5886D'Archivio et al., 2007
Silica-basedIsolute SPE C18 (EC)MetazachlorGroundwater0.5856D'Archivio et al., 2007
PolymericLichrolut ENMetazachlorGroundwater0.5817D'Archivio et al., 2007
Carbon-basedSuperclean Envi-CarbMetazachlorGroundwater0.5659D'Archivio et al., 2007

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the summarized experimental protocols from the cited studies.

Methodology from Schneider et al., 2017 (for S-Metolachlor in Runoff Water)
  • Sorbent: Strata C18-E (200 mg)

  • Sample Pre-treatment: Homogenized water sample with no pH adjustment (pH 6.3).

  • Conditioning: Cartridges were conditioned with 6 mL of methanol (B129727) followed by 6 mL of ultrapure water.

  • Sample Loading: A 250 mL aliquot of the water sample was passed through the cartridge at a flow rate of 5 mL/min.

  • Washing: The cartridges were dried under vacuum for 10 minutes after sample loading.

  • Elution: The analytes were eluted with two 3 mL aliquots of methanol. The eluate was then evaporated to dryness and reconstituted in 1 mL of mobile phase for LC-MS/MS analysis.

Methodology from D'Archivio et al., 2007 (for Metazachlor in Groundwater)
  • Sorbents Evaluated: Isolute SPE C18 (EC), Superclean Envi-Carb, Lichrolut EN, Oasis HLB, and Strata X (all 500 mg).

  • Sample Pre-treatment: 1 L groundwater samples were filtered.

  • Conditioning: Cartridges were conditioned according to the manufacturer's instructions, typically involving methanol and water rinses.

  • Sample Loading: The 1 L water sample was passed through the cartridge.

  • Elution: Elution was performed with methanol and/or ethyl acetate. The eluate was evaporated and reconstituted for HPLC-DAD analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the solid-phase extraction of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (e.g., 250 mL) Filter Filtration (Optional) Sample->Filter pH_Adjust pH Adjustment (if necessary) Filter->pH_Adjust Condition Sorbent Conditioning (e.g., Methanol, Water) pH_Adjust->Condition Proceed to SPE Load Sample Loading Condition->Load Wash Interference Wash (e.g., Drying under vacuum) Load->Wash Elute Analyte Elution (e.g., Methanol) Wash->Elute Evaporate Solvent Evaporation Elute->Evaporate Proceed to Analysis Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound SPE.

Validation of QuEChERS for Metolachlor and Terbuthylazine in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the herbicides metolachlor (B1676510) and terbuthylazine (B1195847) in soil, benchmarked against other common extraction techniques. The information presented is supported by experimental data from various studies to aid in method selection and validation for researchers in environmental science and related fields.

Performance Comparison of Extraction Methods

The QuEChERS method has demonstrated high efficiency for the extraction of this compound and terbuthylazine from soil matrices. The following tables summarize the quantitative performance of QuEChERS and compare it with alternative methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Table 1: Performance Data for QuEChERS Method

AnalyteRecovery (%)LOD (mg/kg)LOQ (mg/kg)Precision (RSD, %)Citation
Terbuthylazine81 - 920.010.061.23[1][2]
s-Metolachlor81 - 920.010.061.41[1][2]

Table 2: Comparative Performance of Alternative Extraction Methods

MethodAnalyteRecovery (%)LOD (mg/kg)LOQ (mg/kg)Precision (RSD, %)Citation
Ultrasound-Assisted Extraction (UAE)s-Metolachlor~100--< 13[1][3]
Ultrasound-Assisted Extraction (UAE)Terbuthylazine~100--< 13[1][3]
Microwave-Assisted Extraction (MAE)This compound> 710.005 - 0.010.01 - 0.05< 10[4][5]
Solid-Liquid Extraction (SLE)This compound40 - 91< 0.012-< 19[6]
Soxhlet ExtractionThis compound12 - 92< 0.012-< 19[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the typical protocols for the QuEChERS method and a brief overview of the principles of alternative methods.

QuEChERS Method Protocol for Soil Analysis

The QuEChERS method involves a two-step process: extraction and clean-up.[7]

1. Extraction:

  • Weigh a 10 g sample of soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Shake or vortex the tube vigorously for 1 minute.

  • Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), to induce phase separation and pesticide partitioning into the acetonitrile layer. The original unbuffered method and buffered versions (acetate and citrate) are available.[8]

  • Shake vigorously for another minute.

  • Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take an aliquot of the acetonitrile supernatant.

  • Transfer it to a d-SPE tube containing a sorbent material, such as primary secondary amine (PSA) to remove fatty acids and other interferences, and C18 to remove non-polar interferences.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge again.

  • The final extract is then collected for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Alternative Extraction Methodologies
  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the extraction of analytes from the soil matrix into the solvent.[9][10]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and soil sample, which accelerates the extraction process. This technique can significantly reduce extraction time and solvent consumption compared to traditional methods.[11][12]

  • Solid-Liquid Extraction (SLE): This is a conventional method involving the mixing of the soil sample with an organic solvent, followed by agitation (e.g., shaking or stirring) to facilitate the transfer of the analytes into the solvent.

  • Soxhlet Extraction: A classical and exhaustive extraction technique where the soil sample is placed in a thimble and continuously washed with a refluxing solvent. While thorough, it is time-consuming and requires large volumes of solvent.[6]

Visualizations

To better illustrate the experimental workflow and comparative logic, the following diagrams are provided.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis soil_sample 1. Soil Sample (10g) add_solvent 2. Add Acetonitrile (10mL) soil_sample->add_solvent shake1 3. Shake (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant 7. Take Supernatant Aliquot centrifuge1->supernatant Acetonitrile Layer add_dspe 8. Add to d-SPE Tube supernatant->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract 11. Final Extract centrifuge2->final_extract Clean Extract lcms 12. LC-MS/MS or GC-MS Analysis final_extract->lcms

Caption: Experimental workflow of the QuEChERS method for soil analysis.

Method_Comparison QuEChERS QuEChERS UAE UAE QuEChERS->UAE Comparable Recovery MAE MAE QuEChERS->MAE Comparable Recovery SLE SLE / Soxhlet QuEChERS->SLE Generally Higher Recovery Speed Speed QuEChERS->Speed Fast Cost Cost QuEChERS->Cost Low Solvent Solvent Use QuEChERS->Solvent Low Ease Ease of Use QuEChERS->Ease Easy UAE->Speed Fast UAE->Solvent Low UAE->Ease Relatively Easy MAE->Speed Very Fast MAE->Solvent Low MAE->Ease Requires Special Equipment SLE->Speed Slow SLE->Solvent High SLE->Ease Labor Intensive

Caption: Comparison of QuEChERS with alternative extraction methods.

References

A Comparative Analysis of Metolachlor Uptake and Metabolism in Different Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the uptake, translocation, and metabolism of the herbicide metolachlor (B1676510) in various crop species. Understanding the differential responses of crops to this compound is crucial for optimizing weed management strategies and developing new herbicide-tolerant varieties. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies used in these studies.

Executive Summary

The tolerance of different crop species to this compound is primarily determined by the rate at which they can metabolize the herbicide into non-toxic compounds. This detoxification process is mainly carried out by two key enzyme families: glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). Generally, tolerant crops like maize exhibit high levels of GST activity, leading to rapid conjugation and sequestration of this compound. In contrast, susceptible species and weeds often have lower metabolic capacities. This guide delves into the specifics of these mechanisms across various crops, providing a framework for further research and development.

Comparative Data on this compound Metabolism

The following tables summarize quantitative data on the activity of detoxification enzymes and the metabolism of this compound in different plant species. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Glutathione S-Transferase (GST) Activity with this compound as a Substrate

Plant SpeciesCultivar/PopulationGST Specific Activity (pmol conjugate mg protein⁻¹ min⁻¹)Fold Difference vs. SusceptibleReference
Maize (Zea mays)Tolerant>100 (estimated)~5-fold vs. Susceptible Waterhemp[1][2]
Resistant WaterhempCHR~40~2.0-fold vs. Susceptible Waterhemp[1][2]
Resistant WaterhempSIR~34~1.7-fold vs. Susceptible Waterhemp[1][2]
Susceptible WaterhempWUS~201[1][2]

Table 2: Cytochrome P450 (P450) Activity with this compound as a Substrate

Plant SpeciesCultivar/PopulationP450 Specific Activity (pmol O-demethylated this compound mg protein⁻¹ min⁻¹)Fold Difference vs. Tolerant MaizeReference
Resistant WaterhempSIR~1.4~39-fold[1][2]
Resistant WaterhempCHR~1.1~30-fold[1][2]
Tolerant Maize (Zea mays)-~0.0361[1][2]
Susceptible WaterhempWUS~0.05~1.4-fold[1][2]

Table 3: Comparative Tolerance of Different Crop Species to S-Metolachlor (B166716)

Crop SpeciesTolerance LevelKey ObservationsReference
Maize (Zea mays)HighRapid detoxification via GSTs.[1][2] Generally not affected by carry-over.[3][1][2][3]
Soybean (Glycine max)ModerateS-metolachlor can cause phytotoxicity and reduce dry matter.[3][3]
Sorghum (Sorghum bicolor)Low to ModerateRequires a seed safener to prevent injury.[4][4][5]
Cotton (Gossypium hirsutum)ModerateGenerally tolerant, but some injury can occur at higher rates or in mixtures.[6][6]
Bean (Phaseolus vulgaris)LowCan experience reduced height, injuries, and lower dry matter from carry-over.[3][3]

Signaling and Metabolic Pathways

The detoxification of this compound in tolerant plants is a multi-phase process. Herbicide safeners can enhance this tolerance by inducing the expression of genes involved in these detoxification pathways.

Metolachlor_Detoxification_Pathway This compound This compound Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Phase2 Phase II Metabolism (Conjugation) This compound->Phase2 Hydroxylated_this compound Hydroxylated This compound Phase1->Hydroxylated_this compound P450 Cytochrome P450s P450->Phase1 Hydroxylated_this compound->Phase2 Metolachlor_GSH_Conjugate This compound-GSH Conjugate Phase2->Metolachlor_GSH_Conjugate GST Glutathione S-Transferases (GSTs) GST->Phase2 GSH Glutathione (GSH) GSH->Phase2 Phase3 Phase III Metabolism (Sequestration) Metolachlor_GSH_Conjugate->Phase3 Vacuole Vacuolar Sequestration Phase3->Vacuole

Caption: Generalized metabolic pathway for this compound detoxification in tolerant crop species.

Experimental Protocols

This compound Residue Analysis in Plant Tissues using GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound in plant samples.

GCMS_Workflow start Start: Collect Plant Tissue homogenize Homogenize Sample start->homogenize extract Accelerated Solvent Extraction (n-hexane:acetone) homogenize->extract concentrate Concentrate Extract extract->concentrate cleanup Solid Phase Extraction (SPE) Cleanup concentrate->cleanup analyze Analyze by GC-MS/MS cleanup->analyze quantify Quantify this compound Concentration analyze->quantify end End quantify->end

Caption: Experimental workflow for this compound residue analysis in plant tissues.

Methodology:

  • Sample Preparation: Plant tissue (e.g., maize or soybean straw) is dried and homogenized.[7][8][9]

  • Extraction: An accelerated solvent extraction (ASE) method is employed using a mixture of n-hexane and acetone.[7][8][9]

  • Concentration: The extract is concentrated, often using a rotary evaporator.[7]

  • Cleanup: The concentrated extract is cleaned up using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: The final extract is analyzed using gas chromatography-tandem mass spectrometry (GC-MS/MS).[7][8][9]

    • Column: HP-5 MS (30 m x 0.25 mm x 0.25 µm) or similar.[7]

    • Detection: Electron ionization and scan modes, monitoring for specific this compound ion fragments.[7]

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve. The limit of detection can be as low as 0.07 ng/g.[7]

Glutathione S-Transferase (GST) Enzyme Assay

This colorimetric assay measures the total GST activity in a sample.

Principle: The assay is based on the GST-catalyzed reaction between reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product, a GSH-CDNB conjugate, absorbs light at 340 nm. The rate of increase in absorbance is proportional to the GST activity.

Methodology:

  • Sample Preparation:

    • Plant tissues are homogenized in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA).

    • The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.

    • The resulting supernatant is used for the assay.

  • Assay Procedure:

    • A reaction mixture is prepared containing assay buffer, GSH, and the sample extract.

    • The reaction is initiated by adding CDNB.

    • The increase in absorbance at 340 nm is measured over time using a spectrophotometer or plate reader.

  • Calculation of Activity:

    • The rate of change in absorbance per minute is calculated.

    • The GST activity is then determined using the molar extinction coefficient of the GSH-CDNB conjugate.

Radiolabeled ¹⁴C-Metolachlor Uptake and Translocation Study

This protocol allows for the tracing of this compound movement within the plant.

Methodology:

  • Plant Treatment:

    • Plants are grown hydroponically or in soil.

    • ¹⁴C-labeled this compound is applied to the nutrient solution (for root uptake) or to a leaf surface (for foliar uptake).

  • Incubation: Plants are incubated for a specific period (e.g., 24, 48, 72 hours).

  • Sample Harvesting and Sectioning:

    • Plants are harvested and washed to remove any unabsorbed radiolabel.

    • The plant is sectioned into roots, stems, and leaves.[10]

  • Analysis:

    • Oxidation and Scintillation Counting: Each plant section is dried, weighed, and combusted in a biological oxidizer. The released ¹⁴CO₂ is trapped and quantified using a liquid scintillation counter. This provides the total amount of ¹⁴C-metolachlor in each part.[10]

    • Autoradiography: Whole plants are pressed and exposed to a phosphor imager or X-ray film to visualize the distribution of the radiolabel.[10]

Conclusion

The differential uptake and metabolism of this compound among crop species are critical factors influencing its selective herbicidal activity. Maize demonstrates a high degree of tolerance due to its efficient GST-mediated detoxification system. Other crops like soybean, sorghum, and cotton exhibit varying levels of tolerance, which can be influenced by genetic factors and environmental conditions. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the mechanisms of this compound tolerance and to develop strategies for enhancing crop safety and weed control efficacy. Future research focusing on the signaling pathways that regulate the expression of detoxification enzymes will be instrumental in the development of novel herbicide-resistant crops.

References

Safety Operating Guide

Proper Disposal of Metolachlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Metolachlor, a widely used herbicide, requires careful handling and disposal to mitigate environmental contamination and ensure laboratory safety. Adherence to proper disposal protocols is crucial for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).[1][2] This includes, but is not limited to, chemical-resistant gloves, protective eyewear, and appropriate lab attire.[1][2] Work in a well-ventilated area to avoid inhalation of vapors.[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its containers is governed by federal, state, and local regulations.[4] Improper disposal is a violation of federal law.[5]

1. Managing Unused or Excess this compound:

  • Prioritize Use: The most effective way to manage excess this compound is to avoid generating it in the first place by mixing only the required amount for your immediate experimental needs.[6] If you have a small amount of leftover diluted mixture, consider if it can be used by a colleague for a similar application, in accordance with all regulations.[2][6]

  • Hazardous Waste Disposal: Unused this compound concentrate or solutions that cannot be used must be treated as hazardous waste.[5][7] Open dumping is strictly prohibited.[4]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions for collection, labeling, and pickup.

  • Regulatory Guidance: For off-site disposal, contact your state's Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance.[5] Many states offer "Clean Sweep" programs for the collection of unwanted pesticides, primarily for farmers and commercial users.[8]

2. Decontaminating and Disposing of Empty Containers:

Empty containers retain product residue and must be properly decontaminated before disposal.[9] Never reuse empty pesticide containers for any purpose.[2][10]

  • Triple Rinsing: The standard procedure for decontaminating empty containers is the "triple rinse" method.[6][11]

    • Fill the empty container about one-quarter full with water or a suitable solvent.[6]

    • Securely close the container and shake it vigorously to rinse all interior surfaces.[6]

    • Empty the rinsate into the spray tank or a designated hazardous waste container for later disposal. Allow the container to drain for at least 30 seconds.[6]

    • Repeat this process two more times.[6]

  • Rendering Unusable: After triple rinsing, puncture or crush the container to prevent reuse.[11][12]

  • Final Disposal: Dispose of the rinsed and punctured container in a landfill, or as directed by your local waste management authority.[11] Do not burn empty containers.[11]

3. Spill Management and Cleanup:

In the event of a this compound spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Control and Contain: Stop the source of the spill if it is safe to do so.[5] Create a dike around the spill using absorbent or inert materials like sand, clay, or vermiculite (B1170534) to prevent it from spreading or entering drains and waterways.[5][13]

  • Absorb and Collect: Absorb the spilled liquid with an inert material.[5][7] Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[1][7]

  • Decontaminate: Clean the spill area thoroughly with water, and collect the wash liquid with additional absorbent material for disposal.[5] Minimize the use of water to prevent runoff.[5]

Quantitative Data for this compound Disposal

ParameterValue/InstructionSource
Container RinsingFill container 1/4 full with water for triple rinsing.[6]
Spill Isolation Distance (General Guidance)Spill: 50 meters (150 feet)[7]
Spill Isolation Distance (General Guidance)Fire: 800 meters (1/2 mile)[7]

Experimental Protocols

The primary "experimental protocol" relevant to disposal is the Triple Rinse Method for container decontamination, as detailed in the step-by-step procedures above. This method is a standard practice to ensure that empty pesticide containers are sufficiently clean for disposal in a non-hazardous waste stream where permitted.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

Metolachlor_Disposal_Workflow start This compound Waste Generated decision_waste_type Waste Type? start->decision_waste_type unused_product Unused/Excess this compound decision_waste_type->unused_product Unused Product empty_container Empty this compound Container decision_waste_type->empty_container Empty Container spill_material Spill Cleanup Material decision_waste_type->spill_material Spill Debris hazardous_waste Treat as Hazardous Waste unused_product->hazardous_waste triple_rinse Perform Triple Rinse Procedure empty_container->triple_rinse contain_spill Contain Spill with Inert Absorbent spill_material->contain_spill contact_ehs Contact Institutional EHS for Pickup/Guidance hazardous_waste->contact_ehs end Disposal Complete contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture/Crush Container triple_rinse->puncture_container collect_rinsate->hazardous_waste dispose_container Dispose of Container in Landfill or as per Local Regulations puncture_container->dispose_container dispose_container->end collect_waste Collect Contaminated Material in Sealed Container contain_spill->collect_waste collect_waste->hazardous_waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

Metolachlor, a widely used herbicide, requires stringent safety protocols in a laboratory setting to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower scientists in handling this chemical responsibly. Adherence to these procedures is paramount in minimizing exposure risks and maintaining a safe research environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the required PPE, drawing from safety data sheets and agricultural guidelines.

Body PartRequired PPEMaterial/Type Specification
Hands Chemical-resistant glovesNeoprene, Nitrile/butadiene rubber ("nitrile" or "NBR"), or Polyvinyl chloride ("PVC" or "vinyl") are preferred materials.[1] Avoid leather, paper, or fabric gloves.[2]
Body Protective clothingWear a long-sleeved shirt and long pants.[3][4] For tasks with a high risk of splashing, such as mixing or loading, consider a chemical-resistant apron.
Eyes/Face Protective eyewearChemical safety goggles or a face shield should be worn, especially when handling the concentrate.[2][3]
Feet Enclosed footwearWear enclosed boots.[3] For added protection, pants should be worn over the top of boots.[2]
Respiratory Respirator (if needed)Use an appropriate pesticide respirator if ventilation is inadequate or when exposed to vapors or spray mist.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) Gather_PPE Gather All Required PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare a Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Emergency_Prep Ensure Emergency Eyewash and Shower are Accessible Prepare_Work_Area->Emergency_Prep Don_PPE Put on All PPE Emergency_Prep->Don_PPE Handle_Chemical Handle this compound Concentrate with Care Don_PPE->Handle_Chemical Mixing Perform Dilutions or Mixing as Required Handle_Chemical->Mixing Clean_Equipment Clean All Equipment Thoroughly Mixing->Clean_Equipment Doff_PPE Remove PPE Carefully Clean_Equipment->Doff_PPE Wash_Hands Wash Hands and Exposed Skin Doff_PPE->Wash_Hands Rinse_Container Triple Rinse Empty Containers Wash_Hands->Rinse_Container Dispose_Waste Dispose of Waste and Containers per Local Regulations Rinse_Container->Dispose_Waste

Caption: Step-by-step workflow for the safe handling of this compound.

First Aid and Emergency Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[3] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[3] Seek medical attention.
Skin Contact Take off contaminated clothing immediately.[3] Rinse skin immediately with plenty of water for 15-20 minutes.[3] Wash the affected area with soap and water.[2]
Inhalation Move the person to fresh air.[3] If the person is not breathing, call for emergency medical help and give artificial respiration if possible.[3]
Ingestion Do not induce vomiting unless told to do so by a poison control center or doctor.[3] Do not give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Hierarchy of Controls for this compound Handling

To effectively manage the risks associated with this compound, a hierarchical approach to control measures should be implemented. This strategy prioritizes the most effective and protective measures.

Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Least Effective) Administrative_Controls->PPE

Caption: The hierarchy of controls, from most to least effective.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Empty Containers : Triple or pressure rinse containers before disposal.[5] Add the rinsings to the spray tank or dispose of them as hazardous waste.[5]

  • Disposal of Unused Chemical : If wastes and/or containers cannot be disposed of according to the product label directions, disposal of this material must be in accordance with your local or area regulatory authorities.[1][6]

  • Contaminated Materials : Absorbent materials used to clean up spills should be collected in a sealed container and disposed of as hazardous waste.

  • Environmental Precautions : Do not contaminate water, food, or feed by storage or disposal.[3] Prevent the chemical from entering streams, rivers, or waterways.[5]

By implementing these comprehensive safety and logistical measures, research institutions can foster a culture of safety and ensure the responsible handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.